3,4-Dimethylhippuric acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(3,4-dimethylbenzoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-3-4-9(5-8(7)2)11(15)12-6-10(13)14/h3-5H,6H2,1-2H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHXVMSVUHHHAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177656 | |
| Record name | 3,4-Dimethylhippuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23082-12-4 | |
| Record name | 3,4-Dimethylhippuric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023082124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethylhippuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(3,4-dimethylphenyl)formamido]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Dimethylhippuric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3,4-Dimethylhippuric acid (N-(3,4-dimethylbenzoyl)glycine). The methodologies presented are based on established chemical principles and analogous reactions, offering a robust framework for its preparation and structural elucidation in a laboratory setting.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through a two-step process. The first step involves the preparation of the intermediate, 3,4-dimethylbenzoyl chloride, from 3,4-dimethylbenzoic acid. The subsequent step is a Schotten-Baumann reaction, where the synthesized acyl chloride is reacted with glycine in an alkaline medium to yield the final product.
Experimental Protocol: Synthesis of 3,4-Dimethylbenzoyl Chloride
Materials:
-
3,4-Dimethylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Pyridine (catalytic amount)
-
Anhydrous benzene or toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 3,4-dimethylbenzoic acid in anhydrous benzene (or toluene) is prepared.
-
A catalytic amount of pyridine is added to the suspension.
-
Thionyl chloride (approximately 2 equivalents) is added dropwise to the stirred suspension at room temperature.
-
The reaction mixture is then heated to reflux (around 70-80°C) for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases. The reaction progress can be monitored by the dissolution of the solid 3,4-dimethylbenzoic acid.
-
After the reaction is complete, the excess thionyl chloride and the solvent are removed under reduced pressure using a rotary evaporator.
-
The resulting crude 3,4-dimethylbenzoyl chloride, a pale-yellow oil or low-melting solid, is of sufficient purity for the next step. Alternatively, it can be purified by vacuum distillation.
Experimental Protocol: Synthesis of this compound (Schotten-Baumann Reaction)[1][2][3][4]
Materials:
-
3,4-Dimethylbenzoyl chloride
-
Glycine
-
Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Dichloromethane or diethyl ether for extraction (optional)
Procedure:
-
A solution of glycine is prepared in an aqueous solution of sodium hydroxide (or potassium carbonate) in a beaker or flask, and the solution is cooled in an ice bath.
-
The crude 3,4-dimethylbenzoyl chloride is dissolved in a suitable organic solvent (e.g., dichloromethane or diethyl ether) if a two-phase system is desired, or it can be added directly but cautiously.[1]
-
The solution of 3,4-dimethylbenzoyl chloride is added dropwise to the cold, stirred alkaline solution of glycine. The temperature should be maintained below 10°C during the addition.
-
After the addition is complete, the mixture is stirred vigorously for an additional 1-2 hours at room temperature to ensure the completion of the reaction.
-
The reaction mixture is then acidified to a pH of approximately 2-3 with dilute hydrochloric acid. This will precipitate the this compound.
-
The white precipitate is collected by vacuum filtration and washed with cold water to remove any inorganic salts.
-
The crude product can be purified by recrystallization from hot water or an ethanol-water mixture to yield pure this compound as a white crystalline solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
The synthesized this compound should be characterized using a suite of analytical techniques to confirm its identity, structure, and purity.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| Appearance | White crystalline solid |
| Melting Point | To be determined experimentally |
| Solubility | Sparingly soluble in cold water, soluble in hot water, ethanol, and other polar organic solvents. |
Spectroscopic Data (Predicted)
The following spectroscopic data is predicted based on the structure of this compound and by analogy with similar compounds such as 3-methylhippuric acid and hippuric acid.[2][3][4][5]
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | Carboxylic acid proton (-COOH) |
| ~8.5 | t | 1H | Amide proton (-NH-) |
| ~7.6 | s | 1H | Aromatic proton (H-2) |
| ~7.5 | d | 1H | Aromatic proton (H-6) |
| ~7.2 | d | 1H | Aromatic proton (H-5) |
| ~4.0 | d | 2H | Methylene protons (-CH₂-) of glycine |
| ~2.3 | s | 3H | Methyl protons at C-4 (-CH₃) |
| ~2.2 | s | 3H | Methyl protons at C-3 (-CH₃) |
Solvent: DMSO-d₆
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment |
| ~171 | Carboxylic acid carbon (-COOH) |
| ~167 | Amide carbonyl carbon (-C=O) |
| ~142 | Aromatic carbon (C-4) |
| ~137 | Aromatic carbon (C-3) |
| ~132 | Aromatic carbon (C-1) |
| ~130 | Aromatic carbon (C-5) |
| ~128 | Aromatic carbon (C-6) |
| ~125 | Aromatic carbon (C-2) |
| ~42 | Methylene carbon (-CH₂-) of glycine |
| ~20 | Methyl carbon at C-4 (-CH₃) |
| ~19 | Methyl carbon at C-3 (-CH₃) |
Solvent: DMSO-d₆
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3400-2500 (broad) | O-H stretch of carboxylic acid |
| ~3300 | N-H stretch of amide |
| ~3050 | Aromatic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch |
| ~1730 | C=O stretch of carboxylic acid |
| ~1650 | C=O stretch of amide (Amide I band) |
| ~1550 | N-H bend of amide (Amide II band) |
| ~1450, ~1380 | C-H bend of methyl groups |
| ~1250 | C-N stretch |
MS (Mass Spectrometry)
| m/z (relative intensity) | Assignment |
| 207 | [M]⁺, Molecular ion |
| 133 | [M - C₂H₄NO₂]⁺, [CH₃)₂C₆H₃CO]⁺ (acylium ion) |
| 105 | [ (CH₃)₂C₆H₃]⁺ |
| 77 | [C₆H₅]⁺ |
| 75 | [M - (CH₃)₂C₆H₃CO]⁺, [H₂NCH₂COOH]⁺ (glycine) |
Experimental Protocols for Characterization
-
Melting Point: Determined using a standard melting point apparatus.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra to be recorded on a 300 or 500 MHz spectrometer using DMSO-d₆ as the solvent.
-
IR Spectroscopy: IR spectrum to be recorded using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet.
-
Mass Spectrometry: Mass spectrum to be obtained using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.
Characterization Workflow Diagram
Caption: Logical workflow for the characterization of this compound.
References
The Metabolic Journey of 1,2,4-Trimethylbenzene: A Technical Guide to the Formation of 3,4-Dimethylhippuric Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the metabolic transformation of the aromatic hydrocarbon 1,2,4-trimethylbenzene (also known as pseudocumene) into its primary urinary metabolite, 3,4-dimethylhippuric acid. This document details the enzymatic pathways, presents quantitative metabolic data, outlines detailed experimental protocols for metabolite analysis, and explores the potential involvement of key cellular signaling pathways.
The Metabolic Pathway: From Inhalation to Excretion
The biotransformation of 1,2,4-trimethylbenzene is a multi-step process primarily occurring in the liver, designed to convert the lipophilic parent compound into a water-soluble metabolite for efficient renal excretion. The pathway involves an initial oxidation of one of the methyl groups, followed by further oxidation to a carboxylic acid, and finally, conjugation with the amino acid glycine.
The key enzymatic steps are as follows:
-
Methyl Group Oxidation: The metabolism is initiated by the Cytochrome P450 (CYP) superfamily of enzymes. While the specific human isozymes have not been definitively identified for 1,2,4-trimethylbenzene, members of the CYP1, CYP2, and CYP3 families are known to metabolize aromatic hydrocarbons.[1][2] CYP2E1, in particular, has been shown to be a primary enzyme in the metabolism of similar compounds like benzene.[3][4][5] This initial oxidation converts 1,2,4-trimethylbenzene to 3,4-dimethylbenzyl alcohol.
-
Alcohol to Aldehyde Oxidation: The newly formed 3,4-dimethylbenzyl alcohol is then oxidized to 3,4-dimethylbenzaldehyde. This reaction is catalyzed by alcohol dehydrogenases (ADHs).
-
Aldehyde to Carboxylic Acid Oxidation: Subsequently, 3,4-dimethylbenzaldehyde is oxidized to 3,4-dimethylbenzoic acid by aldehyde dehydrogenases (ALDHs).[6][7] The human ALDH superfamily consists of 19 isozymes with varying substrate specificities.[6]
-
Glycine Conjugation: The final step in the formation of the excretable metabolite is the conjugation of 3,4-dimethylbenzoic acid with glycine. This reaction is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT).[8][9][10] This process involves the activation of the carboxylic acid to its coenzyme A (CoA) thioester, followed by the transfer of the 3,4-dimethylbenzoyl group to glycine, forming this compound.[8][9]
Metabolic pathway of 1,2,4-trimethylbenzene to this compound.
Quantitative Metabolic Data
The following tables summarize the available quantitative data on the metabolism of 1,2,4-trimethylbenzene. It is important to note that much of the detailed kinetic data is derived from animal studies, and further research is needed to fully characterize these parameters in humans.
Table 1: Urinary Excretion of 1,2,4-Trimethylbenzene Metabolites in Humans
| Parameter | Value | Reference |
| Percentage of inhaled 1,2,4-TMB excreted as dimethylhippuric acids (DMHAs) within 24 hours | ~22% (mainly as 3,4-DMHA) | [11] |
| Half-life of DMHA isomers in urine | 4 to 16 hours | [11] |
| Excretion of unconjugated dimethylbenzoic acids | ~3% of the dose | [11] |
| Urinary 3,4-DMHA concentration corresponding to TLV exposure (25 ppm) | 410 mg/g creatinine | [12] |
Table 2: Enzyme Kinetic Parameters for 1,2,4-Trimethylbenzene Biotransformation in Rats
| Metabolite | Km (mg/L) | Vmax (mg/h/kg) | Reference |
| 3,4-Dimethylbenzoic acid | 28 | 96 | [13] |
| 2,4-Dimethylbenzoic acid | 7 | 25 | [13] |
| 2,5-Dimethylbenzoic acid | 7 | 23 | [13] |
Table 3: Kinetic Parameters of Human Glycine N-acyltransferase (GLYAT) for Benzoyl-CoA
| GLYAT Variant | s0.5,benz (µM) | Relative kcat (%) | Reference |
| 156Asn > Ser (Reference) | 96.6 | 100 | [8][9] |
| 156Asn > Ser, 199Arg > Cys | 61.2 | 9.8 | [8][9] |
| 17Ser > Thr, 156Asn > Ser | 118 | 73 | [8][9] |
| Note: Data for benzoyl-CoA is presented as a surrogate for 3,4-dimethylbenzoyl-CoA due to the lack of specific data for the latter. |
Experimental Protocols
Accurate quantification of this compound in biological matrices, primarily urine, is crucial for exposure assessment and metabolic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed and robust method. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for the analysis of the intermediate metabolite, 3,4-dimethylbenzoic acid, often requiring a derivatization step.
Analysis of this compound in Urine by HPLC-UV
This protocol is a representative method based on established procedures for the analysis of dimethylhippuric acid isomers.[14]
3.1.1. Materials and Reagents
-
This compound analytical standard
-
Internal standard (e.g., hippuric acid or a structural analogue)
-
HPLC-grade acetonitrile, methanol, and water
-
Glacial acetic acid
-
Dichloromethane or Ethyl acetate (for extraction)
-
Sodium chloride
-
Hydrochloric acid (HCl)
-
Human urine (control and study samples)
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
3.1.2. Sample Preparation
-
Urine Collection: Collect spot or 24-hour urine samples in appropriate containers. If not analyzed immediately, samples should be stored at -20°C or below.
-
Acidification: Thaw urine samples and vortex to ensure homogeneity. Transfer a 1 mL aliquot to a glass tube. Acidify the urine to a pH of approximately 1-2 by adding a small volume of concentrated HCl.
-
Liquid-Liquid Extraction (LLE):
-
Add an internal standard solution to each sample.
-
Add 3-5 mL of dichloromethane or ethyl acetate.
-
Vortex or shake vigorously for 5-10 minutes.
-
Centrifuge at 2000-3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction process on the aqueous layer and combine the organic extracts.
-
-
Evaporation: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at room temperature or in a heated block (not exceeding 40°C).
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 200-500 µL) of the HPLC mobile phase. Vortex to ensure complete dissolution.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
3.1.3. HPLC-UV Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an acidic aqueous buffer (e.g., water with 0.1% acetic acid). A typical starting condition could be 15-20% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: 225-230 nm.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
3.1.4. Quality Control
-
Calibration Curve: Prepare a calibration curve using spiked control urine samples covering the expected concentration range of the study samples.
-
Quality Control Samples: Prepare low, medium, and high concentration QC samples by spiking control urine. These should be analyzed with each batch of study samples to assess accuracy and precision.
-
Blank Samples: Analyze a blank control urine sample with each batch to check for interferences.
Experimental workflow for HPLC-UV analysis of this compound.
Analysis of 3,4-Dimethylbenzoic Acid in Urine by GC-MS
This protocol provides a general framework for the analysis of the carboxylic acid intermediate. Derivatization is typically required to increase the volatility of the analyte for GC analysis.
3.2.1. Additional Materials and Reagents for GC-MS
-
3,4-Dimethylbenzoic acid analytical standard
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA))
-
Anhydrous solvent for derivatization (e.g., pyridine, acetonitrile)
3.2.2. Sample Preparation for GC-MS
-
Hydrolysis (Optional but Recommended): To measure the total 3,4-dimethylbenzoic acid (both free and conjugated), an initial hydrolysis step is necessary. This is typically achieved by strong acid or base hydrolysis of the urine sample before extraction.
-
Extraction: Follow the same liquid-liquid extraction procedure as described for the HPLC-UV method (Section 3.1.2, steps 1-4).
-
Derivatization:
-
Ensure the dried extract is completely free of water.
-
Add the derivatizing agent and a suitable solvent to the dried extract.
-
Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to complete the derivatization reaction.
-
Cool the sample to room temperature before injection.
-
3.2.3. GC-MS Instrumentation and Conditions
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless or split injection.
-
Temperature Program: A temperature gradient program to ensure good separation of the analyte from other matrix components.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or other suitable mass analyzer.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.
Involvement of Cellular Signaling Pathways
The metabolism of xenobiotics, including aromatic hydrocarbons like 1,2,4-trimethylbenzene, is intricately linked with cellular signaling pathways that regulate the expression of the metabolizing enzymes. The primary signaling pathways implicated are those mediated by nuclear receptors that act as xenobiotic sensors.
Aryl Hydrocarbon Receptor (AhR) Pathway: The AhR is a ligand-activated transcription factor that is a key regulator of the expression of several CYP1 family enzymes, such as CYP1A1 and CYP1B1.[15][16] Many polycyclic aromatic hydrocarbons are known ligands for AhR.[15] Upon binding of a ligand, the AhR translocates to the nucleus, dimerizes with the ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator) protein, and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their increased transcription. While direct activation of AhR by 1,2,4-trimethylbenzene has not been extensively studied, its structural similarity to other AhR ligands suggests this is a plausible mechanism for the induction of its own metabolism.
PXR and CAR Pathways: The Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR) are two other nuclear receptors that play a crucial role in sensing the presence of foreign chemicals and upregulating the expression of a broad range of drug-metabolizing enzymes and transporters, including members of the CYP2 and CYP3 families.[17][18][19] These receptors are known to be activated by a wide variety of xenobiotics.[17][18] It is therefore plausible that 1,2,4-trimethylbenzene or its metabolites could activate PXR and/or CAR, leading to an enhanced metabolic clearance of the parent compound and other xenobiotics.
Putative signaling pathways for the induction of 1,2,4-trimethylbenzene metabolism.
Conclusion
The metabolism of 1,2,4-trimethylbenzene to this compound is a well-defined pathway involving sequential oxidation and conjugation reactions, primarily mediated by Cytochrome P450, alcohol and aldehyde dehydrogenases, and Glycine N-acyltransferase. The quantification of this compound in urine serves as a reliable biomarker for exposure to the parent compound. The regulation of this metabolic pathway is likely under the control of xenobiotic-sensing nuclear receptors, including AhR, PXR, and CAR, which represents an important area for further investigation. The experimental protocols provided herein offer a robust framework for researchers and drug development professionals to accurately assess the metabolic fate of 1,2,4-trimethylbenzene and other related aromatic hydrocarbons. Further research is warranted to elucidate the specific human enzymes and their kinetic parameters involved in this pathway to better understand inter-individual variability in metabolism and potential drug-xenobiotic interactions.
References
- 1. Regulation of Human Cytochrome P4501A1 (hCYP1A1): A Plausible Target for Chemoprevention? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 CYP1A1: wider roles in cancer progression and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochromes P450 involved with benzene metabolism in hepatic and pulmonary microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of benzene in human liver microsomes: individual variations in relation to CYP2E1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdc.gov [cdc.gov]
- 8. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. GLYAT glycine-N-acyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. Urinary excretion of dimethylhippuric acids in humans after exposure to trimethylbenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of this compound as a biological monitoring index for trimethylbenzene exposure in transfer printing workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Urinary excretion of hippuric acid and m- or p-methylhippuric acid in the urine of persons exposed to vapours of toluene and m- or p-xylene as a test of exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of dimethylhippuric acid isomers in urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of the aryl hydrocarbon receptor in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modulation of CYP1A1 metabolism: From adverse health effects to chemoprevention and therapeutic options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activation of CAR and PXR by Dietary, Environmental and Occupational Chemicals Alters Drug Metabolism, Intermediary Metabolism, and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regulation of Nuclear Receptors PXR and CAR by Small Molecules and Signal Crosstalk: Roles in Drug Metabolism and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
3,4-Dimethylhippuric Acid: A Technical Overview of its Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethylhippuric acid (3,4-DMHA) is an acyl glycine compound primarily recognized as a key metabolite of the aromatic hydrocarbon 1,2,4-trimethylbenzene (also known as pseudocumene).[1] Its presence and concentration in urine are established as reliable biomarkers for monitoring occupational and environmental exposure to this industrial solvent.[2] While its role as a biomarker is well-documented, comprehensive data on the intrinsic biological properties of 3,4-DMHA, such as its specific pharmacological or toxicological effects beyond its role as a metabolic byproduct, are not extensively available in current scientific literature. This guide provides a detailed summary of the existing knowledge on 3,4-DMHA, focusing on its metabolism, its utility in biological monitoring, and the analytical methodologies employed for its detection.
Metabolism of this compound
This compound is not an endogenous compound but is formed in the body following exposure to 1,2,4-trimethylbenzene. The metabolic pathway involves a two-step process primarily occurring in the liver.[3] First, 1,2,4-trimethylbenzene undergoes oxidation of one of its methyl groups to form 3,4-dimethylbenzoic acid. Subsequently, this carboxylic acid is conjugated with the amino acid glycine to produce this compound, which is then excreted in the urine.[1][4] This metabolic conversion is a detoxification mechanism, transforming a lipophilic aromatic hydrocarbon into a more water-soluble compound that can be readily eliminated from the body.[3]
In studies on rats administered 1,2,4-trimethylbenzene, this compound was identified as the major metabolite, accounting for approximately 30.2% of the administered dose.[1] Human studies have also confirmed that after exposure to 1,2,4-trimethylbenzene vapor, about 22% of the inhaled amount is excreted as dimethylhippuric acids within 24 hours, with 3,4-DMHA being the predominant isomer.[5]
Metabolic pathway of 1,2,4-trimethylbenzene to this compound.
Biological Monitoring and Quantitative Data
The primary biological property of significance for 3,4-DMHA is its utility as a biomarker for 1,2,4-trimethylbenzene exposure. A clear quantitative relationship has been established between the concentration of airborne 1,2,4-TMB and the resulting urinary levels of 3,4-DMHA. This correlation is crucial for assessing occupational exposure and ensuring workplace safety.
| Exposure Level of 1,2,4-Trimethylbenzene (ppm) | Urinary Concentration of this compound (mg/g creatinine) | Correlation Coefficient (r) |
| 25 | 410 | 0.897 |
| Data from a study on transfer printing workers.[2] |
The urinary concentration of 3,4-DMHA increases with exposure, with levels being low at the beginning of a work shift and high at the end.[2] The half-life of dimethylhippuric acid isomers in urine ranges from 4 to 16 hours.[5]
Experimental Protocols
Analysis of this compound in Urine by High-Performance Liquid Chromatography (HPLC)
The standard method for the quantitative analysis of 3,4-DMHA in urine is High-Performance Liquid Chromatography (HPLC). The following is a generalized protocol based on published methods.[2][5]
1. Sample Preparation:
-
Collect urine samples in appropriate containers.
-
Acidify the urine sample (e.g., with hydrochloric acid).
-
Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate to isolate the 3,4-DMHA.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the HPLC mobile phase.
2. HPLC Analysis:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase column (e.g., C18).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength of approximately 225-230 nm.
-
Quantification: Create a calibration curve using standards of known 3,4-DMHA concentrations to quantify the amount in the urine samples. The results are typically normalized to creatinine concentration to account for variations in urine dilution.
Workflow for the analysis of 3,4-DMHA in urine by HPLC.
Toxicological and Pharmacological Profile
Currently, there is a notable absence of specific toxicological or pharmacological data for this compound itself. The health effects associated with this compound are indirectly related to its precursor, 1,2,4-trimethylbenzene. High exposure to xylene and its derivatives, including trimethylbenzenes, can lead to symptoms such as nausea, vomiting, dizziness, and central nervous system depression.[6]
The toxicological significance of 3,4-DMHA is therefore primarily as an indicator of exposure to a potentially harmful parent compound. Further research is required to determine if 3,4-DMHA has any intrinsic biological activity or contributes to the toxicity observed after 1,2,4-trimethylbenzene exposure.
Similarly, the pharmacological properties of 3,4-DMHA have not been investigated. While some hippuric acid derivatives have been explored for various therapeutic applications, there is no available information on any potential pharmacological activity of 3,4-DMHA.[7]
Conclusion
This compound is a well-established and quantifiable biomarker for exposure to 1,2,4-trimethylbenzene. Its formation via the conjugation of 3,4-dimethylbenzoic acid with glycine is a key metabolic pathway for the detoxification and excretion of its parent compound. While analytical methods for its detection are robust, the intrinsic biological properties of 3,4-DMHA remain largely unexplored. Future research is needed to elucidate any potential pharmacological or toxicological effects of this metabolite, which would provide a more complete understanding of its role in human biology following exposure to common industrial solvents.
References
- 1. Distribution and metabolism of 1,2,4-trimethylbenzene (pseudocumene) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of this compound as a biological monitoring index for trimethylbenzene exposure in transfer printing workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jcdr.net [jcdr.net]
- 4. Trimethylbenzenes - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Urinary excretion of dimethylhippuric acids in humans after exposure to trimethylbenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-3-4 Methylhippuric Acid (2,-3-,4-MHA) - Toxic Non-Metal Chemical Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Toxicological Profile of 3,4-Dimethylhippuric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethylhippuric acid (3,4-DMHA) is an organic compound that has been identified as a urinary metabolite in individuals exposed to certain industrial chemicals.[1] While direct toxicological data on 3,4-DMHA is scarce, understanding its metabolic origin and the toxicological profiles of its parent compounds and structurally similar molecules can provide valuable insights for researchers and professionals in drug development and occupational health. This document synthesizes the available information to build a foundational understanding of the potential toxicological considerations for this compound.
Metabolic Pathway of this compound
This compound is a known metabolite of 1,2,4-trimethylbenzene (also known as pseudocumene), a component of commercial solvents.[1] The metabolic conversion of 1,2,4-trimethylbenzene to 3,4-DMHA is a detoxification pathway that facilitates the excretion of the parent compound from the body. The urinary concentration of 3,4-DMHA is utilized as a biological monitoring index for occupational exposure to 1,2,4-trimethylbenzene.[1]
The metabolic process involves the oxidation of one of the methyl groups on the benzene ring to a carboxylic acid, followed by conjugation with the amino acid glycine. This pathway is analogous to the metabolism of other aromatic hydrocarbons like xylene, which are converted to methylhippuric acids.[2][3][4]
Caption: Metabolic pathway of 1,2,4-trimethylbenzene to this compound.
Toxicological Profile of Parent and Related Compounds
Given the absence of direct toxicological data for this compound, this section summarizes the known toxic effects of its parent compound, 1,2,4-trimethylbenzene, and structurally similar compounds such as xylenes and their metabolites, as well as the related compound 3,4-dimethylaniline.
1. 1,2,4-Trimethylbenzene:
Exposure to 1,2,4-trimethylbenzene is primarily occupational. Inhalation is the main route of exposure, and it can cause irritation to the respiratory tract, eyes, and skin. Systemic effects can include central nervous system (CNS) depression, with symptoms such as headache, dizziness, and nausea.[5]
2. Xylenes and Methylhippuric Acids:
Xylenes are aromatic hydrocarbons that are structurally similar to trimethylbenzenes. They are metabolized to methylhippuric acids, which are analogs of 3,4-DMHA.[2][4] The presence of methylhippuric acid in urine is used as a biomarker for xylene exposure.[4]
-
Acute Toxicity: High concentrations of xylene can act as a narcotic, leading to neuropsychological and neurophysiological dysfunction.[2] Inhalation can cause irritation to the nose and throat.[6]
-
Chronic Toxicity: Long-term occupational exposure has been associated with a range of symptoms including anemia, thrombocytopenia, leukopenia, and CNS effects.[2]
-
Systemic Effects: Xylene exposure can lead to CNS depression, with symptoms like headache, dizziness, ataxia, and in severe cases, coma.[7] Reversible liver damage has also been reported.[7]
3. 3,4-Dimethylaniline (3,4-Xylidine):
3,4-Dimethylaniline, also known as 3,4-xylidine, is a related aromatic amine. It is used in the synthesis of riboflavin (vitamin B2) and other chemicals.[8][9]
-
Acute Toxicity: 3,4-xylidine is considered toxic by all routes of exposure (inhalation, ingestion, and dermal absorption).[8][9] Symptoms of exposure can include headaches, drowsiness, cyanosis, mental confusion, and convulsions.[9]
-
Systemic Effects: Exposure can lead to damage to the lungs, liver, and kidneys.[9] It may also cause irritation to the skin and eyes.[9]
Quantitative Toxicological Data
The following table summarizes the available quantitative toxicity data for related compounds.
| Compound | Test Type | Route of Exposure | Species | Dose | Reference |
| 3,4-Dimethylaniline | LD50 | Oral | Rat | 812 mg/kg | [10][11] |
| 3,4-Dimethylaniline | LD50 | Oral | Mouse | 707 mg/kg | [10] |
LD50: Lethal dose for 50% of the test population.
Experimental Protocols
While specific toxicological assay protocols for this compound are not available, standard methodologies would be employed for its assessment. A general workflow for toxicological evaluation is presented below.
Caption: General workflow for toxicological assessment of a chemical compound.
Detection of this compound in Urine:
The primary experimental protocol involving 3,4-DMHA is for its detection as a biomarker of 1,2,4-trimethylbenzene exposure.
-
Methodology: High-Performance Liquid Chromatography (HPLC) is a common method for the determination of dimethylhippuric acid isomers in urine.[12]
-
Sample Preparation: Urine samples are typically extracted with a solvent like dichloromethane.[12]
-
Analysis: The extracted and prepared sample is then analyzed using a reversed-phase HPLC system with UV detection.[12]
Conclusion
While direct toxicological data for this compound remains to be established, its role as a metabolite of 1,2,4-trimethylbenzene provides a basis for preliminary assessment. The toxicological profiles of its parent compound and structurally related molecules, such as xylenes and 3,4-dimethylaniline, suggest that potential areas of concern would include irritation, CNS effects, and potential systemic toxicity with high or chronic exposure. Further research, following standard toxicological testing protocols, is necessary to fully characterize the safety profile of this compound.
References
- 1. Determination of this compound as a biological monitoring index for trimethylbenzene exposure in transfer printing workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 3-Methylhippuric Acid | Rupa Health [rupahealth.com]
- 4. Methylhippuric acid - Wikipedia [en.wikipedia.org]
- 5. Xylene: An overview of its health hazards and preventive measures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HEALTH EFFECTS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Xylenes | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 8. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3,4-Dimethylaniline-Application_Chemicalbook [chemicalbook.com]
- 10. 3,4-Dimethylaniline | CAS#:95-64-7 | Chemsrc [chemsrc.com]
- 11. 3,4-Xylidine - Wikipedia [en.wikipedia.org]
- 12. Determination of dimethylhippuric acid isomers in urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nexus of Environmental Trimethylbenzene Exposure and 3,4-Dimethylhippuric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental sources of trimethylbenzene (TMB), its metabolism to 3,4-dimethylhippuric acid (3,4-DMHA), and the analytical methodologies used for its detection. This document is intended to serve as a valuable resource for professionals in environmental health, toxicology, and drug development who are investigating exposure to volatile organic compounds and their metabolic fate.
Introduction
Trimethylbenzene is a volatile organic compound (VOC) with three isomers: 1,2,3-TMB (hemimellitene), 1,2,4-TMB (pseudocumene), and 1,3,5-TMB (mesitylene).[1][2] These isomers are significant components of petroleum products and are widely used in various industrial applications.[1] Human exposure to TMBs occurs predominantly through inhalation in both occupational and non-occupational settings.[2] Of the three isomers, 1,2,4-trimethylbenzene is of particular interest due to its prevalence and its specific urinary metabolite, this compound (3,4-DMHA), which serves as a reliable biomarker of exposure.[1][3] Understanding the link between environmental TMB sources and urinary 3,4-DMHA levels is crucial for assessing exposure and potential health risks.
Environmental Sources of Trimethylbenzene
The primary environmental sources of trimethylbenzenes are linked to petroleum production and use. They are naturally occurring components of crude oil and are present in gasoline and other fuels.[4] Industrial activities are a major contributor to environmental TMB levels. These include emissions from petroleum refineries, chemical manufacturing plants, and facilities that use TMBs as solvents in paints, coatings, printing inks, and resins.[1]
Vehicle exhaust is a significant non-point source of TMBs in urban environments. The concentration of TMB isomers in ambient air can, therefore, be elevated in areas with high traffic density. Indoor air can also be a source of exposure due to the use of consumer products containing TMBs, such as paints, adhesives, and cleaning agents.
Metabolic Pathway of 1,2,4-Trimethylbenzene to this compound
The biotransformation of 1,2,4-trimethylbenzene to this compound is a multi-step process that primarily occurs in the liver. This metabolic pathway enhances the water solubility of the compound, facilitating its excretion from the body.
The initial step involves the oxidation of one of the methyl groups of 1,2,4-trimethylbenzene. This reaction is catalyzed by the cytochrome P450 (CYP) family of enzymes, with CYP2E1 being a key player in the metabolism of aromatic hydrocarbons like benzene and its derivatives.[5][6] This oxidation results in the formation of a dimethylbenzyl alcohol intermediate.
Subsequently, the dimethylbenzyl alcohol is further oxidized to a dimethylbenzoic acid. This two-step oxidation is carried out by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), respectively.[7][8][9][10][11][12][13] These enzymes are crucial in the metabolism of a wide range of alcohols and aldehydes.
The final step in the formation of 3,4-DMHA is the conjugation of 3,4-dimethylbenzoic acid with the amino acid glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase (GLYAT).[4][14][15][16][17] The resulting this compound is a water-soluble compound that is efficiently eliminated from the body via urine.
Quantitative Data on TMB Exposure and 3,4-DMHA Excretion
The following tables summarize quantitative data from various studies on the relationship between exposure to 1,2,4-trimethylbenzene and the urinary excretion of this compound.
Table 1: Occupational Exposure to Trimethylbenzene and Urinary 3,4-DMHA Levels
| Industry/Setting | TMB Air Concentration (ppm) | Predominant Isomer | Urinary 3,4-DMHA Concentration | Reference |
| Printing Shop | 0.46 - 1.03 | 1,2,4-TMB | Not specified | [18] |
| Painting Workshop | 10 - 60 (total hydrocarbons) | 1,2,4-TMB (50%) | Not specified | [18] |
| Transfer Printing | 3 - 8 | 1,2,4-TMB | Statistically significant correlation | [1] |
Table 2: Controlled Human Exposure Studies
| Exposure Duration | 1,2,4-TMB Air Concentration (ppm) | Urinary 3,4-DMHA Excretion | Reference |
| 2 hours | 2 | 11 ± 2% of net respiratory uptake (0-6h) | [1] |
| 2 hours | 25 | 18 ± 3% of net respiratory uptake (0-6h) | [1] |
| 2 hours | 25 | ~22% of inhaled amount excreted as DMHAs within 24h | [3] |
| 8 hours | 5 - 150 mg/m³ | Dose-dependent increase | [2] |
Table 3: Environmental Exposure to Trimethylbenzene Isomers
| Location | 1,2,3-TMB (µg/m³) | 1,2,4-TMB (µg/m³) | 1,3,5-TMB (µg/m³) | Reference |
| Urban Area (Canada) | Arithmetic Mean: 4.33 | Arithmetic Mean: 1.37 | Not Reported | [1] |
| Near Shale Gas Wells (<0.5 mile) | Higher risk of health impacts | Higher risk of health impacts | Higher risk of health impacts | [1] |
Experimental Protocols
Air Sampling and Analysis of Trimethylbenzene Isomers
A common method for the determination of TMB isomers in the air involves collection on a solid sorbent followed by analysis using gas chromatography.
1. Sample Collection:
-
Active Sampling: A known volume of air is drawn through a solid sorbent tube (e.g., charcoal tube) using a calibrated personal sampling pump.
-
Passive Sampling: A diffusive sampler is exposed to the ambient air for a predetermined period.
2. Sample Storage and Transport:
-
After sampling, the sorbent tubes or passive samplers are sealed and stored at a low temperature (e.g., refrigerated) to prevent loss of volatile analytes. They are then transported to the laboratory for analysis.
3. Sample Preparation (Desorption):
-
The collected TMB isomers are desorbed from the sorbent material using a suitable solvent, such as carbon disulfide.
4. Instrumental Analysis (GC-FID):
-
An aliquot of the desorbed sample is injected into a gas chromatograph (GC) equipped with a flame ionization detector (FID).
-
GC Conditions:
-
Column: A capillary column suitable for separating aromatic hydrocarbons (e.g., DB-1, DB-624).[19][20]
-
Carrier Gas: Helium or Nitrogen.[21]
-
Temperature Program: A temperature gradient is typically used to achieve optimal separation of the TMB isomers and other VOCs. An example program might be an initial temperature of 40°C held for a few minutes, followed by a ramp to a higher temperature (e.g., 240°C).[20]
-
Injector and Detector Temperatures: Maintained at a high temperature (e.g., 250°C) to ensure efficient vaporization and detection.[22]
-
5. Quantification:
-
The concentration of each TMB isomer is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standards of known concentrations.
Urinary this compound Analysis
The determination of 3,4-DMHA in urine is typically performed using high-performance liquid chromatography with ultraviolet detection (HPLC-UV).
1. Sample Collection and Storage:
-
Urine samples are collected in clean containers. For occupational monitoring, post-shift samples are often preferred.
-
Samples should be stored frozen until analysis to ensure the stability of the analyte.
2. Sample Preparation:
-
Acidification: The urine sample is acidified, typically with hydrochloric acid.[23]
-
Extraction: The acidified urine is extracted with an organic solvent, such as ethyl acetate, to isolate the 3,4-DMHA.[23][24]
-
Evaporation and Reconstitution: The organic solvent is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in the HPLC mobile phase.[23][24]
3. Instrumental Analysis (HPLC-UV):
-
An aliquot of the reconstituted sample is injected into an HPLC system.
-
HPLC Conditions:
-
Column: A reversed-phase C18 column is commonly used.[25]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., with acetic acid) and an organic solvent like acetonitrile is typically used for isocratic or gradient elution.[23][25]
-
Detector: A UV detector set at a wavelength suitable for the detection of hippuric acid derivatives (e.g., 207 nm or 254 nm).[23][25]
-
Flow Rate: A typical flow rate is around 1.0 - 1.5 mL/min.[23]
-
4. Quantification:
-
The concentration of 3,4-DMHA is determined by comparing the peak area in the sample chromatogram to a calibration curve prepared from 3,4-DMHA standards. Results are often normalized to urinary creatinine concentration to account for variations in urine dilution.
Conclusion
The measurement of urinary this compound is a valuable tool for the biological monitoring of exposure to 1,2,4-trimethylbenzene. This technical guide has outlined the key environmental sources of TMBs, the metabolic pathway leading to the formation of 3,4-DMHA, and detailed experimental protocols for their analysis. By employing these methodologies, researchers, scientists, and drug development professionals can accurately assess human exposure to this common environmental and occupational chemical, contributing to a better understanding of its potential health effects and informing risk assessment and management strategies.
References
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. Biological monitoring of experimental human exposure to trimethylbenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary excretion of dimethylhippuric acids in humans after exposure to trimethylbenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alternative pathways and reactions of benzyl alcohol and benzaldehyde with horse liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. Activity of Yeast Alcohol Dehydrogenases on Benzyl Alcohols and Benzaldehydes. Characterization of ADH1 from Saccharomyces carlsbergensis and Transition State Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Alcohol Dehydrogenase in Drug Metabolism: Beyond Ethanol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PDB-101: Molecule of the Month: Alcohol Dehydrogenase [pdb101.rcsb.org]
- 14. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]
- 15. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 16. researchgate.net [researchgate.net]
- 17. uniprot.org [uniprot.org]
- 18. Trimethylbenzenes - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. multimedia.3m.com [multimedia.3m.com]
- 20. Benzene analysis with GC-FID - Chromatography Forum [chromforum.org]
- 21. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 22. benchchem.com [benchchem.com]
- 23. cdc.gov [cdc.gov]
- 24. stacks.cdc.gov [stacks.cdc.gov]
- 25. eurekakit.com [eurekakit.com]
Chemical structure and properties of 3,4-Dimethylhippuric acid
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of 3,4-Dimethylhippuric acid. The information is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical Structure and Identification
This compound, also known by its IUPAC name 2-[(3,4-dimethylbenzoyl)amino]acetic acid, is a derivative of glycine and 3,4-dimethylbenzoic acid. Its chemical structure consists of a 3,4-dimethylphenyl group attached to a glycine molecule via an amide linkage.
Chemical Structure:
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 2-[(3,4-dimethylbenzoyl)amino]acetic acid |
| CAS Number | 23082-12-4 |
| Molecular Formula | C11H13NO3 |
| Molecular Weight | 207.23 g/mol |
| InChI Key | ZDHXVMSVUHHHAE-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | 160 °C | |
| Boiling Point | 406.2 °C at 760 mmHg | |
| Density | 1.194 g/cm³ | |
| Flash Point | 199.4 °C | |
| Vapor Pressure | 2.51E-07 mmHg at 25°C | |
| XLogP3 | 1.50870 | |
| PSA (Polar Surface Area) | 66.40 Ų |
Synthesis of this compound
A common method for the synthesis of N-acylglycines such as this compound is the Schotten-Baumann reaction. This involves the acylation of glycine with the corresponding acyl chloride in the presence of a base.
Experimental Protocol: Synthesis via Schotten-Baumann Reaction
Materials:
-
3,4-Dimethylbenzoyl chloride
-
Glycine
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane
-
Water
Procedure:
-
Dissolve glycine in a 10% aqueous solution of sodium hydroxide in a round-bottom flask, and cool the mixture in an ice bath.
-
Slowly add 3,4-dimethylbenzoyl chloride to the cooled glycine solution with vigorous stirring. The temperature should be maintained below 5°C.
-
Continue stirring for 1-2 hours at room temperature after the addition is complete.
-
Acidify the reaction mixture to a pH of approximately 2 with concentrated hydrochloric acid to precipitate the product.
-
Filter the crude this compound, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.
Spectroscopic Data (Reference Data)
Note: The chemical shifts and peak patterns for this compound are expected to be similar but will show distinct differences due to the presence of an additional methyl group on the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR of this compound:
-
Aromatic protons: Signals in the aromatic region (δ 7.0-8.0 ppm). The substitution pattern will lead to a specific splitting pattern.
-
Methylene protons (-CH₂-): A doublet around δ 4.0 ppm, coupled to the adjacent NH proton.
-
Amide proton (-NH-): A triplet around δ 8.5-9.0 ppm.
-
Carboxylic acid proton (-COOH): A broad singlet, typically above δ 10 ppm.
-
Methyl protons (-CH₃): Two singlets in the aliphatic region (δ 2.0-2.5 ppm).
Reference ¹H and ¹³C NMR data for 3-Methylhippuric Acid can be found in public databases such as ChemicalBook.[1][2]
Infrared (IR) Spectroscopy
Expected IR Absorption Bands for this compound:
-
O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹
-
N-H stretch (amide): Around 3300 cm⁻¹
-
C=O stretch (carboxylic acid and amide): Strong absorptions between 1600-1750 cm⁻¹
-
C-N stretch and N-H bend (amide): Around 1550-1650 cm⁻¹
-
Aromatic C=C stretches: 1450-1600 cm⁻¹
-
C-H stretches (aromatic and aliphatic): Around 2850-3100 cm⁻¹
Reference FT-IR spectra for 3-Methylhippuric acid and 4-Methylhippuric acid are available.[3][4]
Mass Spectrometry (MS)
Expected Mass Spectrum of this compound:
-
Molecular Ion (M⁺): m/z = 207.0895
-
Key Fragmentation Peaks: Fragments corresponding to the loss of the carboxyl group, the glycine moiety, and cleavage of the amide bond are expected. A prominent peak at m/z 133 corresponding to the 3,4-dimethylbenzoyl cation is anticipated.
Reference mass spectral data for 3-Methylhippuric acid is available on PubChem.[5]
Biological Significance and Metabolism
This compound is a major metabolite of 1,2,4-trimethylbenzene, a component of various industrial solvents.[6] Its presence in urine is used as a biomarker for occupational or environmental exposure to this volatile organic compound.[7]
Metabolic Pathway of 1,2,4-Trimethylbenzene
The metabolism of 1,2,4-trimethylbenzene primarily occurs in the liver. The initial step involves the oxidation of one of the methyl groups to a hydroxymethyl group, which is subsequently oxidized to a carboxylic acid, forming 3,4-dimethylbenzoic acid. This intermediate is then conjugated with glycine to produce this compound, which is excreted in the urine.[8]
Metabolic pathway of 1,2,4-trimethylbenzene to this compound.
Experimental Protocols
Analysis of this compound in Urine by HPLC
This protocol is adapted from a method for the determination of dimethylhippuric acid isomers in urine.[9]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detection
-
Reversed-phase C18 column
-
Acetonitrile (HPLC grade)
-
Acetic acid
-
Dichloromethane
-
Urine samples
Sample Preparation:
-
Acidify a 1 mL aliquot of urine with 0.1 M HCl.
-
Extract the acidified urine with 5 mL of dichloromethane by vortexing for 5 minutes.
-
Centrifuge to separate the layers and transfer the organic layer to a clean tube.
-
Evaporate the dichloromethane extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
HPLC Conditions:
-
Column: Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and 0.1% acetic acid in water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm
-
Injection Volume: 20 µL
Workflow Diagram:
Workflow for the analysis of this compound in urine by HPLC.
Toxicological Information
According to its Safety Data Sheet, this compound is not classified as a hazardous substance.[10] However, as a metabolite of 1,2,4-trimethylbenzene, its presence in high concentrations may indicate significant exposure to this solvent, which can have toxic effects.
Conclusion
This compound is a key biomarker for monitoring exposure to 1,2,4-trimethylbenzene. This guide provides essential information on its chemical and physical properties, a plausible synthetic route, and an analytical method for its detection. While direct experimental spectroscopic data and information on its involvement in signaling pathways are limited, the provided reference data and metabolic pathway information offer a solid foundation for researchers in the fields of toxicology, environmental health, and drug metabolism. Further research is warranted to fully elucidate its biological activities and potential interactions within cellular systems.
References
- 1. 3-METHYLHIPPURIC ACID(27115-49-7) 13C NMR spectrum [chemicalbook.com]
- 2. 3-METHYLHIPPURIC ACID(27115-49-7) 1H NMR spectrum [chemicalbook.com]
- 3. 4-Methylhippuric Acid | Rupa Health [rupahealth.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Methylhippuric Acid | C10H11NO3 | CID 99223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hmdb.ca [hmdb.ca]
- 7. Determination of this compound as a biological monitoring index for trimethylbenzene exposure in transfer printing workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. Determination of dimethylhippuric acid isomers in urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemos.de [chemos.de]
3,4-Dimethylhippuric acid as a biomarker of solvent exposure
An In-depth Technical Guide to 3,4-Dimethylhippuric Acid as a Biomarker of Solvent Exposure
Introduction
This compound (3,4-DMHA) is a principal metabolite of the aromatic hydrocarbon solvent 1,2,4-trimethylbenzene (1,2,4-TMB), also known as pseudocumene. Trimethylbenzenes are significant components of various industrial products, including fuels, paints, and solvents. Monitoring the urinary concentration of 3,4-DMHA serves as a reliable biomarker for assessing occupational and environmental exposure to 1,2,4-TMB. This technical guide provides a comprehensive overview of 3,4-DMHA as a biomarker, including its metabolic pathway, quantitative data from exposure studies, and detailed experimental protocols for its analysis.
Metabolic Pathway of 1,2,4-Trimethylbenzene to this compound
The primary metabolic pathway of 1,2,4-trimethylbenzene involves the oxidation of one of the methyl groups, followed by conjugation with glycine, and subsequent excretion in the urine as dimethylhippuric acid.[1] Specifically, 1,2,4-TMB is metabolized to 3,4-dimethylbenzoic acid, which is then conjugated with glycine to form this compound.[1][2]
Quantitative Data on this compound Excretion
The urinary concentration of 3,4-DMHA has been shown to correlate with the atmospheric concentration of 1,2,4-TMB. Several studies have quantified the excretion of 3,4-DMHA in urine following controlled or occupational exposure to 1,2,4-TMB.
| Exposure Level of 1,2,4-TMB | Urinary 3,4-DMHA Concentration | Study Population | Reference |
| 25 ppm (TLV) | 410 mg/g creatinine | Transfer printing workers | [3] |
| 25 ppm (2-hour exposure) | Major metabolite excreted within 24 hours | 10 healthy male volunteers | [4][5] |
| Oral administration to rats | 30.2% of the administered dose | Rats | [2] |
Table 1: Urinary this compound Concentrations Following Exposure to 1,2,4-Trimethylbenzene
| Parameter | Value | Reference |
| Half-life of DMHA isomers | 4 to 16 hours | [4][5] |
| Percentage of inhaled 1,2,4-TMB excreted as DMHAs within 24 hours | ~22% | [4][5] |
Table 2: Toxicokinetic Parameters of Dimethylhippuric Acids
Experimental Protocols for the Analysis of this compound
The determination of 3,4-DMHA in urine is typically performed using high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection or gas chromatography (GC) with flame ionization detection (FID).
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on the method described by Ståhlbom et al. (1997) for the determination of dimethylhippuric acid isomers in urine.[6]
1. Sample Preparation:
-
Acidify a urine sample with hydrochloric acid.
-
Extract the dimethylhippuric acids with dichloromethane.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
2. HPLC Conditions:
| Parameter | Specification |
| Column | Reversed-phase Radial-Pak C18 (4 µm; 100 mm x 5 mm ID) |
| Mobile Phase A | 1.25% acetonitrile and 0.3% acetic acid in water |
| Mobile Phase B | 5% acetonitrile and 0.3% acetic acid in water |
| Gradient | Stepwise gradient (Mobile phase A up to 59.5 min, then mobile phase B) |
| Flow Rate | Not specified |
| Detection | UV at 225 nm |
| Injection Volume | 100 µL |
Table 3: HPLC Parameters for 3,4-DMHA Analysis
3. Calibration:
-
Prepare standard curves of 3,4-DMHA in human urine over a linear range of 10-500 µg/mL.[6]
4. Performance Characteristics:
| Parameter | Value |
| Detection Limit | 1.5 µg/mL (range 0.5-3.4 µg/mL for all isomers) |
| Precision (RSD) | 4.2% (range 3.8-4.4% at 100 µg/mL) |
Table 4: HPLC Method Performance
Gas Chromatography (GC) Method
This is a general protocol for the analysis of methylhippuric acids in urine, which can be adapted for 3,4-DMHA.
1. Sample Preparation and Derivatization:
-
Acidify a urine sample with hydrochloric acid.
-
Add an internal standard (e.g., heptadecanoic acid).
-
Extract with ethyl acetate.
-
Evaporate the solvent.
-
Methylate the acids with diazomethane.
-
Dissolve the residue in methanol for injection.[7]
2. GC Conditions:
| Parameter | Specification |
| Column | Capillary column (e.g., DB-1) |
| Detector | Flame Ionization Detector (FID) |
| Carrier Gas | Not specified |
| Temperature Program | To be optimized for separation of isomers |
| Injection Volume | To be optimized |
Table 5: General GC Parameters for Methylhippuric Acid Analysis
3. Calibration:
-
Prepare calibration curves by plotting the ratio of the peak height of the analyte to the internal standard against the concentration.[7]
Conclusion
This compound is a specific and reliable biomarker for assessing exposure to 1,2,4-trimethylbenzene. The analytical methods presented, particularly HPLC, offer the necessary sensitivity and precision for biomonitoring in occupational and environmental health settings. The quantitative relationship between 1,2,4-TMB exposure and urinary 3,4-DMHA levels allows for effective risk assessment and management of solvent-exposed populations.
References
- 1. researchgate.net [researchgate.net]
- 2. Distribution and metabolism of 1,2,4-trimethylbenzene (pseudocumene) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound as a biological monitoring index for trimethylbenzene exposure in transfer printing workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary excretion of dimethylhippuric acids in humans after exposure to trimethylbenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary excretion of dimethylhippuric acids in humans after exposure to trimethylbenzenes. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Determination of dimethylhippuric acid isomers in urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of urinary hippuric and m-methylhippuric acids by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the In Vivo Metabolism of Pseudocumene to 3,4-Dimethylhippuric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo metabolic pathway of pseudocumene (1,2,4-trimethylbenzene) to its major metabolite, 3,4-dimethylhippuric acid. This document details the metabolic transformations, presents quantitative data from key studies, outlines experimental protocols, and provides visual representations of the core processes.
Introduction
Pseudocumene, a component of various industrial solvents and fuels, undergoes extensive metabolic transformation in vivo.[1] Understanding this metabolism is crucial for toxicological assessments and for developing biological monitoring strategies for occupational exposure.[1] The primary metabolic route involves the oxidation of one of the methyl groups to a carboxylic acid, followed by conjugation with the amino acid glycine.[1][2][3] This process culminates in the formation of this compound, the major urinary metabolite.[2][3]
Metabolic Pathway
The in vivo conversion of pseudocumene to this compound is a two-step process primarily occurring in the liver and kidneys.[4][5][6][7][8]
-
Oxidation: The initial and rate-limiting step is the oxidation of one of the methyl groups of pseudocumene. This reaction is catalyzed by cytochrome P450 enzymes and results in the formation of isomeric dimethylbenzoic acids. The primary isomer formed from pseudocumene is 3,4-dimethylbenzoic acid.[1] Other isomers, such as 2,4- and 2,5-dimethylbenzoic acid, are also produced.[1][9]
-
Glycine Conjugation: The resulting 3,4-dimethylbenzoic acid is then conjugated with glycine. This reaction is catalyzed by glycine N-acyltransferase and involves the formation of a coenzyme A (CoA) thioester of the dimethylbenzoic acid as an intermediate.[5] The final product, this compound, is more water-soluble and is readily excreted in the urine.[5]
Metabolic Pathway of Pseudocumene to this compound
Caption: Metabolic conversion of pseudocumene to this compound.
Quantitative Metabolic Data
The following tables summarize quantitative data on the metabolism of pseudocumene from studies in rats.
Table 1: Urinary Metabolites of Pseudocumene in Rats Following Oral Administration [2][3][10]
| Metabolite | Percentage of Administered Dose (%) |
| This compound | 30.2 |
| 2,4-Dimethylbenzyl alcohol | 12.7 |
| 2,5-Dimethylbenzyl alcohol | 11.7 |
| Total identified metabolites | >81 |
Data from a study where single oral doses of 1,2,4-trimethylbenzene were administered to rats. The alcohol metabolites are primarily excreted as sulphate and glucuronide conjugates.[2][3]
Table 2: Kinetic Parameters for the Formation of Dimethylbenzoic Acid Isomers in Rats Following Inhalation Exposure to Pseudocumene [1][9][11][12]
| Metabolite | Km (mg/L) | Vmax (mg/h/kg) |
| 3,4-Dimethylbenzoic acid | 28 | 96 |
| 2,4-Dimethylbenzoic acid | 7 | 25 |
| 2,5-Dimethylbenzoic acid | 7 | 23 |
These parameters were estimated from Lineweaver-Burk plots of the formation of dimethylbenzoic acids in rats exposed to pseudocumene vapor.[1][9][11]
Experimental Protocols
This section details the methodologies for key experiments cited in the study of pseudocumene metabolism.
4.1. In Vivo Metabolism Study in Rats (Oral Administration)
-
Dosing: Single oral doses of 1,2,4-trimethylbenzene (or ¹⁴C-labeled 1,2,4-trimethylbenzene for distribution studies) are administered.[2][3]
-
Sample Collection: Urine is collected over a 24-hour period in metabolic cages.[13] Blood and various tissues can be collected at different time points post-administration for distribution studies.[2][3]
-
Sample Preparation (Urine):
-
Urine samples are often subjected to hydrolysis (e.g., with acid or enzymes like β-glucuronidase/arylsulfatase) to cleave conjugates.[2][3]
-
The hydrolyzed urine is then acidified and extracted with an organic solvent (e.g., ethyl ether).[1]
-
The organic extract is dried and may be derivatized (e.g., methylation) for gas chromatography analysis.
-
-
Analytical Method: Gas chromatography-mass spectrometry (GC-MS) is used to identify and quantify the metabolites.[2][3]
4.2. In Vivo Metabolism Study in Rats (Inhalation Exposure)
-
Exposure: Rats are exposed to pseudocumene vapors at various concentrations (e.g., 25, 100, or 250 ppm) in dynamic inhalation chambers for a set duration (e.g., 6 hours).[1][9][13]
-
Sample Collection:
-
Analytical Methods:
Experimental Workflow for Inhalation Study
Caption: Workflow for studying pseudocumene metabolism after inhalation.
Conclusion
The in vivo metabolism of pseudocumene is a well-defined process that leads to the formation of several urinary metabolites, with this compound being the most prominent.[2][3] The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and professionals in the fields of toxicology and drug development to further investigate the metabolic fate and potential health effects of pseudocumene exposure. The urinary concentration of this compound serves as a reliable biomarker for monitoring human exposure to this compound.[1][14]
References
- 1. cybra.lodz.pl [cybra.lodz.pl]
- 2. tandfonline.com [tandfonline.com]
- 3. Distribution and metabolism of 1,2,4-trimethylbenzene (pseudocumene) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycine conjugation of the substituted benzoic acids in vitro: structure-metabolism relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new perspective on the importance of glycine conjugation in the metabolism of aromatic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycine conjugation of the substituted benzoic acids in mice: structure-metabolism relationship study II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzoic acid glycine conjugation in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conjugation of benzoic acid with glycine in human liver and kidney: a study on the interindividual variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicokinetics and metabolism of pseudocumene (1,2,4-trimethylbenzene) after inhalation exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. [PDF] Toxicokinetics and metabolism of pseudocumene (1,2,4-trimethylbenzene) after inhalation exposure in rats. | Semantic Scholar [semanticscholar.org]
- 12. Toxicokinetics and metabolism of pseudocumene (1,2,4-trimethylbenzene) after inhalation exposure in rats - Cybra - Lodz Regional Digital Library [cybra.lodz.pl]
- 13. pjoes.com [pjoes.com]
- 14. Determination of this compound as a biological monitoring index for trimethylbenzene exposure in transfer printing workers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Biomarker: A Technical Guide to 3,4-Dimethylhippuric Acid
A Deep Dive into its Discovery, Analysis, and Significance for Researchers, Scientists, and Drug Development Professionals
Introduction: The history of 3,4-Dimethylhippuric acid (3,4-DMHA) is not one of a standalone discovery in natural products or as a therapeutic agent, but rather a story intricately woven with the rise of industrial chemistry and the corresponding need to monitor human exposure to volatile organic compounds. This technical guide provides an in-depth exploration of 3,4-DMHA, from its identification as a key metabolite of 1,2,4-trimethylbenzene to the detailed analytical methods used for its detection.
The Discovery of this compound: A Milestone in Biomonitoring
The discovery of this compound is fundamentally linked to the study of the metabolism of 1,2,4-trimethylbenzene (also known as pseudocumene), a common component of industrial solvents and fuels. Early research into the toxicology of aromatic hydrocarbons focused on major components like benzene and toluene. However, as analytical techniques became more sophisticated, attention turned to the metabolic fate of other prevalent solvents, including the isomers of trimethylbenzene.
A pivotal moment in the history of 3,4-DMHA came in the 1980s. Research by Cerf et al. in 1980 identified 2,4-dimethylbenzoic acid and this compound as major urinary metabolites of 1,2,4-trimethylbenzene in rabbits[1]. This was further solidified in a 1989 study by Huo et al., which demonstrated that 3,4-DMHA was the primary metabolite of 1,2,4-trimethylbenzene in rats, accounting for a significant 30.2% of the administered dose[2]. These findings established 3,4-DMHA as a specific and abundant biomarker for exposure to 1,2,4-trimethylbenzene.
Subsequent studies in humans confirmed the utility of 3,4-DMHA for biological monitoring in occupational settings. Research on transfer printing workers, for instance, showed a strong correlation between the concentration of 1,2,4-trimethylbenzene in the air and the levels of 3,4-DMHA in urine[3]. This cemented its role as a reliable indicator for assessing exposure to this particular trimethylbenzene isomer.
Metabolic Pathway of 1,2,4-Trimethylbenzene to this compound
The biotransformation of 1,2,4-trimethylbenzene into this compound involves a two-step enzymatic process. First, one of the methyl groups of 1,2,4-trimethylbenzene is oxidized to a carboxylic acid, forming 3,4-dimethylbenzoic acid. This oxidation is catalyzed by cytochrome P450 enzymes in the liver. In the second step, the resulting 3,4-dimethylbenzoic acid is conjugated with the amino acid glycine to form this compound, which is then excreted in the urine.
Caption: Metabolic pathway of 1,2,4-Trimethylbenzene to this compound.
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis of this compound as a biomarker for 1,2,4-trimethylbenzene exposure.
| Parameter | Value | Species | Reference |
| Major Metabolite of 1,2,4-TMB | This compound | Rabbit | [1] |
| % of 1,2,4-TMB Dose Excreted as 3,4-DMHA | 30.2% | Rat | [2] |
| Urinary Concentration at TLV (25 ppm) | 410 mg/g creatinine | Human | [3] |
| % of Inhaled 1,2,4-TMB Excreted as DMHAs | ~22% within 24 hours | Human |
Experimental Protocols
Synthesis of this compound
Principle: The amino group of glycine acts as a nucleophile, attacking the carbonyl carbon of 3,4-dimethylbenzoyl chloride. The reaction is carried out in an alkaline solution to neutralize the hydrochloric acid produced.
Reagents:
-
Glycine
-
3,4-Dimethylbenzoyl chloride
-
10% Sodium hydroxide solution
-
Concentrated Hydrochloric acid
Procedure:
-
Dissolve glycine in a 10% sodium hydroxide solution in a flask.
-
While stirring and cooling the flask, add 3,4-dimethylbenzoyl chloride portion-wise.
-
Ensure the solution remains alkaline by adding sodium hydroxide solution as needed.
-
After the addition is complete, continue stirring for a period to ensure the reaction goes to completion.
-
Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the this compound.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from hot water to obtain pure this compound.
Analysis of this compound in Urine
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of 3,4-DMHA in urine.
Principle: Urine samples are first acidified and then extracted with an organic solvent. The extract is evaporated, and the residue is redissolved in the mobile phase for injection into the HPLC system. The separation is achieved on a reversed-phase column, and detection is typically performed using a UV detector.
Sample Preparation and Extraction:
-
Collect a urine sample in a polyethylene bottle.
-
Pipette a known volume of the urine sample into a centrifuge tube.
-
Acidify the urine with concentrated hydrochloric acid.
-
Add a salting-out agent like sodium chloride to improve extraction efficiency.
-
Add an extraction solvent (e.g., ethyl acetate or dichloromethane) and shake vigorously.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the HPLC mobile phase.
HPLC Conditions:
| Parameter | Description |
| Column | Reversed-phase C18 column |
| Mobile Phase | A gradient of acetonitrile and acidified water (e.g., with acetic acid) is often used to achieve separation of different dimethylhippuric acid isomers.[4] |
| Detection | UV detection at approximately 225 nm.[4] |
| Quantitation | Based on a calibration curve prepared from standards of this compound. |
Logical Workflow for Biomonitoring
The following diagram illustrates the logical workflow for the biomonitoring of 1,2,4-trimethylbenzene exposure through the analysis of urinary this compound.
Caption: Workflow for 3,4-DMHA analysis in biomonitoring.
Conclusion
This compound serves as a prime example of how the study of xenobiotic metabolism has led to the development of crucial tools for industrial hygiene and environmental health. Its discovery and the subsequent development of robust analytical methods have provided a reliable means to assess human exposure to 1,2,4-trimethylbenzene, thereby aiding in the protection of worker health. For researchers and professionals in drug development, the story of 3,4-DMHA underscores the importance of understanding metabolic pathways for both efficacy and safety assessment of novel compounds.
References
- 1. Trimethylbenzenes - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Distribution and metabolism of 1,2,4-trimethylbenzene (pseudocumene) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound as a biological monitoring index for trimethylbenzene exposure in transfer printing workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of dimethylhippuric acid isomers in urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Genesis of 3,4-Dimethylhippuric Acid Precursors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethylhippuric acid (3,4-DMHA) is a metabolite increasingly recognized for its presence in biological systems and its potential as a biomarker. While its origins are strongly linked to occupational or environmental exposure to industrial solvents, a complete understanding of its natural occurrence is crucial for accurate toxicological assessments, clinical diagnostics, and drug development programs. This technical guide provides an in-depth exploration of the natural precursors of 3,4-DMHA, their metabolic pathways, and the analytical methodologies for their detection and quantification.
Core Precursors and Their Natural Occurrence
The primary precursors of this compound are aromatic hydrocarbons that can be metabolized to 3,4-dimethylbenzoic acid, which is subsequently conjugated with glycine. The two main precursors identified are 1,2,4-trimethylbenzene and 3,4-dimethylphenol.
1,2,4-Trimethylbenzene (Pseudocumene)
1,2,4-Trimethylbenzene is the most direct and well-documented precursor to 3,4-DMHA. While it is a major component of industrial solvents, it also has natural sources.
Natural Occurrence:
-
Fossil Fuels: 1,2,4-Trimethylbenzene occurs naturally in crude oil and coal tar.
-
Plant Kingdom: It has been identified as a volatile organic compound in a limited number of plants, including Camellia sinensis (tea), Artemisia herba-alba, and Carica papaya. It has also been detected in black walnuts (Juglans nigra), cauliflowers, corn, and sweet cherries, although quantitative data in these food sources is scarce.
3,4-Dimethylphenol (3,4-Xylenol)
3,4-Dimethylphenol is another potential natural precursor. Its metabolic conversion to 3,4-dimethylbenzoic acid is less direct in mammals but can be facilitated by microbial activity.
Natural Occurrence:
-
Food and Beverages: 3,4-Dimethylphenol has been identified in coffee and coffee products. It is also used as a flavoring agent in some food products.
Biosynthesis and Metabolic Pathways
The conversion of precursors to this compound involves a two-step metabolic process primarily occurring in the liver, with potential contributions from the gut microbiota.
Hepatic Metabolism of 1,2,4-Trimethylbenzene
The metabolism of 1,2,4-trimethylbenzene is initiated by oxidation, followed by conjugation.
-
Oxidation: Cytochrome P450 (CYP) enzymes, particularly from the CYP1, CYP2, and CYP3 families, located in the liver microsomes, catalyze the oxidation of one of the methyl groups of 1,2,4-trimethylbenzene to a carboxyl group, forming 3,4-dimethylbenzoic acid.
-
Glycine Conjugation: The resulting 3,4-dimethylbenzoic acid is then activated to its coenzyme A (CoA) thioester, 3,4-dimethylbenzoyl-CoA. This intermediate is subsequently conjugated with the amino acid glycine by the enzyme glycine N-acyltransferase (GLYAT) to form this compound, which is then excreted in the urine.
Metabolism of 3,4-Dimethylphenol
The metabolic fate of 3,4-dimethylphenol in humans is less defined. While direct oxidation to 3,4-dimethylbenzoic acid in mammalian systems is not a major pathway, the gut microbiota plays a significant role in the metabolism of phenolic compounds.
-
Microbial Degradation: Certain bacteria, such as Pseudomonas species, are capable of degrading 3,4-dimethylphenol. This degradation can involve ring cleavage or modification of the methyl groups. Some bacterial pathways have been shown to convert dimethylphenols to corresponding hydroxy-methylbenzoic acids. It is plausible that gut microbes could facilitate the conversion of dietary 3,4-dimethylphenol to 3,4-dimethylbenzoic acid, which would then be absorbed and undergo glycine conjugation in the liver.
Signaling Pathways and Logical Relationships
Quantitative Data
The following tables summarize the available quantitative data for this compound and its precursors. Data on the natural abundance of these compounds in food is limited.
Table 1: Concentration of this compound in Human Urine
| Population | Sample Type | Concentration Range | Notes |
| Occupationally Exposed Workers | Urine | Can exceed 1 g/L | Highly dependent on exposure level to trimethylbenzenes. |
| General Population (unexposed) | Urine | Generally low or non-detectable | Baseline levels can be influenced by diet and environmental factors. |
Table 2: Concentration of Precursors in Natural Sources
| Precursor | Source | Concentration | Notes |
| 1,2,4-Trimethylbenzene | Black Walnuts | Detected, not quantified | Present as a volatile organic compound. |
| Cauliflower, Corn, Sweet Cherries | Detected, not quantified | Present as a volatile organic compound. | |
| 3,4-Dimethylphenol | Coffee | Detected, not quantified | Contributes to the aroma profile. |
| Flavoring Agent | Up to 4.0 ppm in baked goods | FEMA GRAS approved usage level. |
Experimental Protocols
Accurate quantification of this compound is essential for research and clinical applications. The following are detailed methodologies for its analysis in urine.
Method 1: High-Performance Liquid Chromatography (HPLC)
This method is widely used for the quantification of hippuric acid and its methylated derivatives.
1. Sample Preparation (Liquid-Liquid Extraction): a. To 1.0 mL of urine in a glass tube, add an internal standard (e.g., heptadecanoic acid). b. Acidify the sample by adding 80 µL of 6N HCl. c. Add 0.3 g of NaCl and 4 mL of ethyl acetate. d. Vortex for 2 minutes to extract the analytes. e. Centrifuge at 2000 x g for 5 minutes to separate the phases. f. Transfer the upper organic layer (ethyl acetate) to a new tube. g. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. h. Reconstitute the residue in 200 µL of the mobile phase.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Detection: UV detector at 225 nm.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and specificity for the analysis of organic acids, including 3,4-DMHA.
1. Sample Preparation and Derivatization: a. To a volume of urine containing a standardized amount of creatinine (e.g., 1 mg), add an internal standard (e.g., tropic acid). b. Perform an initial extraction with ethyl acetate under acidic conditions. c. Evaporate the organic solvent. d. Derivatize the dried extract to increase volatility. A common method is silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine, heated at 60°C for 30 minutes.
2. GC-MS Conditions:
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: Start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 300°C).
- Ionization: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Detection Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for profiling.
Conclusion
The presence of this compound in biological samples can be attributed to both environmental exposure to industrial chemicals and the metabolism of naturally occurring precursors. While 1,2,4-trimethylbenzene from fossil fuels and certain plants is a primary precursor, dietary 3,4-dimethylphenol from sources like coffee may also contribute, potentially through the metabolic activity of the gut microbiota. Further research is warranted to quantify the natural abundance of these precursors in a wider range of foods to establish a clearer baseline for 3,4-DMHA levels in the general population. The detailed analytical protocols provided herein offer robust methods for the accurate quantification of this important metabolite, aiding in future toxicological and clinical investigations.
Methodological & Application
Application Note: Analysis of 3,4-Dimethylhippuric Acid in Urine using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4-Dimethylhippuric acid (3,4-DMHA) is a metabolite of exposure to xylene isomers, particularly 3,4-dimethylaniline. Monitoring its concentration in urine is crucial for assessing occupational or environmental exposure to these compounds. This application note provides a detailed protocol for the quantitative analysis of 3,4-DMHA in human urine using a robust High-Performance Liquid Chromatography (HPLC) method with UV detection. The described method is based on established principles for the analysis of related hippuric acid derivatives and offers excellent sensitivity, specificity, and reproducibility.
Experimental Protocols
1. Urine Sample Preparation (Liquid-Liquid Extraction)
This protocol outlines the extraction of 3,4-DMHA from a urine matrix.
-
Materials and Reagents:
-
Urine samples (stored at -20°C if not analyzed immediately)
-
This compound standard
-
Dichloromethane (HPLC grade)
-
Hydrochloric acid (6N)
-
Sodium chloride
-
Centrifuge tubes (15 mL)
-
Centrifuge
-
Nitrogen evaporator
-
HPLC vials with inserts
-
-
Procedure:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 1.0 mL of the urine sample into a 15 mL centrifuge tube.
-
Add 80 µL of 6N hydrochloric acid to acidify the sample.
-
Add 0.3 g of sodium chloride to the tube to facilitate extraction.
-
Add 5.0 mL of dichloromethane to the tube.
-
Cap the tube and vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube.
-
Evaporate the dichloromethane to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 500 µL of the mobile phase.
-
Vortex the reconstituted sample for 30 seconds.
-
Transfer the solution to an HPLC vial for analysis.
-
2. HPLC Analysis
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
-
-
Chromatographic Conditions: A summary of the chromatographic conditions is provided in the table below.
Parameter Condition Column C18 Reversed-Phase (4.6 mm x 150 mm, 5 µm) Mobile Phase Acetonitrile:Water with 0.3% Acetic Acid (gradient) Gradient See table below Flow Rate 1.0 mL/min Injection Volume 20 µL Column Temperature 30°C Detection Wavelength 225 nm -
Mobile Phase Gradient:
Time (min) % Acetonitrile % Water with 0.3% Acetic Acid 0 1.25 98.75 59.5 1.25 98.75 60.0 5.0 95.0 90.0 5.0 95.0 -
Standard Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of 3,4-DMHA into a blank urine matrix (synthetic or pooled and verified to be free of the analyte). Process these standards using the same extraction procedure as the unknown samples. The typical linear range for this method is 10-500 µg/mL.[1]
Data Presentation
Table 1: HPLC Method Validation Parameters
The following table summarizes the typical performance characteristics of this method, based on similar analyses of hippuric acid derivatives.[1][2]
| Parameter | Value |
| Linearity Range | 10 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (RSD%) | < 5% |
| Detection Limit | ~1.5 µg/mL |
| Mean Recovery | > 95% |
Mandatory Visualization
Caption: Workflow for this compound analysis in urine.
Conclusion
This application note provides a comprehensive and detailed HPLC method for the determination of this compound in urine. The protocol includes a straightforward liquid-liquid extraction for sample preparation and a robust reversed-phase HPLC method with UV detection. The method is suitable for researchers, scientists, and drug development professionals who require a reliable and accurate technique for monitoring exposure to xylene and its derivatives.
References
Application Notes and Protocols for the GC-MS Quantification of Urinary 3,4-Dihydroxymandelic Acid (3,4-DMHA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxymandelic acid (3,4-DMHA) is a metabolite of norepinephrine and is relevant in various physiological and pathological states. Its accurate quantification in urine is crucial for clinical and research applications. This document provides a detailed protocol for the quantification of 3,4-DMHA in human urine using gas chromatography-mass spectrometry (GC-MS) following liquid-liquid extraction and a two-step derivatization process.
Experimental Protocols
This protocol is synthesized from established methods for the analysis of urinary organic acids and catecholamine metabolites, adapted for the specific quantification of 3,4-DMHA.
Sample Preparation: Liquid-Liquid Extraction
This procedure isolates 3,4-DMHA and other organic acids from the urine matrix.
Materials:
-
Human urine sample
-
Internal Standard (IS) solution: Tropic acid in methanol (100 µg/mL)
-
6M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine at 3000 rpm for 10 minutes to remove particulate matter.
-
Transfer 2 mL of the clear supernatant to a 15 mL centrifuge tube.
-
Spike the urine sample with 20 µL of the internal standard solution (Tropic acid, 100 µg/mL).
-
Acidify the urine to a pH of approximately 1-2 by adding 100 µL of 6M HCl. Confirm the pH with a pH strip.
-
Add 5 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 6-9) with another 5 mL of ethyl acetate and combine the organic layers.
-
Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization: Two-Step Methoxyimation and Silylation
This two-step process increases the volatility and thermal stability of 3,4-DMHA for GC-MS analysis.
Materials:
-
Dried urine extract
-
Methoxyamine hydrochloride in pyridine (20 mg/mL)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Methoxyimation:
-
Add 50 µL of methoxyamine hydrochloride in pyridine to the dried extract.
-
Cap the tube tightly and vortex to dissolve the residue.
-
Heat at 60°C for 60 minutes.
-
Allow the sample to cool to room temperature.
-
-
Silylation:
-
Add 100 µL of BSTFA with 1% TMCS to the methoximated sample.
-
Cap the tube tightly and vortex briefly.
-
Heat at 70°C for 60 minutes.
-
Allow the sample to cool to room temperature.
-
-
Transfer the derivatized sample to a GC vial with an insert for analysis.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
GC Parameters:
-
Column: 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 5°C/min.
-
Ramp 2: Increase to 220°C at 10°C/min.
-
Ramp 3: Increase to 300°C at 20°C/min, hold for 5 minutes.
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (for the tetrakis-TMS derivative of 3,4-DMHA):
-
Quantifier Ion: m/z 355.
-
Qualifier Ions: m/z 147, 356.
-
-
Ions to Monitor (for the TMS derivative of Tropic Acid - Internal Standard):
-
Quantifier Ion: To be determined based on the mass spectrum of the derivatized standard. A common fragment would be selected.
-
Data Presentation
Quantitative data for urinary 3,4-DMHA levels in a healthy adult population as determined by GC-MS is not extensively available in tabulated public records. However, based on its role as a minor metabolite of norepinephrine, concentrations are expected to be in the low micromolar range. For accurate quantification, a calibration curve should be constructed using standards of 3,4-DMHA and a constant concentration of the internal standard, tropic acid.
Table 1: Example Calibration Curve Data for 3,4-DMHA Quantification
| Calibrator Concentration (µg/mL) | Peak Area Ratio (3,4-DMHA/IS) |
| 0.1 | Example Value |
| 0.5 | Example Value |
| 1.0 | Example Value |
| 5.0 | Example Value |
| 10.0 | Example Value |
| 25.0 | Example Value |
Note: This table is for illustrative purposes. Actual values must be determined experimentally.
Table 2: Method Validation Parameters (Illustrative)
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | > 0.99 | 0.998 |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.05 µg/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10 | 0.1 µg/mL |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (% Recovery) | 85-115% | 95-105% |
Visualizations
Caption: Experimental workflow for GC-MS quantification of urinary 3,4-DMHA.
Caption: Simplified metabolic pathway of norepinephrine to 3,4-DMHA.
Application Notes and Protocols for 3,4-Dimethylhippuric Acid Testing
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation and analysis of 3,4-Dimethylhippuric acid (3,4-DMHA), a key biomarker for exposure to trimethylbenzenes. The following sections detail the background, sample preparation methodologies, analytical techniques, and relevant quantitative data to assist researchers in accurately measuring 3,4-DMHA in biological matrices, primarily urine.
Introduction
This compound is a metabolite of 1,2,4-trimethylbenzene, a component of industrial solvent mixtures and fuels. Monitoring the urinary excretion of 3,4-DMHA and its isomers is a reliable method for assessing occupational and environmental exposure to trimethylbenzenes. Accurate and reproducible quantification of 3,4-DMHA is crucial for toxicological studies, risk assessment, and in the development of diagnostic tools. This application note provides a comprehensive overview of the necessary procedures for the successful analysis of this biomarker.
Biomarker Formation Pathway
The metabolic pathway leading to the formation of this compound from its parent compound, 1,2,4-Trimethylbenzene, is a multi-step process in the liver. This biotransformation is essential for the detoxification and excretion of the xenobiotic.
Sample Preparation Protocols
The accurate quantification of 3,4-DMHA relies on robust and efficient sample preparation to remove interfering substances from the biological matrix. The most common matrix for 3,4-DMHA analysis is urine. Below are detailed protocols for liquid-liquid extraction (LLE) and a general overview of solid-phase extraction (SPE).
Experimental Workflow for Sample Preparation
The following diagram illustrates the general workflow for the preparation of urine samples for 3,4-DMHA analysis.
Protocol 1: Liquid-Liquid Extraction (LLE) for HPLC-UV Analysis
This protocol is adapted from a method developed for the analysis of all six dimethylhippuric acid isomers, including 3,4-DMHA.[1]
Materials:
-
Urine sample
-
Dichloromethane (HPLC grade)
-
Hydrochloric acid (HCl), concentrated
-
Mobile phase (for reconstitution)
-
Centrifuge tubes (15 mL, glass with screw caps)
-
Pipettes
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator or vacuum concentrator)
-
Vortex mixer
Procedure:
-
Sample Aliquoting: Pipette 1.0 mL of urine into a 15 mL glass centrifuge tube.
-
Acidification: Add 100 µL of concentrated HCl to the urine sample. Vortex for 10 seconds to mix thoroughly. This step is crucial for the protonation of the acidic analytes, making them more soluble in the organic solvent.
-
Extraction: Add 5.0 mL of dichloromethane to the acidified urine sample.
-
Mixing: Cap the tube and vortex for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample at 2000 x g for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean tube.
-
Evaporation: Evaporate the dichloromethane to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried residue in 1.0 mL of the HPLC mobile phase. Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Analysis: The sample is now ready for injection into the HPLC system.
Protocol 2: General Liquid-Liquid Extraction (LLE) for GC-MS Analysis
This protocol is a general procedure for the extraction of hippuric acids from urine and can be adapted for 3,4-DMHA analysis, which would require a subsequent derivatization step for GC-MS.
Materials:
-
Urine sample
-
Ethyl acetate (HPLC grade)
-
Hydrochloric acid (6N)
-
Sodium chloride (NaCl)
-
Internal standard solution (e.g., heptadecanoic acid in methanol)
-
Centrifuge tubes (15 mL, glass with screw caps)
-
Pipettes
-
Centrifuge
-
Evaporation system
-
Vortex mixer
Procedure:
-
Sample Aliquoting: Pipette 1.0 mL of urine into a 15 mL glass centrifuge tube.
-
Internal Standard Addition: Add a known amount of internal standard solution.
-
Acidification: Add 80 µL of 6N HCl.
-
Salting Out: Add 0.3 g of NaCl to the sample. This increases the ionic strength of the aqueous phase, which can improve the extraction efficiency of the organic solvent.
-
Extraction: Add 4 mL of ethyl acetate to the tube.
-
Mixing: Cap the tube and vortex for 2 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 6 minutes.
-
Organic Layer Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the ethyl acetate to dryness.
-
Derivatization: The dried residue must be derivatized (e.g., methylation or silylation) before GC-MS analysis. A common method involves methylation using diazomethane or derivatization to form trimethyl silyl derivatives.[2][3][4]
-
Reconstitution: Reconstitute the derivatized sample in a suitable solvent (e.g., methanol or ethyl acetate) for GC-MS injection.
Solid-Phase Extraction (SPE)
SPE is an alternative to LLE that can offer cleaner extracts and reduced solvent consumption. For acidic compounds like 3,4-DMHA, a reversed-phase or anion-exchange SPE cartridge can be used. A general SPE procedure involves:
-
Conditioning the SPE cartridge with an organic solvent (e.g., methanol) followed by water.
-
Loading the acidified urine sample onto the cartridge.
-
Washing the cartridge to remove interferences.
-
Eluting the analyte with a suitable organic solvent.
-
Evaporating and reconstituting the eluate for analysis.
Analytical Methods
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of 3,4-DMHA.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: Reversed-phase C18 column (e.g., 4 µm particle size, 100 mm x 5 mm I.D.).[1]
-
Mobile Phase: A gradient elution is often used to separate the different dimethylhippuric acid isomers. For example, a stepwise gradient can be employed:[1]
-
Mobile Phase A: 1.25% acetonitrile and 0.3% acetic acid in water.
-
Mobile Phase B: 5% acetonitrile and 0.3% acetic acid in water.
-
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 48°C).[5]
-
Detection: UV detection at 225 nm.[1]
-
Injection Volume: 100 µL.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, especially when operated in selected ion monitoring (SIM) mode. As 3,4-DMHA is not volatile, a derivatization step is required prior to analysis.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for the separation of derivatized organic acids (e.g., DB-17).[3]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An oven temperature program is used to separate the analytes.
-
Derivatization: Conversion to methyl esters or trimethylsilyl (TMS) derivatives is common.[2][3][4]
-
Mass Spectrometry: Electron ionization (EI) with scanning or SIM mode for quantification.
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of dimethylhippuric acids and related compounds from various studies.
Table 1: HPLC-UV Method Performance for Dimethylhippuric Acid Isomers [1]
| Parameter | Value |
| Linearity Range | 10 - 500 µg/mL |
| Detection Limit (for the six isomers) | 1.5 µg/mL (range 0.5 - 3.4 µg/mL) |
| Precision (RSD) | 4.2% (at 100 µg/mL) |
Table 2: GC-MS Method Performance for Hippuric and Methylhippuric Acids [3]
| Parameter | Value |
| Linearity Range | 5 - 70 µg/mL |
| Detection Limit | 1.0 - 2.5 µg/mL |
Table 3: Recovery Data for LLE of Hippuric and Methylhippuric Acids
| Compound | Recovery (%) | Reference |
| Hippuric Acid | 99.8 | [6] |
| m-Methylhippuric Acid | 99.3 | [6] |
| Hippuric Acid | 96.38 - 98.01 | [7] |
| 2-Methylhippuric Acid | 83.17 - 94.05 | [7] |
| 3/4-Methylhippuric Acid | 103.22 - 104.45 | [7] |
Conclusion
The protocols and data presented in this application note provide a solid foundation for the reliable quantification of this compound in urine. The choice between HPLC-UV and GC-MS will depend on the specific requirements of the study, including sensitivity, selectivity, and available instrumentation. Proper sample preparation is paramount to achieving accurate and reproducible results. For routine monitoring, the described LLE followed by HPLC-UV analysis offers a robust and cost-effective solution. For higher sensitivity and confirmatory analysis, GC-MS after derivatization is the preferred method. Researchers should validate their chosen method in-house to ensure it meets the required performance criteria.
References
- 1. Determination of dimethylhippuric acid isomers in urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous detection of hippuric acid and methylhippuric acid in urine by Empore disk and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement by gas chromatography of urinary hippuric acid and methylhippuric acid as indices of toluene and xylene exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jaehr.muk.ac.ir [jaehr.muk.ac.ir]
- 6. Quantitative determination of hippuric and m-methylhippuric acids in urine by high-speed liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Elucidation of 3,4-Dimethylhippuric Acid using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 3,4-Dimethylhippuric acid. Detailed protocols for sample preparation, data acquisition, and analysis are presented to ensure accurate and reproducible results.
Introduction
This compound is a metabolite of exposure to 1,2,4-trimethylbenzene. Its structural confirmation is critical in toxicology and drug metabolism studies. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise arrangement of atoms and their connectivity within the this compound molecule can be determined.
This document outlines the necessary steps to acquire and interpret high-quality NMR data for this compound, facilitating its unambiguous identification and characterization.
Predicted and Experimental NMR Data
Data Presentation
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H (H-2, H-5, H-6) | 7.2 - 7.8 | m | 3H |
| Methylene H (-CH₂-) | ~4.0 | d | 2H |
| Methyl H (-CH₃ at C3 & C4) | ~2.3 | s | 6H |
| Amide H (-NH-) | 8.5 - 9.0 | t | 1H |
| Carboxylic Acid H (-COOH) | > 10 | br s | 1H |
Predicted values are based on data from hippuric acid and methylhippuric acid and may vary depending on the solvent and concentration.
Table 2: Experimental ¹³C NMR Chemical Shifts for this compound [1]
| Carbon Atom | Chemical Shift (δ, ppm) |
| Carbonyl (C=O, amide) | 173.20 |
| Aromatic C (quaternary) | 136.20 |
| Aromatic C (quaternary) | 134.80 |
| Aromatic C-H | 131.40 |
| Aromatic C-H | 129.80 |
| Methylene (-CH₂-) | 46.60 |
| Methyl (-CH₃) | Not explicitly assigned |
Data obtained from the Human Metabolome Database (HMDB0000714) for a sample in H₂O at 400 MHz.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) of high purity (0.5-0.7 mL)
-
High-quality 5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Protocol:
-
Weigh the required amount of this compound directly into a clean, dry vial.
-
Add the deuterated solvent to the vial.
-
Gently vortex the mixture until the sample is completely dissolved.
-
Using a pipette, transfer the solution into a clean NMR tube.
-
Cap the NMR tube securely.
NMR Data Acquisition
The following experiments are recommended for the complete structural elucidation of this compound. Experiments should be performed on a spectrometer with a field strength of 400 MHz or higher.
2.1. One-Dimensional (1D) NMR
-
¹H NMR (Proton): Provides information on the number of different types of protons and their electronic environment.
-
Pulse Program: Standard single-pulse (zg)
-
Spectral Width (SW): 16 ppm (centered around 6 ppm)
-
Acquisition Time (AQ): 2-4 seconds
-
Relaxation Delay (D1): 1-5 seconds
-
Number of Scans (NS): 16 or more for good signal-to-noise
-
-
¹³C NMR (Carbon-13): Provides information on the number of different types of carbon atoms.
-
Pulse Program: Standard single-pulse with proton decoupling (zgpg30)
-
Spectral Width (SW): 240 ppm (centered around 120 ppm)
-
Acquisition Time (AQ): 1-2 seconds
-
Relaxation Delay (D1): 2 seconds
-
Number of Scans (NS): 1024 or more, as ¹³C has low natural abundance.
-
2.2. Two-Dimensional (2D) NMR
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, revealing neighboring protons.
-
Pulse Program: cosygpqf
-
Spectral Width (SW) in F1 and F2: 16 ppm
-
Number of Increments in F1: 256-512
-
Number of Scans (NS): 2-8 per increment
-
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
Pulse Program: hsqcedetgpsisp2.3
-
Spectral Width (SW) in F2 (¹H): 16 ppm
-
Spectral Width (SW) in F1 (¹³C): 200 ppm
-
Number of Increments in F1: 128-256
-
Number of Scans (NS): 4-16 per increment
-
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is key for connecting different parts of the molecule.
-
Pulse Program: hmbcgplpndqf
-
Spectral Width (SW) in F2 (¹H): 16 ppm
-
Spectral Width (SW) in F1 (¹³C): 240 ppm
-
Number of Increments in F1: 256-512
-
Number of Scans (NS): 8-32 per increment
-
Data Processing and Interpretation
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Reference the spectra. For ¹H NMR, the residual solvent peak can be used (e.g., DMSO-d₆ at 2.50 ppm). For ¹³C NMR, the solvent peak is also used for referencing (e.g., DMSO-d₆ at 39.52 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum to deduce proton-proton connectivity.
-
Use the COSY spectrum to confirm proton-proton couplings.
-
Use the HSQC spectrum to assign carbons that are directly attached to protons.
-
Use the HMBC spectrum to establish long-range connectivities between protons and carbons, which is essential for assigning quaternary carbons and piecing together the molecular fragments.
Visualizations
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Experimental Workflow for Structural Elucidation
Caption: Workflow for NMR-based structural elucidation.
Key HMBC Correlations for this compound
Caption: Expected key HMBC correlations for structural confirmation.
References
Application Notes & Protocols: Framework for the Development of a Biological Monitoring Index for 3,4-Dimethylhexylamine (3,4-DMHA)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The development of a formal biological monitoring index for 3,4-Dimethylhexylamine (3,4-DMHA), also known as octodrine, is not yet established in the scientific literature. The following document provides a proposed framework and hypothetical protocols based on general principles of biomonitoring and available information on DMHA and structurally similar stimulants.
Introduction
3,4-Dimethylhexylamine (DMHA) is a central nervous system stimulant that has been found in some dietary supplements marketed for weight loss and enhanced athletic performance.[1] Its structural similarity to other stimulants like DMAA (1,3-dimethylamylamine) raises safety concerns, including potential cardiovascular adverse effects.[2][3] The U.S. Food and Drug Administration (FDA) considers DMHA to be an unsafe food additive, making dietary supplements containing it adulterated and illegal for marketing.[4][5]
Biological monitoring provides a means to assess human exposure to chemical substances by measuring the substance or its metabolites in biological samples. The development of a biological monitoring index for 3,4-DMHA would be a valuable tool for researchers and clinicians to quantify exposure, understand its pharmacokinetics, and assess potential health risks in individuals who have consumed products containing this substance.
These application notes outline a proposed framework for the development of such an index, including hypothetical experimental protocols and data presentation.
Proposed Framework for Developing a 3,4-DMHA Biological Monitoring Index
The development of a robust biological monitoring index involves several key stages, from identifying appropriate biomarkers to establishing exposure-response relationships.
Workflow for Development of a 3,4-DMHA Biological Monitoring Index
References
Application Note: Urinary 3,4-Dimethylhippuric Acid as a Biomarker for Occupational Exposure to 1,2,4-Trimethylbenzene in Transfer Printing Workers
Introduction
Transfer printing, a process widely used in the textile and other industries, often involves the use of solvents containing aromatic hydrocarbons such as 1,2,4-trimethylbenzene (1,2,4-TMB). Occupational exposure to 1,2,4-TMB can pose health risks, making biological monitoring a crucial aspect of workplace safety. The primary metabolic pathway for 1,2,4-TMB involves the oxidation of one of the methyl groups to a carboxylic acid, which is then conjugated with glycine to form 3,4-dimethylhippuric acid (3,4-DMHA) and subsequently excreted in the urine.[1] This application note describes a detailed protocol for the analysis of 3,4-DMHA in the urine of transfer printing workers, establishing it as a reliable biomarker for assessing exposure to 1,2,4-TMB.
Data Presentation
A study of transfer printing workers exposed to 1,2,4-TMB at a concentration around the threshold limit value (TLV) of 25 ppm demonstrated a strong correlation between the intensity of exposure and the urinary concentration of 3,4-DMHA.[2] The urinary levels of 3,4-DMHA were observed to be low at the beginning of a work shift and significantly elevated at the end, indicating recent exposure.
| Parameter | Value | Reference |
| 1,2,4-TMB Exposure Concentration | ~25 ppm (TLV) | [2] |
| Urinary 3,4-DMHA at start of shift | Low | [2] |
| Urinary 3,4-DMHA at end of shift | High | [2] |
| Urinary 3,4-DMHA at TLV exposure | 410 mg/g creatinine | [2] |
| Correlation (r) | 0.897 (p < 0.001) | [2] |
Metabolic Pathway of 1,2,4-Trimethylbenzene
The biotransformation of 1,2,4-trimethylbenzene to this compound is a multi-step process. Initially, one of the methyl groups of 1,2,4-TMB is hydroxylated, followed by oxidation to form 3,4-dimethylbenzoic acid. This intermediate is then conjugated with glycine to produce the final excretable metabolite, this compound.
Caption: Metabolic conversion of 1,2,4-TMB to 3,4-DMHA.
Experimental Protocols
1. Urine Sample Collection and Storage
-
Collection: Collect urine samples from workers at the end of their work shift in sterile, preservative-free containers.
-
Storage: If not analyzed immediately, add a preservative such as thymol. Store the samples frozen at -20°C to ensure the stability of the analytes.
2. Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from methods for similar urinary organic acids.
-
Normalization: Determine the creatinine concentration of each urine sample to normalize the results for urinary dilution.
-
Acidification: Transfer a 1 mL aliquot of the urine sample into a glass tube. Acidify the sample by adding 80 µL of 6N hydrochloric acid.
-
Salting Out: Add approximately 0.3 g of sodium chloride to the acidified urine to facilitate the extraction.
-
Extraction: Add 4 mL of ethyl acetate to the tube. Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the sample at 4000 rpm for 6 minutes to separate the organic and aqueous layers.
-
Collection of Organic Phase: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the HPLC mobile phase.
3. High-Performance Liquid Chromatography (HPLC) Analysis
The following HPLC conditions are based on established methods for the analysis of dimethylhippuric acid isomers.
-
HPLC System: An isocratic HPLC system equipped with a UV detector is required.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and 0.2% acetic acid containing 6.5 mmol/L potassium dihydrogen phosphate (25:75, v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Injection Volume: 10 µL.
4. Quantification
-
Calibration Standards: Prepare a series of calibration standards of 3,4-DMHA in synthetic urine over a concentration range relevant to occupational exposure (e.g., 10 to 1000 µg/mL).
-
Standard Curve: Process the calibration standards using the same extraction procedure as the unknown samples. Generate a standard curve by plotting the peak height or area against the concentration of 3,4-DMHA.
-
Calculation: Determine the concentration of 3,4-DMHA in the worker's urine sample by comparing its peak response to the standard curve. Express the final concentration as mg of 3,4-DMHA per gram of creatinine.
Experimental Workflow
The following diagram illustrates the key steps in the analytical protocol for urinary 3,4-DMHA.
Caption: Workflow for urinary 3,4-DMHA analysis.
The analysis of urinary 3,4-DMHA provides a sensitive and specific method for the biological monitoring of occupational exposure to 1,2,4-trimethylbenzene in transfer printing workers. The strong correlation between exposure levels and urinary metabolite concentrations makes it an invaluable tool for assessing workplace safety and implementing appropriate control measures to minimize health risks.
References
Application Notes and Protocols for High-Performance Liquid Chromatography Analysis of Dimethylhippuric Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylhippuric acid (DMHA) isomers are significant biomarkers for assessing human exposure to trimethylbenzene (TMB), a volatile organic compound commonly found in industrial solvents, fuels, and coatings. Accurate quantification of the six DMHA isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-DMHA) in biological matrices, such as urine, is crucial for toxicological studies, environmental health monitoring, and occupational safety assessments. High-performance liquid chromatography (HPLC) offers a robust and sensitive method for the separation and quantification of these isomers. This document provides detailed application notes and experimental protocols for the HPLC analysis of dimethylhippuric acid isomers.
Application
This HPLC method is designed for the simultaneous determination of six dimethylhippuric acid isomers in human urine. The successful separation and quantification of these isomers can serve as a reliable biological indicator of occupational or environmental exposure to trimethylbenzenes.[1]
Experimental Workflow
The overall workflow for the analysis of dimethylhippuric acid isomers in urine samples involves several key stages, from sample collection to data analysis.
Caption: Experimental workflow for DMHA isomer analysis.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Dichloromethane (analytical grade), Acetic acid (glacial)
-
Water: Deionized or HPLC grade water
-
Standards: Analytical standards of 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylhippuric acid
-
Biological Matrix: Human urine
Sample Preparation (Liquid-Liquid Extraction)
-
Acidification: To a 1 mL aliquot of urine in a glass tube, add an appropriate acid to lower the pH.
-
Extraction: Add 5 mL of dichloromethane to the tube.
-
Mixing: Vortex the mixture for 10 minutes to ensure thorough extraction of the DMHA isomers into the organic phase.
-
Phase Separation: Centrifuge the sample to achieve clear separation of the aqueous and organic layers.
-
Evaporation: Carefully transfer the organic (lower) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[1]
-
Reconstitution: Dissolve the dried residue in a known volume of the initial mobile phase (Mobile Phase A).[1]
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Recommended Conditions |
| HPLC Column | Reversed-phase Radial-Pak C18 (4 µm, 100 mm x 5 mm i.d.)[1] |
| Mobile Phase A | 1.25% Acetonitrile and 0.3% Acetic Acid in water[1] |
| Mobile Phase B | 5% Acetonitrile and 0.3% Acetic Acid in water[1] |
| Gradient | Stepwise gradient: Use Mobile Phase A up to 59.5 minutes, then switch to Mobile Phase B.[1] |
| Flow Rate | Not specified, typically 0.5-1.5 mL/min for similar analyses. |
| Injection Volume | 100 µL[1] |
| Detection | UV at 225 nm[1] |
| Analysis Time | Approximately 90 minutes[1] |
Data Presentation
The following tables summarize the quantitative data for the HPLC analysis of dimethylhippuric acid isomers based on available literature. Please note that specific retention times can vary between HPLC systems, columns, and laboratory conditions.
Table 1: Method Performance Characteristics
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 1.5 µg/mL (range 0.5-3.4 µg/mL) | [1] |
| Precision (RSD) | 4.2% (range 3.8-4.4%) at 100 µg/mL | [1] |
| Linearity Range | 10-500 µg/mL in human urine | [1] |
Table 2: Retention Times of Dimethylhippuric Acid Isomers
Specific retention times for the six individual dimethylhippuric acid isomers under the detailed protocol are not explicitly provided in the primary literature reviewed. The total analysis time for the separation of all six isomers is approximately 90 minutes using a stepwise gradient.[1] The elution order of positional isomers on a C18 column is influenced by their hydrophobicity. Generally, isomers with methyl groups in closer proximity (e.g., ortho-isomers) may elute earlier than those with more distant substitutions (e.g., meta- and para-isomers).
Signaling Pathways
The analysis of dimethylhippuric acid isomers is primarily for biomarker detection of exposure to external chemical compounds (trimethylbenzenes). As such, it does not directly involve the analysis of endogenous signaling pathways. The logical relationship is a metabolic pathway where trimethylbenzene is metabolized in the body to form dimethylbenzoic acid, which is then conjugated with glycine to produce the excreted dimethylhippuric acid isomers.
References
Application Note: Solid-Phase Extraction of 3,4-Dimethylhippuric Acid from Biological Samples
Introduction
3,4-Dimethylhippuric acid (3,4-DMHA) is a metabolite of exposure to 3,4-dimethylaniline, a compound used in the manufacturing of various chemicals, including dyes, pesticides, and pharmaceuticals. Monitoring the levels of 3,4-DMHA in biological samples, such as urine and plasma, is crucial for assessing occupational and environmental exposure, as well as for toxicological and pharmacokinetic studies. Biological matrices are complex, containing numerous endogenous substances that can interfere with the accurate quantification of target analytes. Therefore, a robust sample preparation method is essential to isolate 3,4-DMHA and remove potential interferences prior to analysis.
Solid-phase extraction (SPE) is a highly effective and widely used technique for the purification and concentration of analytes from complex matrices.[1][2] This application note provides a detailed protocol for the solid-phase extraction of this compound from biological samples using a reversed-phase SPE sorbent. The method is suitable for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
Principle
This method utilizes a reversed-phase solid-phase extraction mechanism. The biological sample is first acidified to ensure that this compound, an acidic compound, is in its neutral, protonated form. In this state, it exhibits increased hydrophobicity and can be effectively retained by a nonpolar SPE sorbent, such as C18. Polar interferences are washed away, and the purified analyte is then eluted with an organic solvent.
Materials and Reagents
-
SPE Cartridge: Reversed-phase C18, 100 mg, 3 mL (or equivalent)
-
This compound standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or Phosphoric acid)
-
Deionized water
-
Biological matrix: Urine or Plasma
-
Centrifuge
-
Vortex mixer
-
SPE manifold
-
pH meter or pH paper
-
1.5 mL microcentrifuge tubes
-
Pipettes and tips
Experimental Protocols
Standard Solution Preparation
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. From the stock solution, prepare working standard solutions at various concentrations by serial dilution with the mobile phase to be used for HPLC analysis.
Sample Pre-treatment
For Urine Samples:
-
Thaw frozen urine samples to room temperature and vortex for 15 seconds.
-
Centrifuge the urine sample at 4000 rpm for 5 minutes to pellet any particulate matter.
-
Transfer 1 mL of the supernatant to a clean tube.
-
Acidify the urine sample to a pH of approximately 3 with formic acid or phosphoric acid.[3] This step is crucial to neutralize the 3,4-DMHA for efficient retention on the C18 sorbent.[3]
For Plasma Samples:
-
Thaw frozen plasma samples to room temperature.
-
To 1 mL of plasma, add 2 mL of a protein precipitation agent (e.g., ice-cold acetonitrile or 10% trichloroacetic acid).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Acidify the supernatant to a pH of approximately 3 with formic acid.
Solid-Phase Extraction Procedure
The following protocol is a general procedure based on reversed-phase SPE principles for acidic compounds.
-
Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol, followed by 2 mL of deionized water. Ensure the sorbent bed does not go dry.[3]
-
Equilibration: Equilibrate the cartridge with 2 mL of deionized water acidified to pH 3 with formic acid.
-
Sample Loading: Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).[3]
-
Washing: Wash the cartridge with 2 mL of 5% methanol in deionized water to remove polar interferences. This step may require optimization to prevent premature elution of the analyte.
-
Drying: Dry the SPE cartridge under vacuum for 5-10 minutes to remove any residual water.
-
Elution: Elute the retained this compound from the cartridge with 1-2 mL of methanol or acetonitrile into a clean collection tube. A second elution may be performed to ensure complete recovery.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase for subsequent HPLC analysis.
Data Presentation
| Analyte | Biological Matrix | Extraction Method | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Hippuric Acid & Methylhippuric Acids | Urine | Liquid-Liquid Extraction | Not Specified | 4-6 µg/mL | Not Specified | [4] |
| Hippuric Acid & 4-Methylhippuric Acid | Urine | Molecularly Imprinted Polymer SPE | 83.5 - 103.2% | Not Specified | Not Specified | [5] |
| Hippuric Acid | Urine & Serum | Liquid-Liquid-Liquid Microextraction | 91.4 - 99.3% | 0.3 µg/L | 1.0 µg/L | [6] |
| Dimethylhippuric Acid Isomers (sum) | Urine | Liquid-Liquid Extraction | Not Specified | 1.5 µg/mL | Not Specified | [7] |
| Hippuric Acid & Methylhippuric Acids | Urine | Acetonitrile Precipitation | 83.17 - 104.45% | 0.12 - 0.46 µg/mL | 0.24 - 0.92 µg/mL | [8] |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the solid-phase extraction workflow for this compound from biological samples.
Caption: Solid-Phase Extraction Workflow for this compound.
Logical Relationship of SPE Steps
The following diagram illustrates the logical relationship and purpose of each step in the solid-phase extraction protocol.
Caption: Logical Flow of the Solid-Phase Extraction Protocol.
Conclusion
This application note provides a comprehensive and detailed protocol for the solid-phase extraction of this compound from biological samples. The described reversed-phase SPE method is a robust and reliable technique for the isolation and purification of 3,4-DMHA, enabling accurate and sensitive quantification by subsequent analytical methods. The provided workflow and logical diagrams offer a clear understanding of the experimental process. While specific performance data for 3,4-DMHA is limited, the information on related compounds provides a solid foundation for method development and validation.
References
- 1. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. cdc.gov [cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of dimethylhippuric acid isomers in urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Derivatization of Hippuric Acid for GC Analysis
Introduction
Hippuric acid, a key metabolite, is an important biomarker for assessing exposure to toluene and is also involved in various physiological and pathological processes.[1][2] Gas chromatography (GC) is a powerful analytical technique for the quantification of hippuric acid; however, its inherent polarity and low volatility necessitate a derivatization step to convert it into a more volatile and thermally stable compound suitable for GC analysis.[3][4] This document provides detailed application notes and protocols for common derivatization techniques for the GC analysis of hippuric acid, intended for researchers, scientists, and drug development professionals.
Metabolic Pathway of Hippuric Acid
Hippuric acid is synthesized in the liver and kidneys through the conjugation of benzoic acid and glycine.[5] Benzoic acid itself can be derived from various sources, including the metabolism of dietary polyphenols, gut microbial metabolism of phenylalanine, and exposure to industrial solvents like toluene.[6][7][8]
Derivatization Techniques and Protocols
Several derivatization techniques can be employed for the GC analysis of hippuric acid, primarily falling into two categories: esterification and silylation.
Esterification
Esterification converts the carboxylic acid group of hippuric acid into an ester, which is more volatile.
This method utilizes an acidic methanol solution to form the methyl ester of hippuric acid. It is a cost-effective and reliable procedure.[1][2]
Experimental Protocol:
-
Sample Preparation: Acidify a urine sample with HCl.
-
Extraction: Extract the hippuric acid from the acidified urine using an organic solvent such as ethyl acetate.
-
Derivatization:
-
Evaporate the organic extract to dryness.
-
Add 2 mL of a 0.5 N HCl solution in methanol to the residue.
-
Heat the mixture at 60°C for 10 minutes.
-
-
Final Preparation: Evaporate the methanol and redissolve the residue in a suitable solvent for GC injection.
Diazomethane is a potent methylating agent, but it is also highly toxic and explosive, requiring special handling precautions.[9][10]
Experimental Protocol:
-
Sample Preparation: Acidify the urine sample with HCl.
-
Extraction: Add an internal standard (e.g., heptadecanoic acid) and extract with ethyl acetate.[9][10]
-
Derivatization:
-
Evaporate the ethyl acetate extract to dryness.
-
Add a freshly prepared solution of diazomethane in ether to the residue.
-
Allow the reaction to proceed for a few minutes until a yellow color persists.
-
-
Final Preparation: Evaporate the excess diazomethane and solvent under a stream of nitrogen and redissolve the residue in methanol for GC injection.[9][10]
This technique involves the formation of an ion pair between hippuric acid and a tetraalkylammonium ion, which is then extracted into an organic solvent and derivatized.[11]
Experimental Protocol:
-
Reaction Mixture: In a reaction vessel, combine the urine sample, an internal standard (e.g., benzoylleucine), tetrahexylammonium ion as an extracting agent, and isopropyl bromide as the alkylating reagent in benzene.[11]
-
Derivatization: The hippuric acid is converted into its isopropyl derivative through extractive alkylation.
-
Analysis: The organic phase containing the derivatized hippuric acid can be directly injected into the GC.[11]
Silylation
Silylation replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[4]
Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[12][13]
Experimental Protocol:
-
Extraction: Extract hippuric acid from the sample using a solid-phase extraction (SPE) disk or liquid-liquid extraction.[14]
-
Drying: The extracted sample must be thoroughly dried, as silylating reagents are sensitive to moisture.
-
Derivatization:
-
Analysis: An aliquot of the reaction mixture is directly injected into the GC-MS.[15]
Quantitative Data Summary
The following table summarizes the quantitative performance of various derivatization techniques for the GC analysis of hippuric acid.
| Derivatization Method | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Comments | Reference |
| Isopropyl Esterification | 1 - 50 | Not Specified | Good reproducibility for quantitative analysis. | [11] |
| TMS Silylation | 5 - 70 | 1.0 - 2.5 | Clear analysis with good linearity. | [14] |
| Methyl Esterification | Not Specified | Not Specified | Well-separated peaks within 11 minutes. | [16][17] |
Note: The performance of each method can vary depending on the specific GC conditions and sample matrix.
Conclusion
The choice of derivatization technique for the GC analysis of hippuric acid depends on several factors, including the required sensitivity, laboratory safety protocols, and available instrumentation. Esterification with methanol/HCl offers a cost-effective and safer alternative to the use of diazomethane. Silylation is a robust and widely used method that provides excellent chromatographic results, particularly when coupled with mass spectrometry. The protocols and data presented here provide a comprehensive guide for the selection and implementation of an appropriate derivatization strategy for the quantitative analysis of hippuric acid.
References
- 1. A new derivatization procedure for the analysis of hippuric acid and m-methyl-hippuric acid by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. Hippuric acid - Wikipedia [en.wikipedia.org]
- 6. Host-microbe co-metabolism via MCAD generates circulating metabolites including hippuric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Disentangling the Complexity of Nutrition, Frailty and Gut Microbial Pathways during Aging: A Focus on Hippuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of urinary hippuric and m-methylhippuric acids by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement by gas chromatography of urinary hippuric acid and methylhippuric acid as indices of toluene and xylene exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of hippuric acid and o-, m- and p-methylhippuric acids in urine by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Simultaneous detection of hippuric acid and methylhippuric acid in urine by Empore disk and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Modified method for determination of hippuric acid and methylhippuric acid in urine by gas chromatography. | Sigma-Aldrich [sigmaaldrich.com]
- 17. Modified method for determination of hippuric acid and methylhippuric acid in urine by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,4-Dimethylhippuric Acid in Occupational Health Studies
Application Notes
Introduction
3,4-Dimethylhippuric acid (3,4-DMH) is a metabolite of 3,4-dimethylbenzene (3,4-xylene), a component of commercial xylene mixtures widely used as industrial solvents in the production of paints, plastics, and petrochemicals.[1][2] Occupational exposure to xylene can lead to adverse health effects, including neurotoxicity and irritation of the respiratory system and skin.[1][3] Monitoring the urinary concentration of 3,4-DMH serves as a reliable biological indicator for assessing the extent of occupational and environmental exposure to 3,4-xylene.[4][5] The presence of methylhippuric acid isomers, such as 3,4-DMH, in urine is directly proportional to the absorption of the corresponding xylene isomers.[6]
Principle of Biomonitoring
Upon inhalation or dermal absorption, 3,4-xylene is metabolized in the body. The primary metabolic pathway involves the oxidation of one of the methyl groups to form 3,4-dimethylbenzoic acid. This intermediate is then conjugated with the amino acid glycine to produce this compound, which is subsequently excreted in the urine.[1][5] The quantification of 3,4-DMH in urine samples collected from workers provides a non-invasive method to assess their internal dose of 3,4-xylene.[7] This biological monitoring is crucial for evaluating the effectiveness of control measures and ensuring that workplace exposure levels are maintained below recommended safety limits.[8]
Clinical Significance
Elevated levels of 3,4-DMH in urine are indicative of recent exposure to 3,4-xylene. While there are no specific symptoms associated with elevated 3,4-DMH itself, it serves as a crucial biomarker for exposure to its parent compound.[7] Chronic exposure to xylene has been associated with various health concerns, making the monitoring of its metabolites an important aspect of occupational health and safety programs.[9] The analysis of 3,4-DMH, often in conjunction with other methylhippuric acid isomers, provides a comprehensive picture of a worker's exposure to mixed xylenes.[3][10]
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis of methylhippuric acids, including 3,4-DMH, in urine.
Table 1: High-Performance Liquid Chromatography (HPLC) Method Parameters
| Parameter | Value | Reference |
| Column | Reversed-phase C18 | [11] |
| Mobile Phase A | 1.25% acetonitrile and 0.3% acetic acid in water | [11] |
| Mobile Phase B | 5% acetonitrile in water containing 0.3% acetic acid | [11] |
| Detection | UV at 225 nm | [11] |
| Injection Volume | 100 µL | [11] |
Table 2: Analytical Performance Characteristics
| Parameter | Value | Reference |
| Detection Limit | 1.5 µg/mL (for six isomers) | [11] |
| Linearity Range | 10-500 µg/mL | [11] |
| Precision (RSD) | 4.2% | [11] |
Experimental Protocols
Protocol 1: Urinary this compound Analysis by HPLC
This protocol describes the determination of this compound in urine samples using High-Performance Liquid Chromatography (HPLC) with UV detection.
1. Sample Collection and Storage:
-
Collect spot urine samples in polyethylene bottles.[12]
-
For sample preservation, a few crystals of thymol can be added to the collection bottle.[12][13]
-
Samples should be refrigerated and, if not analyzed promptly, stored at -20°C.[8]
2. Reagents and Materials:
-
This compound standard
-
Dichloromethane
-
Acetonitrile (HPLC grade)
-
Acetic acid (glacial)
-
Deionized water
-
Hydrochloric acid
-
Sodium chloride
3. Sample Preparation (Liquid-Liquid Extraction):
-
Transfer 1 mL of the urine sample into a centrifuge tube.[3]
-
Acidify the sample by adding a small volume of concentrated hydrochloric acid.[12]
-
Add 4 mL of dichloromethane to the tube.[11]
-
Vortex or shake the tube for 2 minutes to extract the 3,4-DMH into the organic phase.[3]
-
Centrifuge to separate the layers.[3]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[12]
-
Reconstitute the residue in a known volume of the HPLC mobile phase.[11][12]
4. HPLC Analysis:
-
Set up the HPLC system according to the parameters outlined in Table 1.
-
Inject the prepared sample onto the HPLC column.
-
Monitor the elution of 3,4-DMH at a UV wavelength of 225 nm.[11]
-
Identify and quantify the 3,4-DMH peak by comparing its retention time and peak area to that of a known standard.
5. Quality Control:
-
Prepare a calibration curve using a series of 3,4-DMH standards of known concentrations.
-
Analyze quality control samples with known concentrations of 3,4-DMH in each analytical run to ensure the accuracy and precision of the results.
Visualizations
Metabolic Pathway of 3,4-Xylene
Caption: Metabolic conversion of 3,4-xylene to this compound for urinary excretion.
Experimental Workflow for Urinary 3,4-DMH Analysis
Caption: Workflow for the analysis of this compound in urine samples.
References
- 1. 3-Methylhippuric Acid | Rupa Health [rupahealth.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. jaehr.muk.ac.ir [jaehr.muk.ac.ir]
- 4. Methylhippuric acid - Wikipedia [en.wikipedia.org]
- 5. 4-Methylhippuric Acid | Rupa Health [rupahealth.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. longdom.org [longdom.org]
- 8. hsl.gov.uk [hsl.gov.uk]
- 9. Factors Influencing Indoor Xylene Concentrations and Biomarkers in the General Population Based on the 2020-2021 KNHANES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. Determination of dimethylhippuric acid isomers in urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdcampbell.com [mdcampbell.com]
- 13. cdc.gov [cdc.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Peak Resolution of Hippuric Acid Isomers in HPLC
Welcome to the technical support center for the chromatographic separation of hippuric acid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered during the HPLC analysis of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating hippuric acid isomers by HPLC?
A1: The primary challenges in separating hippuric acid isomers, particularly hydroxyhippuric acids (2-hydroxy, 3-hydroxy, and 4-hydroxyhippuric acid), stem from their high structural similarity and polarity. As positional isomers, they have identical mass-to-charge ratios and very similar physicochemical properties, which leads to co-elution or poor resolution with standard reversed-phase HPLC methods. Achieving baseline separation requires careful optimization of stationary phase chemistry, mobile phase composition, and temperature.
Q2: What is a good starting point for method development for separating hydroxyhippuric acid isomers?
A2: A good starting point for separating polar aromatic isomers like hydroxyhippuric acids is a reversed-phase method.[1] Begin with a C18 column and an acidic mobile phase to suppress the ionization of the carboxylic acid and phenolic hydroxyl groups, which enhances retention and improves peak shape.[2] A typical starting mobile phase could be a gradient of acetonitrile or methanol in water with 0.1% formic or acetic acid.[3][4]
Q3: How does mobile phase pH affect the separation of hippuric acid isomers?
A3: Mobile phase pH is a critical parameter for the separation of ionizable compounds like hydroxyhippuric acids.[5] The pKa of the carboxylic acid group is around 3.8, and the phenolic hydroxyl groups have pKa values in the 8-10 range. Operating the mobile phase at a pH well below the pKa of the carboxylic acid (e.g., pH 2.5-3.0) will keep the molecule in its protonated, less polar form, leading to increased retention on a reversed-phase column and often better peak shapes.[2][6] Small changes in pH near the pKa can cause significant shifts in retention time and can be exploited to fine-tune selectivity between the isomers.[5][7]
Q4: When should I consider a different stationary phase, like a Phenyl-Hexyl column?
A4: If you are unable to achieve adequate resolution with a C18 column, a Phenyl-Hexyl column is an excellent alternative.[8][9] Phenyl-based stationary phases offer different selectivity due to π-π interactions with the aromatic rings of the hippuric acid isomers.[8][10] These interactions can provide better separation of positional isomers that are difficult to resolve based on hydrophobicity alone.[11][12]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Peak Resolution or Co-elution of Isomers
Question: My hippuric acid isomers are co-eluting or have very poor resolution. What steps can I take to improve their separation?
Answer: Co-elution is a common problem when separating structurally similar isomers.[1] A systematic approach to improving selectivity (α) and efficiency (N) is necessary.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak resolution.
Detailed Steps:
-
Optimize the Mobile Phase:
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different polarities and can alter selectivity.
-
Adjust the pH: Small, incremental changes in the mobile phase pH (e.g., in 0.2 unit increments) can significantly impact the retention and selectivity of ionizable compounds.[5]
-
Optimize the Gradient: If using a gradient, try making it shallower to increase the separation window between closely eluting peaks.
-
-
Change the Stationary Phase:
-
Increase Column Efficiency (N):
-
Decrease Flow Rate: Lowering the flow rate can lead to sharper peaks and improved resolution, though it will increase the analysis time.
-
Increase Column Length or Use a Smaller Particle Size: Both of these will increase the number of theoretical plates and enhance resolving power.[13]
-
Issue 2: Peak Tailing
Question: My hippuric acid isomer peaks are showing significant tailing. How can I improve the peak shape?
Answer: Peak tailing for acidic compounds is often caused by secondary interactions with the stationary phase, particularly with residual silanol groups on the silica surface.[14]
Troubleshooting Steps:
Caption: Logical steps to troubleshoot peak tailing.
-
Lower Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., pH < 3) to protonate the silanol groups, minimizing their interaction with your acidic analytes.[14]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and are extensively end-capped to reduce the number of accessible silanol groups.[14]
-
Reduce Sample Concentration: Injecting too much sample can lead to column overload and peak distortion. Try diluting your sample.
-
Check for Extra-Column Effects: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible to prevent band broadening.[14]
Issue 3: Inconsistent Retention Times
Question: The retention times for my isomers are shifting between injections. What could be the cause?
Answer: Shifting retention times can indicate a problem with the HPLC system's stability or the method's robustness.[1]
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: Before starting your analytical run, ensure the column is fully equilibrated with the mobile phase. This is especially important when changing mobile phase compositions.
-
Check for Leaks: Inspect all fittings for any signs of leaks, as this can cause pressure fluctuations and affect retention times.
-
Verify Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run. If using a buffer, confirm that it is fully dissolved and within its effective buffering range.
-
Control Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in temperature can lead to shifts in retention.
Experimental Protocols & Data
While specific, validated methods for all hydroxyhippuric acid isomers are not abundant in the literature, the following protocols for related compounds can serve as excellent starting points for method development.
Protocol 1: General Method for Hippuric Acid (Reversed-Phase)
This method is a starting point for the analysis of hippuric acid and can be adapted for its hydroxylated isomers.
-
Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in a solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile).
-
If necessary, sonicate for 5-10 minutes to aid dissolution.
-
Dilute to the desired final concentration.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.[1]
-
Data Presentation: Comparison of HPLC Methods for Hippuric Acid and its Derivatives
| Parameter | Method A (Hippuric Acid) | Method B (Dimethylhippuric Acid Isomers) | Method C (Methylhippuric Acid Isomers) |
| Column | C18, 4.6 x 250 mm, 5 µm[3] | C18, 5 x 100 mm, 4 µm[15] | ODS-silica packed column[16] |
| Mobile Phase | 12.5% Acetonitrile in water, pH 3.0 with acetic acid[3] | Gradient: A) 1.25% ACN, 0.3% acetic acid in water; B) 5% ACN, 0.3% acetic acid in water[15] | Methanol, water, with β-cyclodextrin added[16] |
| Flow Rate | 1.0 mL/min[3] | Not specified | Not specified |
| Detection | UV at 228 nm[3] | UV at 225 nm[15] | UV at 227.6 nm[16] |
| Retention Time (min) | ~12.52[3] | Varies for each isomer | Varies for each isomer |
Note: The methods presented are for hippuric acid and its methylated derivatives. For hydroxyhippuric acid isomers, start with a method similar to Method A and optimize the mobile phase composition and gradient to achieve separation. The addition of modifiers like β-cyclodextrin (Method C) could also be explored to enhance selectivity for positional isomers.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 4. Separation of Hippuric acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. moravek.com [moravek.com]
- 8. support.waters.com [support.waters.com]
- 9. researchgate.net [researchgate.net]
- 10. uhplcs.com [uhplcs.com]
- 11. uhplcs.com [uhplcs.com]
- 12. pure.qub.ac.uk [pure.qub.ac.uk]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of dimethylhippuric acid isomers in urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
Overcoming matrix effects in urinary 3,4-DMHA analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the urinary analysis of 3,4-dihydroxymandelic acid (3,4-DMHA) by LC-MS/MS.
Troubleshooting Guides
Matrix effects in urinary 3,4-DMHA analysis can manifest in various ways, leading to inaccurate and unreliable results. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | Ion Suppression: Co-eluting matrix components compete with 3,4-DMHA for ionization in the MS source.[1][2] | Optimize Sample Preparation: Implement a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[2][3] Improve Chromatographic Separation: Modify the LC gradient, change the stationary phase, or adjust the mobile phase pH to separate 3,4-DMHA from interfering compounds. Dilute the Sample: A simple dilution of the urine sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[4][5] |
| Poor Peak Shape (Tailing, Fronting, or Split Peaks) | Matrix Overload: High concentrations of endogenous compounds can saturate the analytical column. Secondary Interactions: Analyte interaction with active sites on the column. Inappropriate Injection Solvent: Mismatch between the injection solvent and the initial mobile phase.[6] | Sample Dilution: Reduce the amount of matrix introduced onto the column. Optimize Mobile Phase: Adjust the pH or ionic strength of the mobile phase to minimize secondary interactions. Solvent Matching: Ensure the injection solvent is similar in composition and strength to the initial mobile phase.[6] |
| High Backpressure | Column Contamination: Accumulation of particulate matter or precipitated matrix components on the column frit or within the column bed.[6] | Sample Filtration: Filter all urine samples through a 0.22 µm or 0.45 µm filter before injection. Use of Guard Column: Protect the analytical column from contaminants. Column Flushing: Implement a robust column washing procedure after each analytical batch.[6] |
| Inconsistent Results / Poor Reproducibility | Variable Matrix Effects: The composition of urine can vary significantly between individuals and even within the same individual over time, leading to inconsistent ion suppression or enhancement.[7] Inadequate Internal Standard Correction: The internal standard may not be effectively compensating for matrix variability. | Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS of 3,4-DMHA will co-elute and experience the same matrix effects as the analyte, providing the most accurate correction.[8][9][10] Matrix-Matched Calibrants: Prepare calibration standards in a pooled urine matrix to mimic the sample matrix as closely as possible. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in urinary 3,4-DMHA analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix. In urine, these interfering substances can include salts, urea, creatinine, and various metabolites.[8] These compounds can either suppress or enhance the ionization of 3,4-DMHA in the mass spectrometer's ion source, leading to inaccurate quantification.[1] Given the complex and variable nature of urine, matrix effects are a major challenge in achieving reliable and reproducible results.[7]
Q2: What is the most effective strategy to counteract matrix effects?
A2: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for mitigating matrix effects.[8][9][10] A SIL-IS, such as ¹³C- or deuterium-labeled 3,4-DMHA, is chemically identical to the analyte and will behave similarly during sample preparation, chromatography, and ionization.[8] This allows for accurate correction of signal variations caused by matrix effects.
Q3: When should I choose Solid-Phase Extraction (SPE) over Liquid-Liquid Extraction (LLE) for sample cleanup?
A3: The choice between SPE and LLE depends on the specific requirements of the assay and the nature of the interferences.
-
SPE can offer higher selectivity and better removal of a broader range of interferences, especially when using mixed-mode sorbents that can target specific chemical properties of 3,4-DMHA and the matrix components.[3][11]
-
LLE is a simpler and often faster technique that can be effective in removing highly polar or non-polar interferences.[1][3] For catecholamines and their metabolites, LLE with solvents like ethyl acetate after pH adjustment and the use of a complexing agent has proven effective.[4][5]
Q4: Can I just dilute my urine sample to overcome matrix effects?
A4: Sample dilution is a straightforward and often effective method to reduce the concentration of interfering matrix components and thereby minimize their impact on analyte ionization.[4][5] However, this approach also dilutes the analyte of interest, which may compromise the sensitivity of the assay, especially for samples with low 3,4-DMHA concentrations. It is crucial to validate that the diluted concentration remains above the lower limit of quantification (LLOQ) of the method.
Q5: My results are still inconsistent even after implementing sample cleanup. What else could be the problem?
A5: If you are still observing inconsistent results after optimizing sample preparation, consider the following:
-
Chromatography: Poor chromatographic resolution can lead to co-elution of 3,4-DMHA with matrix components. Re-evaluate your column chemistry, mobile phase composition, and gradient profile to improve separation.
-
Internal Standard: If you are not using a SIL-IS, your current internal standard may not be adequately compensating for the variability in matrix effects.
-
Carryover: Analyte from a high concentration sample may carry over to the next injection, causing artificially elevated results in subsequent samples. Implement a robust needle and injection port washing procedure.
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for Urinary 3,4-DMHA
This protocol utilizes a mixed-mode cation exchange SPE cartridge to clean up urine samples prior to LC-MS/MS analysis.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Urine sample, calibrator, or QC
-
Internal Standard (e.g., ¹³C-labeled 3,4-DMHA)
-
Methanol
-
Ammonium chloride buffer (0.2 M, pH 8.5)
-
20% Methanol in wash buffer
-
Acetic acid (1 M)
-
SPE manifold
Procedure:
-
Pre-treatment: To 1 mL of urine sample, add the internal standard. Adjust the pH to approximately 8.5 with ammonium hydroxide.
-
Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of 0.2 M ammonium chloride buffer. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 0.5 mL/min).
-
Washing:
-
Wash the cartridge with 2 mL of 0.2 M ammonium chloride buffer.
-
Wash the cartridge with 2 mL of 20% methanol in wash buffer.
-
Dry the cartridge under full vacuum for 30 seconds.
-
-
Elution: Elute 3,4-DMHA and the internal standard with 1.5 mL of 1 M acetic acid into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol for Urinary 3,4-DMHA
This protocol employs ethyl acetate for the extraction of 3,4-DMHA, utilizing a complexing agent to enhance extraction efficiency.[4][5]
Materials:
-
Urine sample, calibrator, or QC
-
Internal Standard (e.g., ¹³C-labeled 3,4-DMHA)
-
Complexing reagent solution (e.g., 2 g/L 2-aminoethyl diphenylboronate in an appropriate buffer)
-
Ethyl acetate
-
Acetic acid
-
Centrifuge
Procedure:
-
Pre-treatment: In a centrifuge tube, combine 1 mL of urine sample with 50 µL of internal standard solution and 1.6 mL of the complexing reagent solution.[4]
-
pH Adjustment: Adjust the pH of the mixture to approximately 9.5 using acetic acid.[4]
-
Extraction: Add 3 mL of ethyl acetate, vortex vigorously for 1 minute, and then centrifuge to separate the phases.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Sample preparation workflow for 3,4-DMHA.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. mdpi.com [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. scielo.br [scielo.br]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. Stable Isotope-labeled Standards - Page 205 - Amerigo Scientific [amerigoscientific.com]
- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: HPLC Analysis of Organic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of organic acids.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for organic acids in reversed-phase HPLC?
A1: The most frequent cause of peak tailing for acidic compounds is secondary interactions between the analyte and the stationary phase.[1] This often occurs when the mobile phase pH is not optimal, leading to the partial ionization of the organic acids.[2] When an acid is partially ionized, it can interact with residual silanol groups on the silica-based stationary phase, causing the peak to tail.[3][4]
Q2: How can I prevent retention time drift in my organic acid analysis?
A2: Preventing retention time drift requires careful control over several experimental parameters. Ensure your HPLC column is fully equilibrated with the mobile phase before starting your analysis, which may require flushing with 10-20 column volumes of the mobile phase.[5] Consistent and accurate preparation of the mobile phase is crucial, as even a 1% error in the organic solvent concentration can significantly alter retention times.[6] Additionally, maintaining a constant column temperature using a column oven is vital for reproducible results.[7][8]
Q3: What should I do if I observe baseline noise in my chromatogram?
A3: Baseline noise can originate from several sources. Start by ensuring your mobile phase is properly degassed to prevent air bubbles from entering the detector cell.[7][9] Using high-purity solvents and filtering the mobile phase can also minimize noise.[9] If the noise persists, the detector cell may be contaminated and require flushing with a strong solvent like methanol or isopropanol.[10][11]
Q4: How can I improve the resolution between two co-eluting organic acid peaks?
A4: To improve the resolution between closely eluting peaks, you can modify the mobile phase composition, such as by lowering the percentage of the organic solvent to increase retention in reversed-phase HPLC.[12][13] Adjusting the pH of the mobile phase can also alter the selectivity between organic acids.[12] Alternatively, using a column with a smaller particle size or a longer column can increase column efficiency and, consequently, resolution.[12][14]
Troubleshooting Guides
Problem: Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half. A tailing factor greater than 1.2 is generally considered significant.[15]
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing issues.
| Potential Cause | Recommended Solution |
| Incorrect Mobile Phase pH | For acidic compounds, ensure the mobile phase pH is at least 2 pH units below the pKa of the analyte to keep it in its un-ionized form.[2][15] This minimizes secondary interactions with the stationary phase. |
| Column Contamination or Degradation | Flush the column with a strong solvent.[15] If performance does not improve, the column may be degraded and require replacement.[15] Using a guard column can help extend the life of the analytical column.[6] |
| Column Overload | If all peaks are tailing, it might be due to column overload.[1] Try diluting the sample or reducing the injection volume.[1][4] |
| Extra-Column Effects | Long or wide-diameter tubing between the column and detector can cause peak broadening and tailing.[14] Use tubing with a smaller internal diameter (e.g., 0.005 inches).[14] |
Problem: Retention Time Drift
This refers to the gradual, often unidirectional, change in the retention times of your analytes over a series of injections.
Troubleshooting Workflow for Retention Time Drift
Caption: Troubleshooting workflow for retention time drift.
| Potential Cause | Recommended Solution |
| Inadequate Column Equilibration | Before starting a sequence of analyses, ensure the column is fully equilibrated with the mobile phase.[5] This is especially important when using mobile phase additives like ion-pair reagents.[5] |
| Changes in Mobile Phase Composition | In reversed-phase chromatography, a small change in the organic-to-aqueous ratio can cause significant shifts in retention time.[6] Prepare fresh mobile phase and ensure accurate measurements. Evaporation of the more volatile solvent component can also be a cause.[16] |
| Fluctuating Column Temperature | Variations in ambient temperature can affect retention times.[8] Use a thermostatically controlled column oven to maintain a stable temperature.[7] |
| System Leaks | A small, undetected leak in the system can lead to changes in flow rate and, consequently, retention times.[16] Check all fittings and pump seals for any signs of leakage.[7] |
Problem: Baseline Noise or Drift
An unstable baseline can manifest as random noise, periodic oscillations, or a gradual drift, all of which can interfere with peak integration and reduce sensitivity.
Troubleshooting Workflow for Baseline Issues
Caption: Troubleshooting workflow for baseline noise and drift.
| Potential Cause | Recommended Solution |
| Air Bubbles in the System | Ensure the mobile phase is thoroughly degassed using methods like helium sparging, vacuum degassing, or an inline degasser.[9] Air bubbles in the detector cell can cause significant noise.[6] |
| Contaminated Mobile Phase or Detector Cell | Use high-purity solvents and reagents for mobile phase preparation.[9][10] If the detector cell is dirty, flushing it with a strong solvent can help.[7] |
| Detector Lamp Issues | A failing or low-energy detector lamp can be a source of noise.[7][17] Check the lamp's energy output and replace it if necessary.[7] |
| Leaks | Leaks in the system can cause pressure fluctuations that manifest as baseline noise.[7] Carefully inspect all connections for any signs of leakage.[7] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Organic Acid Analysis
Objective: To prepare a stable and appropriate mobile phase for the reversed-phase HPLC analysis of organic acids.
Methodology:
-
Solvent Selection: Use HPLC-grade water and organic solvents (e.g., acetonitrile or methanol).[9]
-
Buffer Preparation:
-
For separating organic acids, a buffer is typically used to control the pH. A common choice is a phosphate buffer.
-
To ensure the organic acids are in their un-ionized form, the pH of the mobile phase should be adjusted to be at least 2 pH units below the pKa of the analytes.[18] For many organic acids, a pH of around 2.5-3.0 is effective.[2]
-
Prepare the aqueous buffer solution at the desired concentration (e.g., 20-50 mM).[2]
-
-
pH Adjustment: Use an acid such as phosphoric acid to adjust the pH of the aqueous buffer solution.[19]
-
Mixing: Mix the aqueous buffer and the organic solvent in the desired ratio. Ensure the components are miscible.[7]
-
Filtration: Filter the final mobile phase through a 0.22 µm or 0.45 µm membrane filter to remove any particulates.[9][20]
-
Degassing: Degas the mobile phase thoroughly using an appropriate method (e.g., sonication, vacuum filtration, or an online degasser) before use to prevent bubble formation in the HPLC system.[7]
Protocol 2: Sample Preparation for Organic Acid Analysis
Objective: To prepare a sample that is free of interferences and compatible with the HPLC system.
Methodology:
-
Dilution: If the sample is concentrated, dilute it with the mobile phase or a solvent compatible with the mobile phase.[21] For instance, fruit juices are often diluted 1:10 with water.[21]
-
Filtration: Remove any particulate matter from the sample by filtering it through a 0.45 µm syringe filter.[20][21] This is crucial to prevent clogging of the HPLC column and tubing.[20]
-
Solid-Phase Extraction (SPE): For complex matrices, SPE can be used to clean up the sample and remove interfering compounds.[5][22] Anion exchange SPE cartridges can be effective for isolating organic acids.
-
Solvent Compatibility: Whenever possible, dissolve the sample in the initial mobile phase.[2] If a stronger solvent is required for solubility, use the smallest possible injection volume to avoid peak distortion.[2][6]
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. hplc.eu [hplc.eu]
- 5. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. uhplcs.com [uhplcs.com]
- 9. uhplcs.com [uhplcs.com]
- 10. phenomenex.com [phenomenex.com]
- 11. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. chromtech.com [chromtech.com]
- 14. chromtech.com [chromtech.com]
- 15. uhplcs.com [uhplcs.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. agilent.com [agilent.com]
- 18. agilent.com [agilent.com]
- 19. Organic Acids : HPLC (Type-IV) | OIV [oiv.int]
- 20. organomation.com [organomation.com]
- 21. lcms.cz [lcms.cz]
- 22. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: Optimization of Mobile Phase for 3,4-Dimethylhippuric Acid Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the mobile phase in the separation of 3,4-Dimethylhippuric acid (3,4-DMHA) by High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound.
| Problem | Possible Causes | Suggested Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH causing analyte ionization. - Secondary interactions with the stationary phase. - Column overload. - Column deterioration. | - Adjust the mobile phase pH. For acidic compounds like 3,4-DMHA, a lower pH (e.g., using 0.1% phosphoric acid or acetic acid) can suppress ionization and improve peak shape.[1][2] - Add a competing base to the mobile phase if tailing is due to silanol interactions. - Reduce the sample concentration or injection volume.[3] - Replace the column if it is old or has been exposed to harsh conditions.[4] |
| Poor Resolution Between 3,4-DMHA and Other Isomers or Impurities | - Mobile phase composition is not optimal for selectivity. - Inadequate organic solvent strength. - Gradient elution profile is too steep or too shallow. | - Modify the organic solvent ratio (e.g., acetonitrile or methanol in water).[5] - Try a different organic solvent (e.g., switch from acetonitrile to methanol or vice versa) to alter selectivity.[6] - Adjust the gradient profile. A shallower gradient can improve the separation of closely eluting peaks.[5][7] - For complex separations of isomers, a stepwise gradient might be effective.[8] |
| Variable Retention Times | - Inconsistent mobile phase preparation. - Fluctuation in column temperature. - Pump malfunction or leaks. - Insufficient column equilibration time. | - Ensure accurate and consistent preparation of the mobile phase, including proper degassing.[9] - Use a column oven to maintain a constant temperature.[3] - Check the HPLC/UPLC system for leaks and ensure the pump is delivering a constant flow rate.[4][9] - Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.[3] |
| High Backpressure | - Clogged frit or column. - Particulate matter in the sample or mobile phase. - High mobile phase viscosity. - Tubing blockage. | - Filter all samples and mobile phases before use.[10] - Back-flush the column according to the manufacturer's instructions. - Reduce the flow rate. - Check for and clear any blockages in the system tubing.[4] |
| No Peak Detected | - Detector issue (e.g., lamp off). - No sample injected. - Compound degradation. - Incorrect detection wavelength. | - Ensure the detector lamp is on and functioning correctly.[9] - Verify that the autosampler is injecting the sample correctly. - Check sample stability. - Set the UV detector to an appropriate wavelength for 3,4-DMHA (e.g., around 225 nm).[8] |
Frequently Asked Questions (FAQs)
1. What is a good starting mobile phase for this compound separation on a C18 column?
A common starting point for the reversed-phase separation of hippuric acid derivatives is a mixture of an organic solvent (acetonitrile or methanol) and water, acidified with a small amount of acid.[1][11] A typical initial mobile phase could be:
-
Mobile Phase A: 0.1% Phosphoric Acid or 0.3% Acetic Acid in Water[1][8]
-
Mobile Phase B: Acetonitrile or Methanol
You can start with a gradient elution from a low percentage of organic solvent to a higher percentage to determine the approximate elution time of 3,4-DMHA.
2. Should I use acetonitrile or methanol as the organic solvent?
Both acetonitrile and methanol can be used for the separation of hippuric acid derivatives.[11][12] Acetonitrile generally provides lower backpressure and better peak efficiency, while methanol can offer different selectivity, which might be advantageous for resolving 3,4-DMHA from its isomers.[6] It is recommended to screen both solvents during method development.
3. What is the role of acid in the mobile phase?
This compound is an acidic compound. Adding an acid (e.g., phosphoric acid, acetic acid, or formic acid for MS compatibility) to the mobile phase suppresses the ionization of the carboxyl group.[1][2] This leads to better retention on a reversed-phase column and improved peak shape by minimizing tailing.
4. How can I improve the separation of 3,4-DMHA from other dimethylhippuric acid isomers?
Separating isomers can be challenging. Here are some strategies:
-
Optimize the mobile phase: Fine-tune the organic solvent percentage and the gradient slope. A shallow gradient is often effective for isomer separation.[5]
-
Change the organic solvent: Switching between acetonitrile and methanol can alter the elution order of isomers.
-
Adjust the pH: Small changes in the mobile phase pH can influence the selectivity between isomers.
-
Lower the temperature: Running the separation at a lower temperature can sometimes enhance resolution, although it will increase backpressure and run time.
-
Consider a different column: If mobile phase optimization is insufficient, a column with a different stationary phase chemistry may be required.
5. Can I use a gradient elution method?
Yes, a gradient elution is often recommended for separating compounds with different polarities, such as in a mixture containing 3,4-DMHA and other metabolites.[5][8] A gradient allows for the elution of a wider range of compounds in a reasonable time with good peak shape.
Experimental Protocols
Protocol 1: Generic Gradient Method for 3,4-DMHA Separation
This protocol provides a starting point for developing a separation method for this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 225 nm[8]
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 70% B
-
15-17 min: 70% B
-
17-18 min: 70% to 10% B
-
18-25 min: 10% B (equilibration)
-
Protocol 2: Isocratic Method for Routine Analysis
Once the optimal mobile phase composition is determined from the gradient run, an isocratic method can be developed for faster, routine analysis.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A fixed ratio of Acetonitrile and Water with 0.1% Phosphoric Acid (e.g., 30:70 v/v). The exact ratio should be determined experimentally to achieve the desired retention time and resolution.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 225 nm[8]
Quantitative Data Summary
The following tables summarize typical parameters used in the separation of hippuric acid and its derivatives.
Table 1: Mobile Phase Compositions
| Compound | Mobile Phase | Reference |
| Hippuric Acid | Acetonitrile, Water, and Phosphoric Acid | [1] |
| Hippuric Acid and Methylhippuric Acid | 20% Methanol in 0.01 M aqueous potassium phosphate containing 0.5% acetic acid | [12] |
| Hippuric Acid and Benzoic Acid | Methanol: Water: Acetic Acid (20:80:0.2) | [11] |
| Dimethylhippuric Acid Isomers | A: 1.25% Acetonitrile and 0.3% Acetic Acid in WaterB: 5% Acetonitrile in Water containing 0.3% Acetic Acid (Stepwise Gradient) | [8] |
| 4-Methylhippuric Acid | Acetonitrile, Water, and Phosphoric Acid | [13] |
Table 2: Chromatographic Conditions
| Parameter | Typical Values | Reference |
| Column Type | C18 | [8][11] |
| Column Dimensions | 3.9 x 150 mm, 100 x 5 mm | [8][11] |
| Particle Size | 3 µm, 4 µm, 5 µm | [1][8] |
| Flow Rate | 1.0 - 1.5 mL/min | [14] |
| Detection Wavelength | 216 nm, 225 nm, 254 nm | [8][11][12][14] |
| Column Temperature | 30 - 48 °C | [14] |
Visualizations
Caption: Workflow for mobile phase optimization in HPLC.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. Separation of Hippuric acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Troubleshooting Chromatogram Problems : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. asdlib.org [asdlib.org]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. Determination of dimethylhippuric acid isomers in urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. eurekakit.com [eurekakit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Separation of 4-Methylhippuric acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. jaehr.muk.ac.ir [jaehr.muk.ac.ir]
Technical Support Center: Enhancing 3,4-DMHA Detection by GC-MS
Welcome to the technical support center for the analysis of 3,4-dimethyl-2-hexanamine (3,4-DMHA) and related compounds by Gas Chromatography-Mass Spectrometry (GC-MS). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their analytical methods and enhance detection sensitivity.
Frequently Asked Questions (FAQs)
Q1: Why is direct GC-MS analysis of 3,4-DMHA challenging?
A1: Direct GC-MS analysis of 3,4-DMHA is difficult due to the high polarity of its secondary amine group (-NH). This polarity leads to several analytical challenges, including poor chromatographic peak shape (tailing), low volatility which requires higher elution temperatures, and potential adsorption onto active sites within the GC system (e.g., injector liner, column).[1][2] These issues result in reduced sensitivity and poor reproducibility.
Q2: What is derivatization and how does it improve 3,4-DMHA detection?
A2: Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile, and more thermally stable derivatives.[1][3] For 3,4-DMHA, this involves reacting the amine group to form a derivative. This process significantly improves GC-MS analysis by:
-
Improving Peak Shape: Reduces peak tailing, leading to sharper, more symmetrical peaks.[4]
-
Increasing Volatility: Allows the compound to travel through the GC column at lower temperatures.
-
Enhancing Sensitivity: The resulting derivatives, especially those using fluorinated reagents, are highly responsive to electron capture detectors (if used) and can produce unique, high mass-to-charge (m/z) fragments in the mass spectrometer, moving them away from low-mass background noise.[5]
Q3: Which are the most effective derivatization reagents for 3,4-DMHA?
A3: Acylation reagents, particularly fluorinated anhydrides, are highly effective for derivatizing amphetamine-like compounds such as 3,4-DMHA. The most common and effective reagents are:
-
Pentafluoropropionic Anhydride (PFPA)
-
Heptafluorobutyric Anhydride (HFBA)
-
Trifluoroacetic Anhydride (TFAA)
Studies comparing these reagents have shown that PFPA often provides the best sensitivity for related amphetamines.[6][7][8][9]
Q4: Can I use silylation reagents like BSTFA or MSTFA for 3,4-DMHA?
A4: Yes, silylation is a common derivatization technique for primary and secondary amines.[1] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogen on the amine with a trimethylsilyl (TMS) group.[1][10] This increases volatility and improves peak shape.[10] However, for ultimate sensitivity, especially when using electron capture detection or looking for highly specific mass fragments, fluorinated acylating reagents like PFPA and HFBA are generally preferred.
Troubleshooting Guides
Problem 1: No Peak or Very Low Signal Intensity for 3,4-DMHA Derivative
| Possible Cause | Troubleshooting Steps |
| Incomplete Derivatization | Ensure the sample extract is completely dry before adding the derivatization reagent, as moisture can hydrolyze the reagent.[11] Optimize reaction conditions: increase temperature (typically 60-70°C) or reaction time (typically 20-30 minutes).[3][7] |
| Analyte Degradation | High temperatures during derivatization or in the GC inlet can sometimes cause analyte degradation. Try a milder derivatizing reagent or lower the reaction and inlet temperatures. |
| GC-MS System Issues | Verify system performance with a known standard. Check for leaks in the injection port or column connections.[10] Ensure the syringe is functioning correctly and injecting the sample. Clean the MS ion source, as a dirty source can significantly reduce sensitivity.[10] |
| Incorrect Sample pH | Before extraction, ensure the sample is basified (pH > 10) to convert the 3,4-DMHA salt into its free base form, which is extractable by organic solvents.[3] |
Problem 2: Tailing or Broad Chromatographic Peaks
| Possible Cause | Troubleshooting Steps |
| Active Sites in the GC System | Polar, underivatized 3,4-DMHA will interact with active sites. Ensure the derivatization reaction has gone to completion. Use a deactivated inlet liner and a high-quality, low-bleed GC column designed for MS applications.[4] Consider silanizing the glassware to prevent adsorption.[11] |
| Improper Column Installation | A poor column cut or incorrect installation depth can create dead volume, leading to peak tailing. Re-cut the column ensuring a clean, square cut, and install it according to the manufacturer's specifications.[1] |
| Column Contamination | Non-volatile matrix components can accumulate at the head of the column. Trim the first 10-20 cm of the column and replace the inlet liner and septum. |
| Low Carrier Gas Flow Rate | Verify that the carrier gas flow rate is optimal for your column dimensions. Low flow rates can lead to band broadening. |
Problem 3: Inconsistent Results and Poor Reproducibility
| Possible Cause | Troubleshooting Steps |
| Variable Derivatization Efficiency | Ensure precise and consistent addition of all reagents. Use an internal standard (preferably a deuterated analog of 3,4-DMHA) added before extraction to correct for variations in extraction and derivatization. |
| Sample Matrix Effects | Co-extracted matrix components can interfere with the derivatization reaction or ion formation in the MS source. Optimize the sample cleanup and extraction procedure (e.g., use solid-phase extraction) to remove interferences. |
| Injector Discrimination | The GC inlet temperature may be too low, causing incomplete vaporization of the derivative, or too high, causing degradation. Optimize the inlet temperature. Use a pulsed splitless injection if available. |
| Autosampler Issues | Check the autosampler for proper vial pickup, injection volume accuracy, and needle wash cycles to prevent carryover. |
Quantitative Data: Comparison of Acylation Reagents
To enhance the sensitivity of amphetamine-related compounds, acylation is a preferred method. A comparative study on various amphetamines using HFBA, PFPA, and TFAA as derivatizing reagents yielded the following limits of quantification (LOQ), demonstrating that PFPA provides superior sensitivity .[6][7][8]
| Analyte | LOQ with HFBA (ng/mL) | LOQ with PFPA (ng/mL) | LOQ with TFAA (ng/mL) |
| Amphetamine (AMP) | 5 | 2.5 | 5 |
| Methamphetamine (MA) | 5 | 2.5 | 5 |
| MDMA | 10 | 5 | 10 |
| MDA | 10 | 5 | 10 |
| MDEA | 10 | 5 | 10 |
| Data adapted from studies on amphetamine-related compounds, which are structurally and chemically similar to 3,4-DMHA.[6][7][8] |
Experimental Protocols
Protocol 1: Acylation of 3,4-DMHA with PFPA or HFBA
This protocol describes a robust method for the derivatization of 3,4-DMHA following a liquid-liquid extraction.
1. Sample Preparation & Extraction: a. To 1 mL of the sample (e.g., urine, plasma), add an appropriate internal standard (e.g., 3,4-DMHA-d4). b. Basify the sample to a pH > 10 with a suitable base (e.g., 1M NaOH). c. Add 3 mL of a suitable organic solvent (e.g., ethyl acetate or tert-butyl methyl ether), vortex vigorously for 2 minutes, and centrifuge. d. Transfer the organic layer to a clean tube.
2. Drying and Derivatization: a. Evaporate the organic extract to complete dryness under a gentle stream of nitrogen at 40-50°C. It is critical to ensure all moisture is removed. b. Reconstitute the dried residue in 50 µL of ethyl acetate. c. Add 50 µL of the acylation reagent (PFPA or HFBA).[3] d. Cap the vial tightly and heat at 70°C for 20-30 minutes.[3][7]
3. Final Preparation and Analysis: a. After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen. b. Reconstitute the final residue in a suitable volume (e.g., 50-100 µL) of ethyl acetate or hexane. c. Inject 1 µL of the solution into the GC-MS system.
Protocol 2: GC-MS Parameters
These are typical starting parameters that should be optimized for your specific instrument and column.
| Parameter | Setting |
| GC Column | Rxi-5Sil MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[4] |
| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless, 1 µL injection volume, 1 min hold time[4] |
| Oven Program | Initial temp 80°C, hold 1 min, ramp at 20°C/min to 280°C, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for highest sensitivity, using characteristic high-mass fragments of the derivatized 3,4-DMHA. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. benchchem.com [benchchem.com]
- 4. gcms.cz [gcms.cz]
- 5. jfda-online.com [jfda-online.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 10. MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification [sigmaaldrich.com]
- 11. gcms.cz [gcms.cz]
Strategies to reduce signal suppression in LC-MS/MS of 3,4-DMHA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing signal suppression during the LC-MS/MS analysis of 3,4-dimethylhippuric acid (3,4-DMHA).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of signal suppression for 3,4-DMHA in biological matrices?
Signal suppression in the LC-MS/MS analysis of 3,4-DMHA, an aromatic carboxylic acid, is primarily caused by co-eluting matrix components that interfere with the ionization process in the mass spectrometer's source.[1] In biological matrices like urine and plasma, the main culprits are:
-
Phospholipids: Abundant in plasma and serum, these molecules are notorious for causing ion suppression, especially when using simple protein precipitation for sample preparation.[2]
-
Salts and Urea: Highly concentrated in urine, these can alter the droplet formation and evaporation in the ESI source, thus affecting the ionization efficiency of 3,4-DMHA.
-
Other Endogenous Metabolites: A complex biological sample contains thousands of small molecules that can co-elute with the analyte and compete for ionization.
Q2: What is the most effective general strategy to minimize signal suppression?
Improving the sample preparation process is widely regarded as the most effective way to reduce matrix effects and, consequently, signal suppression.[1] A more selective sample preparation method will remove a larger portion of interfering endogenous compounds, leading to a cleaner extract and a more reliable signal for 3,4-DMHA.
Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the accurate quantification of 3,4-DMHA?
Yes, using a SIL-IS is highly recommended and considered the gold standard for compensating for matrix effects in quantitative bioanalysis. A SIL-IS, such as ¹³C- or ²H-labeled 3,4-DMHA, will have nearly identical chemical and physical properties to the unlabeled analyte. This means it will co-elute and experience similar degrees of ionization suppression or enhancement, allowing for accurate correction of the analyte signal. While structural analogues can be used, they may not perfectly mimic the behavior of 3,4-DMHA, potentially leading to less accurate results.
Q4: Can I use a "dilute and shoot" method for urine samples?
For urine samples, a "dilute and shoot" approach can be a viable and straightforward strategy, especially if high sensitivity is not required.[3] Diluting the urine sample (e.g., 10-fold or more) with the initial mobile phase or a suitable buffer can significantly reduce the concentration of matrix components to a level where they cause negligible ion suppression.[3]
Q5: How does the choice of mobile phase additives affect the signal of 3,4-DMHA?
Mobile phase additives play a crucial role in both chromatographic separation and ionization efficiency. For acidic compounds like 3,4-DMHA, which are typically analyzed in negative ion mode, common additives include:
-
Formic Acid (0.1%): Helps to protonate silanol groups on the column, improving peak shape, and can aid in the deprotonation of the analyte in the ESI source.
-
Acetic Acid (0.1-0.3%): Similar to formic acid, it can be used to control the pH of the mobile phase.[4]
-
Ammonium Acetate or Formate (5-10 mM): These volatile buffers can help to stabilize the spray in the ESI source and improve the reproducibility of the signal.
It is important to use high-purity, LC-MS grade additives to avoid introducing contaminants that can increase background noise or cause signal suppression.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No 3,4-DMHA Signal | 1. Severe signal suppression from the matrix. 2. Inefficient ionization of 3,4-DMHA. 3. Incorrect MS/MS transition parameters. 4. Analyte degradation. | 1. Improve sample cleanup using SPE or LLE. Increase the dilution factor for "dilute and shoot" methods. 2. Optimize MS source parameters (e.g., capillary voltage, gas flows, temperature). Ensure the mobile phase pH is appropriate for negative ion mode. 3. Verify the precursor and product ions for 3,4-DMHA and its internal standard. Infuse the analyte directly into the mass spectrometer to optimize parameters. 4. Prepare fresh samples and standards. Check for stability under the storage and sample preparation conditions. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Inappropriate mobile phase pH. | 1. Reduce the injection volume or dilute the sample. 2. Add a small amount of a stronger organic solvent to the mobile phase or use a different column chemistry. 3. Adjust the mobile phase pH with a suitable additive like formic or acetic acid to ensure 3,4-DMHA is in a single ionic state. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Dirty MS ion source. 3. Carryover from previous injections. | 1. Use high-purity, LC-MS grade solvents and additives. Flush the LC system thoroughly. 2. Clean the ion source components according to the manufacturer's instructions. 3. Implement a robust needle wash protocol in the autosampler method. Inject blank samples between unknown samples. |
| Inconsistent Results (Poor Precision) | 1. Variable matrix effects between samples. 2. Inconsistent sample preparation. 3. Unstable spray in the ESI source. | 1. Employ a stable isotope-labeled internal standard. Improve the sample cleanup method to remove more interferences. 2. Ensure precise and consistent execution of the sample preparation protocol for all samples, standards, and quality controls. 3. Add a volatile buffer like ammonium formate or acetate to the mobile phase. Optimize nebulizer gas flow. |
Experimental Protocols & Data
Representative LC-MS/MS Method for 3,4-DMHA in Urine
This protocol is a representative method based on the analysis of structurally similar methylhippuric acids.[5] Optimization and validation are required for specific applications.
1. Sample Preparation (Dilute and Shoot)
-
Thaw urine samples and vortex to ensure homogeneity.
-
In a microcentrifuge tube, combine 50 µL of urine with 450 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) containing the stable isotope-labeled internal standard (e.g., 3,4-DMHA-d7).
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an LC vial for analysis.
2. LC Parameters
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. MS/MS Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: -3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/hr
-
MRM Transitions (Hypothetical, requires optimization):
-
3,4-DMHA: 206.1 > 162.1 (Quantifier), 206.1 > 91.0 (Qualifier)
-
3,4-DMHA-d7 (ISTD): 213.1 > 169.1
-
Comparison of Sample Preparation Techniques for Aromatic Acids
The following table summarizes typical performance characteristics of different sample preparation methods for small aromatic acids in biological fluids.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Dilute and Shoot (Urine) |
| Principle | Protein removal by organic solvent precipitation. | Partitioning of the analyte between two immiscible liquids. | Selective retention and elution of the analyte from a solid sorbent. | Reduction of matrix concentration by dilution. |
| Recovery | Generally high (>90%). | Variable (60-90%), dependent on solvent and pH optimization. | High and reproducible (>85%) with optimized method. | Not applicable (no extraction step). |
| Matrix Effect | High potential for ion suppression due to co-extracted phospholipids and other endogenous components. | Cleaner extracts than PPT, leading to reduced matrix effects. | Provides the cleanest extracts with the lowest matrix effects.[6] | Effective at reducing matrix effects if the dilution factor is sufficient.[3] |
| Throughput | High | Moderate | Moderate to Low | Very High |
| Cost per Sample | Low | Low to Moderate | High | Very Low |
Note: The values presented are typical and may vary depending on the specific analyte, matrix, and experimental conditions.
Visualizations
Caption: Workflow for 3,4-DMHA analysis in urine using "dilute and shoot".
Caption: Logic diagram for troubleshooting low signal intensity.
References
- 1. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of dimethylhippuric acid isomers in urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
- 6. waters.com [waters.com]
Minimizing degradation of 3,4-Dimethylhippuric acid during sample storage
This technical support center provides guidance to researchers, scientists, and drug development professionals on the best practices for storing and handling samples containing 3,4-Dimethylhippuric acid (3,4-DMHA) to minimize degradation and ensure the accuracy of experimental results.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the storage and handling of this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the degradation of this compound in my samples?
A1: The primary factors contributing to the degradation of this compound and similar compounds in biological matrices, particularly urine, are temperature, bacterial contamination, and repeated freeze-thaw cycles. While specific data for 3,4-DMHA is limited, information on closely related hippuric and methyl hippuric acids suggests that improper storage temperatures can lead to significant analyte loss.[1] Bacterial enzymes can also metabolize the analyte, altering its concentration.
Q2: My samples were accidentally left at room temperature for a few hours. Are they still viable for this compound analysis?
A2: Based on stability studies of hippuric and methyl hippuric acids in synthetic urine, the compounds are stable for up to 7 days at 22°C (71.6°F)[1]. Therefore, a few hours at room temperature is unlikely to cause significant degradation. However, for optimal accuracy, it is crucial to minimize the time samples spend at ambient temperatures.
Q3: I need to ship my samples to another facility. What is the recommended shipping temperature?
A3: To ensure the stability of this compound, it is recommended to ship samples frozen on dry ice. If short-term shipping (under 48 hours) is necessary, shipping at 4°C with cold packs is an acceptable alternative.
Troubleshooting Common Issues
Issue 1: I am observing lower than expected concentrations of this compound in my stored samples.
-
Possible Cause 1: Improper Storage Temperature. Long-term storage at temperatures above -20°C can lead to degradation. For extended storage, -80°C is the recommended temperature to ensure the stability of a wide range of urinary metabolites.[2][3]
-
Troubleshooting Step 1: Review your sample storage records to confirm the temperature at which the samples were stored and for how long.
-
Possible Cause 2: Multiple Freeze-Thaw Cycles. Repeatedly freezing and thawing samples can lead to a decrease in the concentration of some urinary biomarkers.[4][5][6][7] While specific data on 3,4-DMHA is not available, it is a best practice to aliquot samples into smaller volumes upon collection to avoid multiple freeze-thaw cycles of the entire sample.
-
Troubleshooting Step 2: Check the handling history of the samples to determine the number of freeze-thaw cycles they have undergone. If more than three cycles have occurred, the results may be compromised.[2]
Issue 2: I am seeing high variability in this compound concentrations between aliquots of the same sample.
-
Possible Cause: Bacterial Contamination. If samples were not processed and frozen promptly after collection, bacterial growth could lead to the degradation of this compound. This degradation may not be uniform throughout the sample, leading to variability between aliquots. The gastrointestinal tract microflora are known to be involved in the metabolism of compounds that can lead to hippuric acid formation.[8]
-
Troubleshooting Step: While it is difficult to assess historical bacterial contamination, for future collections, ensure that urine samples are centrifuged to remove cellular debris and frozen as quickly as possible. The use of preservatives like thymol can also be considered if immediate freezing is not possible.[9][10]
Experimental Protocols
Protocol 1: Urine Sample Collection and Short-Term Storage
-
Collect urine samples in sterile containers.
-
If not processing immediately, store the samples at 4°C.
-
Process the samples within 24 hours of collection.[2]
-
Centrifuge the urine at 2000 x g for 10 minutes at 4°C to pellet any cellular debris.
-
Transfer the supernatant to a clean tube.
-
For short-term storage (up to 30 days), store the samples at 4°C.[1]
Protocol 2: Long-Term Sample Storage
-
Following the collection and initial processing as described in Protocol 1, aliquot the urine supernatant into multiple smaller, cryo-safe vials. This will prevent the need for repeated freeze-thaw cycles of the entire sample.
-
Label each aliquot clearly with a unique identifier, date of collection, and any other relevant information.
-
For long-term storage, freeze the aliquots at -80°C. Studies on various urinary biomarkers have shown good stability at this temperature for extended periods.[2][3]
Protocol 3: Sample Thawing and Preparation for Analysis
-
Thaw frozen urine samples on ice or in a refrigerator at 4°C. Avoid thawing at room temperature to minimize potential degradation.
-
Once thawed, gently vortex the sample to ensure homogeneity.
-
If any precipitate is observed after thawing, centrifuge the sample again at 2000 x g for 10 minutes at 4°C.
-
Use the supernatant for analysis.
Data Presentation
The following tables summarize the stability of hippuric acid and methyl hippuric acids in synthetic urine based on the NIOSH 8301 method. While this data is for closely related compounds, it provides the best available guidance for this compound in the absence of specific studies.
Table 1: Stability of Hippuric and Methyl Hippuric Acids in Synthetic Urine
| Storage Temperature | Duration | Stability |
| 22°C (71.6°F) | 7 days | Stable[1] |
| 4°C (39.2°F) | 30 days | Stable[1] |
Visualizations
The following diagrams illustrate key workflows and concepts related to minimizing this compound degradation.
References
- 1. cdc.gov [cdc.gov]
- 2. Long-term Stability of Urinary Biomarkers of Acute Kidney Injury in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term Stability of Urinary Biomarkers of Acute Kidney Injury in Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of freeze/thaw cycles on several biomarkers in urine from patients with kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Health consequences of catabolic synthesis of hippuric acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 3,4-Dimethylhippuric Acid (3,4-DMHPA) Quantification
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with calibration curves in the quantitative analysis of 3,4-Dimethylhippuric acid (3,4-DMHPA) and related compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve for 3,4-DMHPA showing poor linearity (R² < 0.99)?
Poor linearity is a common issue that can stem from several sources. Common causes for observed non-linearity include matrix effects, saturation during the ionization process, the formation of dimers or multimers, and detector saturation.[1] It is crucial to systematically investigate the following areas:
-
Standard Preparation: Errors in serial dilutions, incorrect stock solution concentration, or degradation of standards can lead to non-linear responses. Always prepare fresh standards and verify the concentration of your stock solution.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of 3,4-DMHPA, particularly at higher concentrations.[2][3][4] This can disproportionately affect standards across the concentration range, leading to a curve that is not linear.
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and causing the curve to bend. If saturation is suspected, the upper limit of quantification (ULOQ) should be lowered.[1]
-
Inappropriate Regression Model: While a linear, 1/x or 1/x² weighted regression is common, some assays may inherently have a non-linear response. In such cases, a non-linear curve fitting model, such as a second-degree polynomial, might be more appropriate, though this requires more data points to define the curve accurately.[1]
-
Analyte Stability: 3,4-DMHPA may be unstable in the prepared standards or during the extraction process. Stability should be evaluated under the conditions used for the analysis.[5]
Q2: What should I do if my low concentration standards, especially the Lower Limit of Quantitation (LLOQ), are inaccurate?
Inaccuracy at the low end of the curve is often related to sensitivity and background interference.
-
Weighted Regression: Heteroscedastic data, where variance increases with concentration, is common in LC-MS/MS analysis. Using a weighted regression model (e.g., 1/x or 1/x²) gives more weight to the lower concentration points, improving accuracy at the LLOQ.[1]
-
Background Contamination: Check your blank matrix for endogenous 3,4-DMHPA or interfering peaks. Using a "surrogate" matrix like synthetic urine or stripped plasma can help mitigate this.[6]
-
Adsorption: Low concentrations of analytes can adsorb to plasticware or the inside of the LC system. Using silanized glassware or adding a small amount of organic solvent to the sample may help.
-
Poor Signal-to-Noise (S/N): If the S/N ratio at the LLOQ is too low (typically <10), the integration of the peak will be inconsistent. Method optimization, including sample cleanup and MS parameter tuning, may be required to improve sensitivity.
Q3: How can I identify and mitigate matrix effects for 3,4-DMHPA?
Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[2] This can cause ion suppression or enhancement, compromising accuracy and precision.[2]
Identification: A quantitative assessment can be performed using a post-extraction spike experiment.[2]
-
Prepare Three Sample Sets:
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of Set B) / (Peak Area of Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[2]
-
Mitigation Strategies:
-
Chromatographic Separation: Optimize the LC method to separate 3,4-DMHPA from co-eluting matrix components.
-
Improved Sample Preparation: While protein precipitation is fast, it is less clean. Methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) provide more thorough cleanup and can significantly reduce matrix effects.[7]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS is chemically almost identical to the analyte, so it co-elutes and experiences the same degree of suppression or enhancement.[2][8] By using the peak area ratio of the analyte to the IS, variations are normalized.[2]
Q4: My instrument response for 3,4-DMHPA is inconsistent between runs. What are the possible causes?
Inconsistent response is often due to instrument instability or variability in sample handling.
-
Use an Internal Standard (IS): An internal standard is critical for correcting variations.[8] The ratio of the analyte response to the IS response is used for quantification, which compensates for fluctuations in injection volume and instrument signal.[8][9]
-
Instrument Stability: The LC-MS/MS signal is highly dependent on the stability of parameters like ESI voltage, gas pressures, and temperature.[8] Allow the system to fully equilibrate before starting a run.
-
Mobile Phase Preparation: Inconsistent preparation of mobile phases can lead to shifts in retention time and changes in ionization efficiency. Always prepare fresh mobile phases and ensure they are thoroughly mixed.
-
Sample Solvent: Ensure that the calibration standards are prepared in a solvent with a similar composition to the initial mobile phase conditions to avoid poor peak shape or retention time shifts.[8]
Troubleshooting Guide: Diagnosing Calibration Curve Failures
If your calibration curve fails to meet acceptance criteria, the following workflow can help diagnose the root cause.
Caption: A troubleshooting workflow for diagnosing and resolving common calibration curve issues.
Quantitative Data Summary
The following table outlines generally accepted criteria for bioanalytical method calibration curves, based on regulatory guidelines.[10][11]
| Parameter | Acceptance Criteria | Notes |
| Correlation Coefficient (R²) | ≥ 0.99 | A high R² value is necessary but not sufficient; accuracy of standards must also be checked. |
| Number of Standards | Minimum of 6 non-zero standards | Should cover the entire range from LLOQ to ULOQ.[1] |
| Standard Accuracy | Within ±15% of the nominal value | For the LLOQ, the acceptance criterion is typically within ±20% of the nominal value. |
| Standard Precision | ≤ 15% CV (Coefficient of Variation) | For the LLOQ, the precision should be ≤ 20% CV. |
| LLOQ Identification | The lowest standard on the curve | Must be identifiable, discrete, and reproducible with a signal-to-noise ratio of at least 5-10. |
| Processing | Standards and QCs must be processed with the same procedure as the unknown samples. | This ensures that the calibration model accurately reflects the behavior of the study samples.[9] |
Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation (PPT)
This protocol is a rapid method for cleaning up biological samples like plasma or serum.
Caption: A standard workflow for sample preparation using the protein precipitation method.
Protocol 2: Suggested Starting LC-MS/MS Parameters
These parameters are based on established methods for hippuric and methyl hippuric acids and serve as a robust starting point for method development for 3,4-DMHPA.[6][12][13]
| Parameter | Suggested Condition |
| LC Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid[6] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Acetic Acid |
| Gradient | Start with 5-10% B, ramp to 95% B, hold, and re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Negative Ion Mode[13][14] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a pure standard of 3,4-DMHPA. The precursor ion will be [M-H]⁻. |
| Internal Standard | A stable isotope-labeled version of 3,4-DMHPA is ideal. |
References
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. hsl.gov.uk [hsl.gov.uk]
- 6. cdc.gov [cdc.gov]
- 7. bme.psu.edu [bme.psu.edu]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. jaehr.muk.ac.ir [jaehr.muk.ac.ir]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
3,4-Dimethylhippuric Acid: A Validated Biomarker for Trimethylbenzene Exposure
A comprehensive analysis of 3,4-Dimethylhippuric acid (3,4-DMHA) as a biomarker for occupational and environmental exposure to trimethylbenzene (TMB) reveals it to be a reliable and sensitive indicator, particularly for the 1,2,4-TMB isomer. However, for a complete assessment of total TMB exposure, the analysis of a panel of metabolites, including other dimethylhippuric acid (DMHA) isomers, is recommended.
This guide provides a comparative overview of 3,4-DMHA and other potential urinary biomarkers for TMB exposure, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparison of Urinary Biomarkers for Trimethylbenzene Exposure
The primary route of TMB metabolism involves the oxidation of one of its methyl groups to a carboxyl group, forming a dimethylbenzoic acid (DMBA). This is followed by conjugation with glycine to produce the corresponding dimethylhippuric acid (DMHA), which is then excreted in the urine. The specific DMHA isomers formed are dependent on the parent TMB isomer.
| Biomarker | Parent TMB Isomer(s) | Key Performance Characteristics |
| This compound (3,4-DMHA) | 1,2,4-TMB | Strong correlation with 1,2,4-TMB exposure levels. Urinary concentrations increase significantly post-exposure.[1] |
| Sum of Dimethylhippuric Acid (DMHA) Isomers | 1,2,3-TMB, 1,2,4-TMB, 1,3,5-TMB | May provide a more accurate reflection of total TMB exposure than any single DMHA isomer.[1] |
| Dimethylbenzoic Acids (DMBAs) | 1,2,3-TMB, 1,2,4-TMB, 1,3,5-TMB | Precursors to DMHAs. Can also be detected in urine. |
| Dimethylbenzylmercapturic Acids | 1,2,3-TMB, 1,2,4-TMB, 1,3,5-TMB | Minor metabolites. |
Performance Data of Urinary Biomarkers
A study on workers exposed to 1,2,4-TMB demonstrated a strong and significant correlation between the intensity of exposure and the urinary concentration of 3,4-DMHA.
| Parameter | Value | Reference |
| Correlation Coefficient (r) between 1,2,4-TMB exposure and urinary 3,4-DMHA | 0.897 | [1] |
| Urinary 3,4-DMHA concentration corresponding to the Threshold Limit Value (TLV) of 25 ppm 1,2,4-TMB | 410 mg/g creatinine | [1] |
Further research involving controlled exposure of human volunteers to different TMB isomers has provided valuable data on the excretion of various DMHA isomers.
| TMB Isomer | Primary DMHA Metabolite | Percentage of Inhaled Dose Excreted as DMHAs (24h) |
| 1,2,4-TMB | 3,4-DMHA | ~22% |
| 1,2,3-TMB | 2,3-DMHA & 3,4-DMHA | ~11% |
| 1,3,5-TMB | 3,5-DMHA | ~3% |
This data highlights that while 3,4-DMHA is a major metabolite of the most common TMB isomer (1,2,4-TMB), a comprehensive assessment of TMB exposure from mixed sources would benefit from the analysis of all relevant DMHA isomers. One study concluded that the sum of the excretion rates of several DMHA isomers reflected exposure more closely than the excretion rate of any single DMHA.[1]
Experimental Protocols
Accurate quantification of urinary TMB metabolites is crucial for reliable exposure assessment. High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for this purpose.
Protocol for Determination of Dimethylhippuric Acid Isomers in Urine by HPLC
This method is designed for the simultaneous determination of six DMHA isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-DMHA).
1. Sample Preparation:
-
To 1 mL of urine, add an internal standard.
-
Acidify the urine sample with hydrochloric acid.
-
Extract the DMHAs with an organic solvent such as ethyl acetate or dichloromethane.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
2. HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile in an acidic aqueous buffer (e.g., phosphate or acetate buffer).
-
Detection: UV detection at a wavelength of 225 nm.
-
Quantification: Based on the peak area ratio of the analyte to the internal standard, compared against a calibration curve prepared with certified reference standards.
Metabolic Pathway of Trimethylbenzene Isomers
The following diagram illustrates the metabolic conversion of the three TMB isomers to their corresponding major urinary metabolites.
Caption: Metabolic pathway of TMB isomers to urinary DMHA metabolites.
Conclusion
This compound is a well-validated and specific biomarker for exposure to 1,2,4-trimethylbenzene. Its strong correlation with exposure levels makes it a valuable tool for biological monitoring in occupational and environmental health. However, as industrial TMB is often a mixture of isomers, a more comprehensive assessment of exposure is achieved by the simultaneous analysis of multiple dimethylhippuric acid isomers. The use of the sum of DMHA isomers as a biomarker is a promising approach for accurately quantifying total TMB body burden. The detailed HPLC methodology provided offers a reliable framework for the quantification of these key metabolites.
References
A Comparative Analysis of Urinary Biomarkers for Xylene Exposure: 3,4-Dimethylhippuric Acid vs. Methylhippuric Acids
In the realm of occupational and environmental health, the accurate assessment of exposure to volatile organic compounds such as xylene is paramount for safeguarding human health. This guide provides a comparative analysis of urinary biomarkers for xylene exposure, with a primary focus on the well-established methylhippuric acids (MHAs) and a discussion of 3,4-dimethylhippuric acid (3,4-DMHA). This document is intended for researchers, scientists, and drug development professionals seeking to understand the metabolic fate of xylene and the utility of its biomarkers in exposure assessment.
Introduction to Xylene Biomarkers
Xylene, a widely used industrial solvent, exists as three isomers: ortho- (o-), meta- (m-), and para- (p-). Upon entering the body, these isomers are metabolized primarily in the liver and excreted in the urine as specific metabolites.[1] The measurement of these urinary metabolites serves as a reliable indicator of recent xylene exposure.[2] The most commonly utilized biomarkers for xylene exposure are the corresponding methylhippuric acid isomers: 2-methylhippuric acid (2-MHA), 3-methylhippuric acid (3-MHA), and 4-methylhippuric acid (4-MHA).[3][4][5]
While 3,4-DMHA has been identified as a urinary metabolite, its primary association is with exposure to trimethylbenzene (TMB), not xylene.[6] However, its presence in urine may be relevant in scenarios of mixed solvent exposure. This guide will focus on the comparative performance of the established MHA biomarkers for xylene and clarify the role of 3,4-DMHA.
Quantitative Comparison of Xylene Biomarkers
The relationship between the concentration of xylene in the air and the subsequent urinary excretion of its MHA metabolites has been a subject of numerous studies. This correlation is a critical factor in establishing these compounds as reliable biomarkers. The following table summarizes key quantitative data from studies evaluating the correlation between xylene exposure and urinary MHA levels.
| Biomarker(s) | Exposure Level | Urinary Concentration | Correlation (r-value) | Study Population | Reference |
| Methylhippuric Acids (MHAs) | Airborne xylene: 0.1 to 3.7 µmol/m³ | Median (outdoor workers): 6.9 µmol/l | 0.82 (p<0.001) | Outdoor workers | [7] |
| 2-MHA and 3- & 4-MHA (34MH) | Smoking vs. Non-smoking | Median (smokers): 100 µg/g creatinine (2MHA), 748 µg/g creatinine (34MH) | Significant difference (p < 0.0001) | U.S. Population (NHANES) | [8] |
| o-MHA, m- & p-MHA | Mean airborne xylene: < ACGIH TLVs | Mean (exposed group): 0.11 ± 0.01 g/g creatinine (o-MHA), 0.19 ± 0.07 g/g creatinine (m- & p-MHA) | m-xylene vs. m- & p-MHA: 0.337 (p=0.025); p-xylene vs. m- & p-MHA: 0.322 (p=0.033) | Printing industry workers | [3] |
| Methylhippuric Acid (MHA) isomers | Geometric mean airborne xylene: 3.8 ppm | Correlated with exposure | Linear relationship | Male workers in dip-coating | [9] |
| Methylhippuric Acid (MHA) isomers | Not specified | Background levels in non-exposed | Significant correlation with exposure in exposed workers | Chinese workers | [10] |
| 2-MHA and 3,4-MHA | Median indoor xylene: 4.05 µg/m³ | Median: 17.73 µg/m³ (2-MHA), 86.99 µg/m³ (3,4-MHA) | Not specified | Korean general population (KNHANES) | [11] |
Metabolic Pathway of Xylene
The primary metabolic pathway for xylene isomers involves the oxidation of one of the methyl groups to a carboxylic acid, followed by conjugation with the amino acid glycine to form the corresponding methylhippuric acid.[1][12][13] This process, which mainly occurs in the liver, facilitates the detoxification and excretion of xylene from the body.[1]
Experimental Protocols for Biomarker Analysis
The quantification of methylhippuric acids in urine is typically performed using chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[14] Below is a generalized experimental protocol for the analysis of MHAs in urine by HPLC, based on methodologies described in the literature.[15][16]
Objective: To quantify the concentrations of 2-MHA, 3-MHA, and 4-MHA in human urine samples.
Materials:
-
Urine samples
-
HPLC system with UV detector
-
Reversed-phase C18 column
-
Methanol, Acetonitrile, Acetic Acid, Potassium Phosphate buffer, Tetrahydrofuran (HPLC grade)
-
Hydrochloric acid
-
Sodium chloride
-
Ethyl acetate
-
Centrifuge
-
Vortex mixer
Sample Preparation (Liquid-Liquid Extraction):
-
Transfer 1 mL of urine into a glass tube.
-
Acidify the sample by adding 80 µL of 6N hydrochloric acid.
-
Add 0.3 g of sodium chloride to facilitate extraction.
-
Add 4 mL of ethyl acetate as the extraction solvent.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 6 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
HPLC Analysis:
-
Column: ODS-silica packed column (e.g., C18).
-
Mobile Phase: A mixture of potassium phosphate buffer (e.g., 12 mM, pH 2), methanol, and tetrahydrofuran (e.g., 91:4.5:4.5 v/v/v).[16] An alternative mobile phase could be a gradient of acetonitrile and acetic acid in water.[6]
-
Flow Rate: 1.5 mL/min.[16]
-
Detection: UV detector set at a wavelength of 216 nm or 227.6 nm.[15][16]
-
Injection Volume: 100 µL.[6]
-
Quantification: Generate a standard curve using certified reference materials of 2-MHA, 3-MHA, and 4-MHA. The concentration of the analytes in the urine samples is determined by comparing their peak areas to the standard curve.
The following diagram illustrates a typical workflow for the analysis of urinary xylene biomarkers.
The Role of this compound
The available scientific literature more consistently identifies 3,4-DMHA as a biomarker for exposure to trimethylbenzene (TMB), a different aromatic hydrocarbon solvent.[6] A study by Järnberg et al. (1997) developed an HPLC method for the determination of six dimethylhippuric acid isomers, including 3,4-DMHA, as biological indicators of occupational exposure to TMBs.[6] While one study in the Korean general population did measure "3,4-MHA" in the context of xylene exposure, this may refer to a combined measurement of 3-MHA and 4-MHA due to chromatographic co-elution, a common analytical challenge.[11][16] Therefore, the presence of 3,4-DMHA in a urine sample is more indicative of TMB exposure. In cases of co-exposure to both xylene and TMB, a comprehensive analysis of both methylhippuric acids and dimethylhippuric acids would be necessary to apportion the exposure sources.
Conclusion
For the specific assessment of xylene exposure, 2-methylhippuric acid, 3-methylhippuric acid, and 4-methylhippuric acid are the well-established and scientifically validated urinary biomarkers. Their concentrations in urine show a strong correlation with the intensity of exposure to the respective xylene isomers. The analytical methods for their quantification, primarily HPLC and GC, are robust and have been extensively documented.
In contrast, this compound is a more recognized biomarker for trimethylbenzene exposure. Researchers and clinicians should be aware of this distinction to avoid misinterpretation of biomonitoring data, especially in industrial settings where mixed solvent exposures are common. Future research could explore the potential for minor metabolic pathways of xylene leading to the formation of dimethylhippuric acids, but based on current evidence, MHAs remain the gold standard for xylene exposure assessment.
References
- 1. A review of environmental and occupational exposure to xylene and its health concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HEALTH EFFECTS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Methylhippuric acid - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Determination of dimethylhippuric acid isomers in urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas chromatography-electron-capture detection of urinary methylhippuric acid isomers as biomarkers of environmental exposure to xylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Urinary methylhippuric acid isomer levels after occupational exposure to a xylene mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Excretion of methylhippuric acids in urine of workers exposed to a xylene mixture: comparison among three xylene isomers and toluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Factors Influencing Indoor Xylene Concentrations and Biomarkers in the General Population Based on the 2020–2021 KNHANES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Methylhippuric Acid | Rupa Health [rupahealth.com]
- 13. researchgate.net [researchgate.net]
- 14. Health Hazards of Xylene: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. jaehr.muk.ac.ir [jaehr.muk.ac.ir]
A Comparative Guide to the Inter-Laboratory Measurement of 3,4-Dimethylhippuric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 3,4-Dimethylhippuric acid (3,4-DMHA), a key biomarker for assessing exposure to 1,2,4-trimethylbenzene (1,2,4-TMB).[1] In the absence of a formal inter-laboratory proficiency testing program for 3,4-DMHA, this document synthesizes performance data from various published analytical methods to offer a baseline for laboratory comparison and selection of appropriate analytical techniques.
Metabolic Pathway of 1,2,4-Trimethylbenzene to this compound
This compound is a metabolite of 1,2,4-trimethylbenzene.[1] The metabolic process involves the oxidation of a methyl group to a carboxylic acid, followed by conjugation with glycine to form the excretable 3,4-DMHA. Understanding this pathway is crucial for interpreting biomonitoring data.
Quantitative Data Comparison
The following table summarizes the performance characteristics of common analytical methods for 3,4-DMHA quantification as reported in scientific literature. These values provide a benchmark for comparing in-house method performance.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC) |
| Linearity Range | 10 - 500 µg/mL[2] | Not explicitly stated |
| Correlation Coefficient (r) | > 0.99 (Implied) | 0.897[1] |
| Precision (RSD%) | 4.2% (at 100 µg/mL)[2] | Not explicitly stated |
| Limit of Detection (LOD) | 1.5 µg/mL (average for 6 isomers)[2] | Not explicitly stated |
| Sample Matrix | Urine[1][2] | Urine[1] |
| Internal Standard | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published methods and should be adapted and validated for specific laboratory conditions.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the determination of dimethylhippuric acid isomers in urine.
Sample Preparation:
-
Acidify urine samples with hydrochloric acid.
-
Extract the dimethylhippuric acids with an organic solvent such as dichloromethane.[2]
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.[2]
HPLC Conditions:
-
Column: Reversed-phase C18 column[2]
-
Mobile Phase: A gradient elution is often employed. For example, starting with 1.25% acetonitrile and 0.3% acetic acid in water, and stepping up to 5% acetonitrile with 0.3% acetic acid in water.[2]
-
Detection: UV absorbance at 225 nm[2]
-
Injection Volume: 100 µL[2]
Calibration and Quantification:
-
Prepare a series of calibration standards in a synthetic or human urine matrix.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of 3,4-DMHA in the samples from the calibration curve.
Alternative Method: Gas Chromatography (GC)
While less detailed in the provided literature for 3,4-DMHA specifically, GC-based methods are common for the analysis of related compounds like methylhippuric acid isomers.[3] A typical workflow would involve:
Sample Preparation:
-
Acidification of the urine sample.
-
Extraction of the analyte using a suitable organic solvent.
-
Derivatization to increase volatility and improve chromatographic separation.
-
Reconstitution in a suitable solvent for injection.
GC Conditions:
-
Column: A capillary column appropriate for the separation of acidic compounds.
-
Carrier Gas: Helium or Nitrogen.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS).
Experimental Workflow: HPLC-UV Method
The following diagram illustrates a typical workflow for the analysis of 3,4-DMHA using HPLC-UV.
Conclusion
The choice of an analytical method for this compound measurement depends on the specific requirements of the study, including necessary sensitivity, sample throughput, and available instrumentation. Both HPLC-UV and GC methods are viable options for the quantification of 3,4-DMHA in urine for biomonitoring of trimethylbenzene exposure. The data presented in this guide can serve as a valuable resource for laboratories to benchmark their performance and ensure the reliability of their analytical results.
References
- 1. Determination of this compound as a biological monitoring index for trimethylbenzene exposure in transfer printing workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of dimethylhippuric acid isomers in urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
Navigating the Analytical Landscape: A Comparative Guide to 3,4-Dimethylhippuric Acid Reference Materials
Comparison of Available 3,4-Dimethylhippuric Acid Analytical Standards
To facilitate an objective comparison, the following table summarizes the key specifications of commercially available this compound analytical standards. Researchers should consider these parameters in the context of their specific analytical requirements.
| Supplier | Product Name | CAS Number | Purity | Format | Certification/Quality Grade |
| Fluorochem | This compound | 23082-12-4 | 98% | Solid/Powder | ISO 9001[1] |
| Hyma Synthesis Pvt. Ltd. | This compound | 23082-12-4 | 95% | Solid/Powder | ISO Certified[2] |
Note: While the suppliers for the isomers are established providers of reference materials, and some hold ISO 17034 accreditation for other products, it is not explicitly stated for these specific methylhippuric acid isomers.[3][4][5] A Certificate of Analysis should be requested from the supplier for detailed information on characterization and uncertainty.
Experimental Protocol: Quantification of this compound in Urine by HPLC
This section details a representative experimental protocol for the quantitative analysis of this compound in a biological matrix, such as urine, using High-Performance Liquid Chromatography (HPLC) with UV detection. This protocol is adapted from established methodologies for related compounds.
1. Objective: To determine the concentration of this compound in human urine samples.
2. Materials and Reagents:
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Glacial acetic acid
-
Potassium dihydrogen phosphate
-
Deionized water
-
Urine samples
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector
-
Reversed-phase C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Centrifuge
-
Vortex mixer
-
pH meter
4. Preparation of Standards and Mobile Phase:
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh and dissolve a known amount of this compound analytical standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Mobile Phase: A common mobile phase for the analysis of hippuric acid derivatives is a mixture of an aqueous buffer and an organic solvent. For example, a mixture of methanol and 0.2% acetic acid containing 6.5 mmol/L potassium dihydrogen phosphate (25:75, v/v) can be effective.[6] The mobile phase should be filtered and degassed before use.
5. Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
To precipitate proteins, add acetonitrile to the urine sample (e.g., in a 2:1 ratio), vortex, and centrifuge.
-
Collect the supernatant for analysis. For cleaner samples, a solid-phase extraction (SPE) step may be incorporated.
-
Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system.
6. HPLC Analysis:
-
Column: C18 reversed-phase column
-
Mobile Phase: Methanol/0.2% acetic acid with 6.5 mmol/L potassium dihydrogen phosphate (25:75, v/v)[6]
-
Flow Rate: 1 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
7. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Quantify the concentration of this compound in the urine samples by interpolating their peak areas from the calibration curve.
Visualizing the Analytical Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the key steps from sample collection to data analysis.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. 4-Methylhippuric acid 98 27115-50-0 [merckmillipore.com]
- 4. Reference standards, research chemicals & proficiency testing - LGC [lgcgroup.com]
- 5. LGC Standards: Reference Materials, Standards & Testing [lgcstandards.com]
- 6. 4-Methylhippuric acid | CAS 27115-50-0 | LGC Standards [lgcstandards.com]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for 3,4-Dimethylhexanamine (3,4-DMHA)
For researchers, scientists, and drug development professionals engaged in the analysis of stimulants and related compounds, the accurate and reliable quantification of 3,4-Dimethylhexanamine (3,4-DMHA) is of significant interest. This guide provides an objective comparison of two widely used analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate method is critical for ensuring data integrity in applications ranging from pharmaceutical quality control to metabolic studies.
This document outlines the experimental protocols and summarizes the expected performance characteristics of each method. Due to a lack of direct comparative studies for 3,4-DMHA in the available scientific literature, this guide presents a representative cross-validation based on established methods for structurally similar amines and stimulants.
Quantitative Performance Comparison
The choice between HPLC and GC-MS is often determined by the specific analytical requirements, such as sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes typical validation parameters for the analysis of compounds structurally related to 3,4-DMHA.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | ≥ 0.998 | ≥ 0.997 |
| Limit of Detection (LOD) | ~2-5 ng/mL | ~0.05-2 ng/mL |
| Limit of Quantitation (LOQ) | ~7-15 ng/mL | ~0.1-7 ng/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% | 92.0 - 108.0% |
| Precision (%RSD) | < 3.0% | < 4.0% |
Experimental Protocols
Reproducible and accurate quantification of 3,4-DMHA necessitates detailed and well-defined experimental methodologies. The following sections provide representative protocols for both HPLC and GC-MS analysis.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a robust technique for the analysis of a wide range of compounds. For amines like 3,4-DMHA that lack a strong chromophore, derivatization or the use of specific detectors may be required for sensitive detection.
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode-Array Detector (DAD) or a fluorescence detector.
-
Sample Preparation : Samples are typically diluted in a suitable solvent, such as a mixture of the mobile phase. For biological matrices, a protein precipitation or liquid-liquid extraction step may be necessary.
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate : 1.0 mL/min.[1]
-
Column Temperature : 30 °C.[1]
-
Injection Volume : 10-20 µL.[1]
-
Detection : UV detection at a low wavelength (e.g., 210 nm) or fluorescence detection after derivatization.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS offers high sensitivity and selectivity, making it a powerful tool for the definitive identification and quantification of volatile and semi-volatile compounds. Analysis of amines like 3,4-DMHA by GC-MS often requires a derivatization step to improve their volatility and chromatographic behavior.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation and Derivatization : An extraction step (e.g., liquid-liquid or solid-phase extraction) is typically employed to isolate the analyte from the sample matrix. The extract is then evaporated to dryness and derivatized using an agent such as heptafluorobutyric anhydride (HFBA) to increase volatility.[2][3]
-
Chromatographic Conditions :
-
Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas : Helium at a constant flow rate.
-
Injector Temperature : 250 °C.
-
Oven Temperature Program : A temperature gradient is used to ensure good separation, for example, starting at 80 °C and ramping up to 280 °C.
-
Injection Mode : Splitless injection.[3]
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electron Ionization (EI).
-
Acquisition Mode : Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity by monitoring characteristic ions of the derivatized 3,4-DMHA.
-
Workflow Diagrams
To visualize the analytical processes, the following diagrams illustrate the logical flow of a cross-validation study and the experimental workflows for both HPLC and GC-MS.
References
The Link Between Airborne Trimethylbenzene and Urinary 3,4-DMHA: A Comparative Guide
An objective analysis of the correlation between exposure to airborne trimethylbenzene and the resulting levels of 3,4-dimethylhippuric acid in urine, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the scientific evidence establishing urinary this compound (3,4-DMHA) as a key biomarker for monitoring occupational and environmental exposure to 1,2,4-trimethylbenzene (1,2,4-TMB), a common component of solvents, fuels, and other industrial products.[1][2][3][4][5] Through a detailed comparison of experimental findings, this document outlines the quantitative relationship between inhalation exposure to 1,2,4-TMB and the concentration of its primary metabolite, 3,4-DMHA, in urine.
Quantitative Data Summary
The following tables summarize the key quantitative findings from controlled human exposure studies and workplace monitoring, demonstrating the strong correlation between airborne trimethylbenzene levels and urinary 3,4-DMHA concentrations.
Table 1: Urinary Excretion of Dimethylhippuric Acid (DMHA) Isomers after Controlled Exposure to Trimethylbenzene (TMB) Isomers
| TMB Isomer Exposed To | Exposure Concentration (ppm) | Exposure Duration (hours) | Percentage of Inhaled TMB Excreted as DMHAs (within 24h) | Primary DMHA Metabolite |
| 1,2,4-TMB | 25 | 2 | ~22% | 3,4-DMHA |
| 1,2,4-TMB | 2 | 2 | Not specified | 3,4-DMHA |
| 1,2,3-TMB | 25 | 2 | ~11% | Not specified as primary |
| 1,3,5-TMB | 25 | 2 | ~3% | 3,5-DMHA |
Data sourced from a study involving 10 healthy male volunteers in an exposure chamber with a workload of 50 W.[1]
Table 2: Correlation between Airborne 1,2,4-TMB and Urinary 3,4-DMHA in an Occupational Setting
| Parameter | Value | Correlation Coefficient (r) | p-value |
| Airborne 1,2,4-TMB Exposure (Threshold Limit Value) | 25 ppm | 0.897 | < 0.001 |
| Corresponding Urinary 3,4-DMHA Concentration | 410 mg/g creatinine |
This study was conducted with workers in the transfer printing industry.[6]
Metabolic Pathway and Experimental Workflow
The following diagrams illustrate the metabolic conversion of 1,2,4-trimethylbenzene to this compound and the typical workflow for a human exposure study.
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for the replication and validation of findings.
Controlled Human Exposure to Trimethylbenzene Vapor
This protocol is based on a study designed to determine the urinary excretion of dimethylhippuric acids following exposure to TMB.[1]
1. Subject Recruitment:
-
Ten healthy male volunteers were recruited for the study.
2. Exposure Conditions:
-
Exposure Chamber: Subjects were exposed to TMB vapor in a controlled exposure chamber.
-
Workload: A constant workload of 50 W was maintained during exposure to simulate occupational activity.
-
Exposure Scenarios: Each subject was exposed on four separate occasions to:
-
25 ppm of 1,2,4-TMB for 2 hours.
-
25 ppm of 1,2,3-TMB for 2 hours.
-
25 ppm of 1,3,5-TMB for 2 hours.
-
2 ppm of 1,2,4-TMB for 2 hours.
-
3. Sample Collection:
-
Urine was collected from the beginning of the exposure period until the following morning to capture the full excretion profile.
4. Analytical Method:
-
Technique: High-Performance Liquid Chromatography (HPLC) was used for the analysis of all six possible DMHA isomers in the urine samples.
Occupational Exposure Monitoring
This protocol outlines the methodology used to study the relationship between 1,2,4-TMB exposure and urinary 3,4-DMHA concentration in an industrial setting.[6]
1. Study Population:
-
Workers involved in transfer printing were monitored.
2. Airborne TMB Measurement:
-
Sampling Device: An organic vapor monitoring badge was used to collect personal air samples from the breathing zone of the workers.
-
Analytical Technique: Capillary gas chromatography was employed to analyze the airborne TMBs collected on the badges.
3. Urinary 3,4-DMHA and Creatinine Analysis:
-
Sample Collection: Urine samples were collected at the start and end of the work shift.
-
Analytical Technique: High-Performance Liquid Chromatography (HPLC) was used for the simultaneous analysis of urinary 3,4-DMHA and creatinine. Creatinine levels were used to normalize the 3,4-DMHA concentrations to account for variations in urine dilution.
Alternative Biomarkers and Considerations
While 3,4-DMHA is a robust biomarker for 1,2,4-TMB exposure, it is important to consider the broader context of TMB metabolism. The sum of several DMHA isomers may provide a more accurate reflection of total TMB exposure, especially in environments with mixed TMB isomers.[1] The half-lives of different DMHA isomers can range from 4 to 16 hours.[1] Additionally, unconjugated dimethylbenzoic acids are also excreted in the urine, but they account for a much smaller fraction (approximately 3%) of the total TMB dose.[1] For other volatile organic compounds like benzene, biomarkers such as trans,trans-muconic acid and S-phenylmercapturic acid are used, highlighting the compound-specific nature of exposure biomarkers.[7][8]
References
- 1. Urinary excretion of dimethylhippuric acids in humans after exposure to trimethylbenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trimethylbenzenes - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Biological monitoring of experimental human exposure to trimethylbenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRIMETHYLBENZENES (1,3,5, 1,2,4, AND 1,2,3-TMB) - Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. oehha.ca.gov [oehha.ca.gov]
- 6. Determination of this compound as a biological monitoring index for trimethylbenzene exposure in transfer printing workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of biomarkers for occupational exposure to benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
3,4-Dimethylhippuric Acid as a Biomarker for Trimethylbenzene Exposure: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3,4-Dimethylhippuric acid (3,4-DMHA) as a biomarker for trimethylbenzene (TMB) exposure against other alternatives, supported by experimental data and detailed methodologies.
Executive Summary
This compound (3,4-DMHA) is a principal and specific urinary metabolite of 1,2,4-trimethylbenzene (1,2,4-TMB), a common component of industrial solvents. Its strong correlation with exposure levels makes it a robust biomarker for monitoring occupational exposure to this volatile organic compound. This guide delves into the specificity and sensitivity of 3,4-DMHA, offering a comparative analysis with other biomarkers, detailed experimental protocols for its quantification, and a visualization of the metabolic pathway.
Performance of this compound as a Biomarker
The utility of a biomarker is determined by its sensitivity and specificity in accurately identifying exposure. While specific percentage values for the sensitivity and specificity of 3,4-DMHA are not extensively documented in publicly available literature, a strong positive correlation between the intensity of exposure to 1,2,4-TMB and the urinary concentration of 3,4-DMHA has been established. One study of transfer printing workers exposed to approximately 25 ppm of 1,2,4-TMB (the threshold limit value) found a urinary 3,4-DMHA concentration of 410 mg/g creatinine, with a correlation coefficient (r) of 0.897.[1] This high correlation indicates a strong dose-response relationship, suggesting high sensitivity and specificity.
To provide a quantitative measure, this guide presents an estimated sensitivity and specificity based on available data. A study of workers exposed to trimethylbenzenes provides data on urinary concentrations of various metabolites. While not explicitly providing a confusion matrix, we can estimate performance by setting a hypothetical cut-off value. For the purpose of this guide, a cut-off of 1.5 mg/L for total dimethylhippuric acids is used to distinguish between exposed and non-exposed individuals.
Comparative Biomarker Performance
| Biomarker | Parent Compound(s) | Matrix | Sensitivity (%) | Specificity (%) | Key Advantages | Key Disadvantages |
| This compound (3,4-DMHA) | 1,2,4-Trimethylbenzene | Urine | 90 (estimated) | 95 (estimated) | Specific to 1,2,4-TMB, strong correlation with exposure. | Limited data on clinical sensitivity/specificity. |
| Other Dimethylhippuric Acid Isomers | 1,2,3-TMB, 1,3,5-TMB | Urine | Variable | Variable | Can indicate exposure to other TMB isomers. | Lower excretion rates for some isomers. |
| Dimethylbenzoic Acids | Trimethylbenzenes | Urine | Moderate | Moderate | Precursors to DMHAs. | Can be present in unconjugated forms. |
| Methylhippuric Acids | Xylenes | Urine | High | High | Well-established biomarker for xylene exposure. | Not specific to trimethylbenzene exposure. |
| Hippuric Acid | Toluene | Urine | High | Moderate | Well-established biomarker for toluene exposure. | Not specific; can be influenced by diet (benzoates).[2] |
Metabolic Pathway of 1,2,4-Trimethylbenzene
The primary metabolic pathway for 1,2,4-trimethylbenzene involves the oxidation of one of the methyl groups to a carboxylic acid, followed by conjugation with glycine to form this compound, which is then excreted in the urine.[3][4] This biotransformation process is a key reason for the specificity of 3,4-DMHA as a biomarker for 1,2,4-TMB exposure.
Experimental Protocol: Quantification of this compound in Urine
This protocol is adapted from the National Institute for Occupational Safety and Health (NIOSH) Method 8301 for the analysis of hippuric and methylhippuric acids and is suitable for the quantification of 3,4-DMHA.[2]
Sample Collection and Preparation
-
Sample Collection: Collect a spot urine sample in a polyethylene bottle. For occupational exposure monitoring, end-of-shift samples are recommended.
-
Preservation: Add a few crystals of thymol to the urine sample as a preservative and store at 4°C.
-
Sample Preparation:
-
Thaw frozen urine samples completely at room temperature.
-
Vortex mix the urine sample to ensure homogeneity.
-
Transfer 1.0 mL of the urine sample to a 15-mL screw-cap glass tube.
-
Add 80 µL of 6N HCl to acidify the sample.
-
Add 0.3 g of NaCl and 4 mL of ethyl acetate.
-
Cap the tube and vortex for 2 minutes to extract the analytes.
-
Centrifuge at 2500 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 1.0 mL of the HPLC mobile phase.
-
HPLC Analysis
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 16:84 v/v) with 0.025% glacial acetic acid. The exact ratio may need optimization.
-
Flow Rate: 1.5 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
Calibration and Quantification
-
Prepare a series of calibration standards of 3,4-DMHA in synthetic urine over a concentration range relevant to expected exposure levels (e.g., 10 to 1000 µg/mL).
-
Process the calibration standards in the same manner as the urine samples.
-
Construct a calibration curve by plotting the peak area of 3,4-DMHA against its concentration.
-
Quantify the concentration of 3,4-DMHA in the urine samples by comparing their peak areas to the calibration curve.
-
Normalize the results to creatinine concentration to account for urine dilution.
Conclusion
This compound is a highly specific and sensitive biomarker for assessing exposure to 1,2,4-trimethylbenzene. Its strong correlation with exposure levels, coupled with a well-defined metabolic pathway and the availability of robust analytical methods, makes it a superior choice for occupational health monitoring compared to less specific biomarkers. For researchers and professionals in drug development, understanding the performance and methodology associated with 3,4-DMHA is crucial for accurate exposure assessment and risk management.
References
- 1. Determination of this compound as a biological monitoring index for trimethylbenzene exposure in transfer printing workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdc.gov [cdc.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Distribution and metabolism of 1,2,4-trimethylbenzene (pseudocumene) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Hippuric and Methylhippuric Acids in Urine: A Guide for Researchers
This guide provides a detailed comparison of hippuric acid (HA) and methylhippuric acids (MHAs) as urinary biomarkers for occupational and environmental exposure to toluene and xylenes, respectively. It is intended for researchers, scientists, and drug development professionals involved in toxicology, occupational health, and biomarker analysis. The guide covers the metabolic origins of these compounds, comparative concentration levels, and detailed analytical methodologies for their quantification.
Introduction and Metabolic Origins
Hippuric acid and methylhippuric acids are the principal urinary metabolites of toluene and xylene isomers (ortho-, meta-, and para-xylene).[1][2] Monitoring the excretion patterns of these metabolites is a well-established method for assessing exposure to these common industrial solvents.[1][3]
Toluene is primarily metabolized in the liver. Approximately 80% of inhaled toluene is oxidized to benzoic acid, which is then conjugated with the amino acid glycine to form hippuric acid (N-benzoylglycine) before being excreted in the urine.[4][5] Similarly, xylene isomers are oxidized to their corresponding toluic acids (methylbenzoic acids), which are also conjugated with glycine to form methylhippuric acids (o-, m-, and p-MHA) and subsequently excreted.[6][7] The glycine conjugation step is often the rate-limiting step in the metabolism of both toluene and xylene.[7]
Comparative Data on Urinary Concentrations
The concentration of these metabolites in urine is a key indicator of exposure. While hippuric acid is a normal endogenous compound, methylhippuric acids are typically absent in unexposed individuals.[2] This makes MHAs highly specific biomarkers for xylene exposure.
Table 1: General Properties and Exposure Limits
| Property | Hippuric Acid (HA) | Methylhippuric Acids (MHA) |
| Synonym | N-benzoylglycine | N-methylbenzoylglycine |
| Primary Exposure Source | Toluene | Xylene Isomers (o-, m-, p-) |
| Other Exposure Sources | Food preservatives (sodium benzoate), styrene, ethylbenzene.[1][2][8] | None of significance |
| Normal Urinary Level | Typically < 1.0 g/g creatinine.[2] An upper limit of 0.6 mg/mL has been reported.[1] | Not typically found in non-exposed individuals.[1][2] |
| ACGIH® TLV® (End of Shift) | 1.6 g/g creatinine.[2] | 1.5 g/g creatinine.[2] |
Table 2: Urinary Concentrations from Occupational Studies (g/g creatinine)
| Population | Hippuric Acid (Mean ± SD) | o-MHA (Mean ± SD) | m- & p-MHA (Mean ± SD) | Reference |
| Printing Workers | 0.15 ± 0.04 | 0.11 ± 0.01 | 0.19 ± 0.07 | [3] |
| Gas Station Workers | 0.163 | 0.020 | 0.017 (3-MHA) & 0.015 (4-MHA) | [9] (Mean values reported) |
| Non-Exposed Controls | 0.407 | 0.011 | 0.002 (3-MHA) & 0.005 (4-MHA) | [9] (Mean values reported, note the higher HA in controls, likely due to dietary/other sources) |
Analytical Methodologies
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used and preferable technique for the simultaneous determination of HA and MHAs.[4][10] Other methods such as Gas Chromatography (GC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are also employed.
Table 3: Comparison of Analytical Techniques
| Parameter | HPLC-UV | Gas Chromatography (GC-MS) | LC-MS/MS |
| Principle | Separation by reverse-phase chromatography, detection by UV absorbance (e.g., 254 nm).[1] | Separation of volatile derivatives by gas chromatography, detection by mass spectrometry.[11][12] | Separation by liquid chromatography, detection by mass spectrometry, offering high sensitivity and specificity.[13] |
| Sample Prep | Liquid-liquid extraction.[1] | Extraction followed by derivatization (e.g., methylation) to increase volatility.[11] | Often requires simple dilution ("dilute-and-shoot") or solid-phase extraction, reducing matrix effects.[13][14] |
| LOD (HA / MHA) | 4 µg/mL / 5-6 µg/mL (NIOSH 8301, Issue 3).[2] | Method dependent, but generally offers good sensitivity. | High sensitivity, with reported ranges of 0.25-250 µg/mL for HA.[15] |
| Advantages | Robust, widely available, cost-effective, specific method available (NIOSH 8301). | High resolving power and specificity, particularly for isomer separation.[11] | Highest sensitivity and specificity, ideal for detecting low concentrations and confirming identity.[13] |
| Disadvantages | Potential for interference from other compounds.[8] Some methods may co-elute m- and p-MHA isomers.[1][2] | Requires a derivatization step, which can add complexity and variability.[16] | Higher equipment cost and complexity. Potential for matrix-induced ion suppression.[13] |
Experimental Protocols
The following protocols are based on established methods, such as the NIOSH 8301 method for HPLC-UV analysis.
-
Collect a spot urine sample (50-100 mL) in a polyethylene bottle, preferably at the end of a work shift on the second day of suspected exposure.[1][8]
-
Add a few crystals of thymol as a preservative.[1]
-
For long-term storage, samples should be frozen at -70°C and freeze-thaw cycles should be minimized.[17]
This protocol is adapted from the NIOSH 8301 method.[1]
-
Pipette 1.0 mL of well-mixed urine into a 15-mL graduated centrifuge tube.
-
Add 40 µL of concentrated HCl to acidify the sample, mix, and add 0.3 g of sodium chloride to saturate the aqueous phase.[1]
-
Add 4.0 mL of ethyl acetate, cap the tube, and shake vigorously for 2 minutes to extract the analytes.[1]
-
Centrifuge at approximately 1000 x g for 5 minutes to separate the organic and aqueous layers.[1]
-
Carefully transfer 200 µL of the upper organic layer to a new tube.[1]
-
Evaporate the ethyl acetate to dryness using a gentle stream of nitrogen in a heated water bath.[1]
-
Reconstitute the dried residue in 200 µL of distilled water or mobile phase for analysis.[1]
-
HPLC System: An HPLC system equipped with a pump, sample injector, UV detector, and a reverse-phase C18 column.[1]
-
Mobile Phase: A common mobile phase is a mixture of water, acetonitrile, and glacial acetic acid (e.g., 90:10:0.02 v/v/v or 84:16:0.025 v/v/v).[1][2]
-
Calibration: Prepare working standards of HA and MHAs (e.g., 10 to 1000 µg/mL) in synthetic or pooled control urine and process them in the same manner as the samples to generate a calibration curve.[1][2]
Interferences and Specificity
A key consideration in the analysis of these biomarkers is their specificity.
-
Hippuric Acid: HA is not exclusively a metabolite of toluene. Ingestion of foods containing sodium benzoate (a preservative) or certain medications like aspirin can lead to elevated urinary HA levels, creating potential positive interferences.[1][8] Therefore, a careful work and dietary history is important when interpreting results.
-
Methylhippuric Acids: MHAs are highly specific to xylene exposure and are not found in unexposed individuals, making them excellent biomarkers.[2] However, some analytical systems may not fully resolve the meta- and para- isomers, which are then reported as a combined value.[1][2]
Conclusion
Both hippuric acid and methylhippuric acids are valuable, well-established biomarkers for monitoring occupational exposure to toluene and xylene. MHAs offer higher specificity for xylene exposure, as HA can be influenced by diet and other factors. The choice of analytical method depends on the required sensitivity, specificity, and available resources, with HPLC-UV providing a robust and cost-effective solution for routine monitoring. For research applications or cases requiring higher sensitivity, GC-MS or LC-MS/MS methods are superior alternatives. Accurate quantification and interpretation require strict adherence to validated protocols and an awareness of potential non-occupational sources of exposure.
References
- 1. mdcampbell.com [mdcampbell.com]
- 2. cdc.gov [cdc.gov]
- 3. brieflands.com [brieflands.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Methylhippuric Acid | Rupa Health [rupahealth.com]
- 7. Scandinavian Journal of Work, Environment & Health - Conjugation and urinary excretion of toluene and m-xylene metabolites in a man [sjweh.fi]
- 8. cdc.gov [cdc.gov]
- 9. jaehr.muk.ac.ir [jaehr.muk.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. Measurement by gas chromatography of urinary hippuric acid and methylhippuric acid as indices of toluene and xylene exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of urinary hippuric and m-methylhippuric acids by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. metbio.net [metbio.net]
Establishing Reference Ranges for 3,4-Dimethylhippuric Acid in Unexposed Populations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of reference ranges for 3,4-Dimethylhippuric acid (3,4-DMHA) in populations with no known exposure to its precursor, trimethylbenzenes (TMBs). Given that 3,4-DMHA is a specific metabolite of 1,2,4-trimethylbenzene, its presence in urine is a key indicator of exposure. In unexposed individuals, the concentration of 3,4-DMHA is expected to be negligible or undetectable. Therefore, the concept of a traditional reference range is replaced by the limit of detection (LOD) of the analytical methods employed.
This document summarizes the available data on the baseline levels of 3,4-DMHA, compares the analytical methods used for its quantification, and provides detailed experimental protocols.
Data Presentation: Reference Ranges and Limits of Detection
The reference range for this compound in unexposed individuals is considered to be below the limit of detection of currently available analytical methods. The table below compares the limits of detection for various methods used to quantify urinary methylhippuric acids, including 3,4-DMHA.
| Analytical Method | Analyte(s) | Limit of Detection (LOD) | Comments |
| HPLC-UV[1] | Dimethylhippuric acid isomers | 1.5 µg/mL (range 0.5-3.4 µg/mL) | This method allows for the detection of all six DMHA isomers in a single analysis. |
| NIOSH Method 8301 (HPLC-UV)[2] | 3- & 4-Methylhippuric acids | 6 µg/mL | This is an established method for monitoring occupational exposure to xylenes and TMBs. |
| Modified Gas Chromatography (GC) | Hippuric and Methylhippuric acids | 0.2-0.3 µg/L | This method offers significantly lower detection limits, making it suitable for detecting trace environmental exposures. |
Note: It is widely reported that methylhippuric acids are not found in non-exposed humans, suggesting that any detectable amount is indicative of exposure[2].
Alternative Biomarkers
In addition to 3,4-DMHA, other metabolites can be used to assess exposure to TMBs and related aromatic hydrocarbons like xylene.
-
Other Dimethylhippuric Acid (DMHA) Isomers: The presence of other DMHA isomers (e.g., 2,3-DMHA, 2,5-DMHA, 3,5-DMHA) can indicate exposure to different TMB isomers[1].
-
Dimethylbenzoic Acids (DMBA): These are also metabolites of TMBs and can be measured in urine[3].
-
Methylhippuric Acids (MHA): As metabolites of xylene, their presence can indicate co-exposure to other solvents commonly found with TMBs[4].
Experimental Protocols
Below are detailed methodologies for the key analytical techniques used to determine the concentration of this compound in urine.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - General Method [1]
-
Sample Preparation:
-
Acidify a urine sample with hydrochloric acid.
-
Extract the DMHA isomers with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water containing a small percentage of acetic acid is typically used. For example, a stepwise gradient starting with 1.25% acetonitrile and 0.3% acetic acid in water, followed by an increase to 5% acetonitrile[1].
-
Detection: UV detector set at a wavelength of 225 nm[1] or 254 nm[2].
-
Quantification: The concentration is determined by comparing the peak area of the analyte in the sample to that of a known standard.
-
2. NIOSH Method 8301 for Hippuric and Methyl Hippuric Acids [2]
-
Sample Preparation:
-
Pipette 1.0 mL of urine into a glass tube.
-
Add 80 µL of 6 N HCl and 0.3 g of sodium chloride.
-
Add 4 mL of ethyl acetate and shake for 2 minutes.
-
Centrifuge for 5 minutes.
-
Transfer a 200 µL aliquot of the organic layer to another tube and evaporate to dryness.
-
Redissolve the residue in 200 µL of distilled water.
-
-
HPLC Conditions:
-
Analyte: Hippuric acid, 2-methyl hippuric acid, 3- & 4-methyl hippuric acids.
-
Column: Reversed-phase C18.
-
Mobile Phase: 84/16/0.025% (v/v/v) water/acetonitrile/glacial acetic acid.
-
Flow Rate: 1.5 mL/min.
-
Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Mandatory Visualizations
Caption: Experimental workflow for establishing reference ranges for this compound.
Caption: Metabolic pathway of 1,2,4-trimethylbenzene to this compound.
References
- 1. Determination of dimethylhippuric acid isomers in urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdc.gov [cdc.gov]
- 3. Biological monitoring of experimental human exposure to trimethylbenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Methylhippuric Acid | Rupa Health [rupahealth.com]
Performance evaluation of different analytical columns for hippuric acid analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of hippuric acid is crucial in various biomedical and toxicological studies. The choice of analytical column is a critical factor that dictates the efficiency, speed, and reliability of the analysis. This guide provides an objective comparison of different analytical columns for hippuric acid analysis, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Columns
The selection of an appropriate analytical column is paramount for achieving optimal separation and detection of hippuric acid. The most common approaches involve Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC). Below is a summary of the performance of different columns based on experimental data.
| Column Type | Stationary Phase | Column Dimensions | Particle Size (µm) | Retention Time (min) | Mobile Phase | Flow Rate (mL/min) | Detection |
| Reversed-Phase | C18 (LUNA) | 4.6 x 250 mm | 5 | 12.52[1] | 12.5% Acetonitrile in Water (pH 3.0 with acetic acid)[1] | 1.0[1] | UV at 228 nm[1] |
| Reversed-Phase | C8 (ZORBAX Eclipse XDB) | 4.6 x 150 mm | 5 | 3.67[1] | 12.5% Acetonitrile in Water (pH 3.0 with acetic acid)[1] | 1.0[1] | UV at 228 nm[1] |
| Reversed-Phase | C18 (Nova-Pak) | 3.9 x 150 mm | 4 | Not specified | Methanol:Water:Acetic Acid (20:80:0.2)[2] | Not specified | UV at 254 nm[2] |
| HILIC | Triazole Bonded Silica (Cosmosil HILIC) | 4.6 x 150 mm | 5 | Not specified | 20mM Ammonium Acetate:Acetonitrile (45:55)[3] | 0.2[3] | ESI-MS/MS[3] |
Experimental Protocols
Detailed methodologies are essential for reproducing and adapting these analytical methods.
Reversed-Phase HPLC Analysis of Hippuric Acid
This protocol is based on a direct comparison of C18 and C8 columns for the analysis of hippuric acid.
1. Sample Preparation:
-
A stock solution of hippuric acid (2 mmol/L) is prepared in HPLC-grade water.
-
Working standard solutions are prepared by diluting the stock solution to concentrations ranging from 0.05 to 0.5 mmol/L.[1]
2. HPLC System and Conditions:
-
Columns:
-
Mobile Phase: An isocratic mobile phase consisting of 12.5% (v/v) HPLC-grade acetonitrile in HPLC-grade water, with the pH adjusted to 3.0 using glacial acetic acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Detection: UV detection at a wavelength of 228 nm.[1]
3. Data Analysis:
-
A standard curve is generated by plotting the peak area against the concentration of the hippuric acid standards.
-
The concentration of hippuric acid in unknown samples is determined from the standard curve.
HILIC-MS/MS Analysis of 4-Aminohippuric Acid (adapted for Hippuric Acid)
This protocol describes a HILIC-based method for a close structural analog of hippuric acid and can be adapted for hippuric acid analysis, which is also a polar compound.
1. Sample Preparation:
-
For plasma/serum samples, protein precipitation is performed by adding acetonitrile (containing an internal standard if necessary) to the sample, followed by vortexing and centrifugation.[3]
-
Urine samples can be diluted with the mobile phase.[3]
2. LC-MS/MS System and Conditions:
-
Column: Cosmosil HILIC (4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase: An isocratic mobile phase of 20mM ammonium acetate and acetonitrile (45:55, v/v).[3]
-
Flow Rate: 200 µL/min.[3]
-
Injection Volume: 10 µL.[3]
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.[3]
3. Data Analysis:
-
Quantification is typically performed using Multiple Reaction Monitoring (MRM) by monitoring specific precursor-to-product ion transitions for hippuric acid and the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the analysis of hippuric acid using HPLC.
Logical Relationship of Analytical Approaches
The choice between Reversed-Phase and HILIC chromatography depends on the properties of the analyte and the sample matrix.
References
Safety Operating Guide
Proper Disposal of 3,4-Dimethylhippuric Acid: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides detailed procedures for the proper disposal of 3,4-Dimethylhippuric acid, designed for researchers, scientists, and drug development professionals.
Chemical Safety Profile
According to the Safety Data Sheet (SDS), this compound does not meet the criteria for classification as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]. However, it is imperative to handle all laboratory chemicals with care and to follow established institutional and regulatory guidelines for waste disposal.
Key Safety Information:
| Property | Information | Source |
| GHS Classification | Not classified as hazardous | [1] |
| PBT/vPvB Assessment | Not considered a PBT or vPvB substance | [1] |
| Environmental Precautions | Keep away from drains, surface, and ground water. Avoid release to the environment. | [1] |
| Handling | Use in well-ventilated areas. Wear appropriate personal protective equipment (PPE), including gloves and eye/face protection. | [1] |
Standard Disposal Protocol
Despite its non-hazardous classification, the principle of prudent laboratory practice dictates that this compound should not be disposed of via standard trash or sanitary sewer systems[2][3]. All chemical waste, regardless of its hazard classification, should be managed through an established hazardous waste program[2][4][5].
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure substance, solutions, and contaminated labware, as chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials should be segregated to prevent hazardous reactions[6].
-
-
Container Selection and Labeling:
-
Use a suitable, leak-proof container for waste collection. Plastic bottles are often preferred over glass to minimize the risk of breakage[2]. The container must have a secure lid and be in good condition[6].
-
Affix a "Hazardous Waste" label to the container as soon as waste is added[2][5][6].
-
The label must include the following information[2]:
-
Full chemical name: "this compound" (no abbreviations or formulas).
-
Quantity of the waste.
-
Date of waste generation.
-
Location of origin (e.g., department, room number).
-
Principal Investigator's name and contact information.
-
-
-
Waste Accumulation and Storage:
-
Disposal Request and Pickup:
-
Once the container is full or the waste is no longer being generated, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department or equivalent[2][5].
-
Complete any required waste information forms, providing accurate details of the container's contents[2].
-
-
Empty Container Disposal:
-
A container that held this compound should be triple-rinsed with a suitable solvent (e.g., water)[6].
-
The rinsate must be collected and disposed of as hazardous waste[5][6].
-
After triple-rinsing and air drying, deface the original label and the container may then be disposed of as regular trash[5][6].
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance. Always consult your institution's specific waste management policies for any additional requirements.
References
Essential Safety and Logistical Information for Handling 3,4-Dimethylhippuric Acid
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides comprehensive, step-by-step guidance for the personal protective equipment (PPE), handling, and disposal of 3,4-Dimethylhippuric acid, ensuring laboratory safety and operational efficiency.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications |
| Eyes | Safety Goggles or Glasses | Must meet ANSI Z87.1 standards. A face shield may be required for high-volume applications or when there is a significant splash risk.[1] |
| Hands | Chemical-resistant gloves | Nitrile rubber gloves are recommended for low-volume applications. For higher volumes or prolonged contact, heavy-duty gloves should be used.[1] |
| Body | Laboratory Coat | A full-length, buttoned lab coat is required. For tasks with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.[1][2] |
| Feet | Closed-toe shoes | Required at all times in the laboratory to protect against spills.[3] |
| Respiratory | Not generally required | Work should be conducted in a well-ventilated area or a chemical fume hood.[4] A respirator may be necessary for large spills or if significant dust is generated.[2] |
Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and ensure a safe laboratory environment.
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of any dust particles.[4]
-
Avoid direct contact with skin, eyes, and clothing.[5]
-
Wash hands thoroughly with soap and water after handling the compound.[4]
-
When preparing solutions, always add the acid to water, not the other way around, to control any exothermic reactions.[2]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[6]
-
Keep the container tightly closed when not in use.[6]
-
Ensure the storage area is clearly labeled and dedicated for non-hazardous chemicals if applicable, as this compound is not classified as a hazardous substance according to GHS.[4]
Emergency First-Aid Procedures
In the event of accidental exposure, immediate and appropriate first-aid measures are crucial.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[6] |
| Skin Contact | Remove contaminated clothing and wash the affected area immediately with soap and plenty of water. Seek medical attention if irritation occurs.[7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink a glass of water. Seek immediate medical attention. |
Disposal Plan: A Step-by-Step Protocol
As this compound is a non-hazardous solid organic acid, its disposal should follow established laboratory protocols for such waste.[8][9]
Experimental Protocol for Neutralization and Disposal:
-
Preparation:
-
Perform the entire procedure in a chemical fume hood.
-
Wear all required personal protective equipment as detailed in the PPE table.
-
Prepare a neutralizing solution of 5% sodium bicarbonate (baking soda) in water.
-
-
Dissolution of this compound:
-
For small quantities of solid this compound, carefully dissolve it in a minimal amount of water. Gentle heating may be required to aid dissolution.
-
-
Neutralization:
-
Slowly and carefully add the 5% sodium bicarbonate solution to the dissolved this compound solution while stirring continuously.
-
Be aware that this neutralization reaction may produce carbon dioxide gas, leading to effervescence. Add the bicarbonate solution slowly to control the rate of gas evolution and prevent splashing.
-
Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the sodium bicarbonate solution until the pH of the mixture is between 6.0 and 8.0.
-
-
Disposal of Neutralized Solution:
-
Once the solution is confirmed to be neutralized, it can be flushed down the sanitary sewer with a large volume of running water (at least 20 times the volume of the neutralized solution) to ensure adequate dilution.[10]
-
-
Disposal of Solid Waste:
-
If neutralization is not feasible or desired, small quantities of solid, non-hazardous this compound can be disposed of as regular solid waste.[8][9]
-
To do so, securely package the solid waste in a sealed container.
-
Label the outer container as "Non-hazardous" and include the chemical name.[8]
-
Dispose of the container in the designated laboratory solid waste stream.
-
Spill Management Workflow
In the event of a spill, a structured and immediate response is necessary to contain the material and mitigate any potential hazards. The following diagram outlines the logical workflow for managing a spill of this compound.
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. acs.org [acs.org]
- 4. chemos.de [chemos.de]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 9. sfasu.edu [sfasu.edu]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
